2-Iodo-4-methylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-iodo-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTUKWIQLKKRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377244 | |
| Record name | 2-iodo-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29289-13-2 | |
| Record name | 2-Iodo-4-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29289-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-iodo-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Iodo-4-methylaniline
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for 2-Iodo-4-methylaniline (CAS No. 29289-13-2). This compound is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2]
Chemical and Physical Properties
This compound, also known as 4-amino-3-iodotoluene, is an aniline (B41778) derivative with an iodine atom and a methyl group on the benzene (B151609) ring.[3][4] Its unique structure enhances its reactivity, making it a valuable building block in organic synthesis.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈IN | [3][5] |
| Molecular Weight | 233.05 g/mol | [3][5][6] |
| Appearance | Dark Red Liquid or Brown/Solid | [1][5][7] |
| Melting Point | 34-39 °C | [5][8] |
| Boiling Point | 268.7 ± 28.0 °C at 760 mmHg | |
| Density | 1.8 ± 0.1 g/cm³ | |
| Flash Point | 116.3 ± 24.0 °C | |
| Exact Mass | 232.970139 u | |
| LogP | 2.76 | |
| Topological Polar Surface Area | 26 Ų | [3] |
| InChI Key | AJTUKWIQLKKRHE-UHFFFAOYSA-N | [3][5][6] |
| SMILES | CC1=CC(=C(C=C1)N)I | [3][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In CDCl₃, the proton NMR spectrum shows characteristic peaks at δ 7.48 (dd, J = 1.8 and 0.6 Hz, 1H), 6.96 (dd, J = 8.1 and 1.8 Hz, 1H), 6.67 (d, J = 8.1 Hz, 1H), 3.98 (broad peak, 2H), and 2.22 (s, 3H) ppm.[9] Another source reports similar shifts at δ 7.47 (d, J = 1.6 Hz, 1H), 6.95 (dd, J1 = 8.0 Hz, J2 = 1.6 Hz, 1H), 6.66 (d, J = 8.0 Hz, 1H), 3.84 (s, 2H), and 2.21 (s, 3H).[7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum in CDCl₃ exhibits peaks at δ 144.4, 139.2, 130.2, 129.7, 114.8, 84.5, and 20.0.[7]
-
Mass Spectrometry (MS): The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 233, which corresponds to the calculated molecular weight.[6] Characteristic fragmentation patterns include the loss of an iodine atom (mass 127).[6]
-
Infrared (IR) Spectroscopy: The IR spectrum displays aromatic carbon-carbon stretching vibrations in the range of 1400-1600 cm⁻¹.[6]
Experimental Protocols
The most common method for the synthesis of this compound is through the direct iodination of 4-methylaniline (p-toluidine).
Protocol 1: Iodination using Iodine and Sodium Bicarbonate [9]
-
Reaction Setup: Dissolve 4-methylaniline (53.5 g, 500 mmol) in dichloromethane (B109758) (DCM, 200 mL). In a separate flask, prepare a solution of sodium bicarbonate (50.4 g) in water (500 mL).
-
Reagent Addition: Add the sodium bicarbonate solution to the 4-methylaniline solution at room temperature. Subsequently, add iodine (127 g).
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: After the reaction is complete, treat the mixture with aqueous sodium bisulfite (NaHSO₃) and extract with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the product. This method reportedly yields 110 g (95%) of this compound as a brown oil.[9]
Protocol 2: Iodination under Oxygen Pressure [10]
-
Reaction Mixture: In a 500-ml pressure-proof glass autoclave, combine ammonium (B1175870) iodide (150 g, 1.03 mole), copper iodide (5 g, 0.0262 mole), ammonium dihydrogenphosphate (50 g, 0.435 mole), p-toluidine (B81030) (70 g, 0.654 mole), benzene (250 ml), and pure water (100 ml).
-
Reaction Conditions: Carry out the reaction with stirring at 70°C under an oxygen pressure of 3 to 8 kg/cm ². Replenish the oxygen pressure from 3 kg/cm ² back to 8 kg/cm ² as it decreases.
-
Isolation: After 3 hours, separate the organic layer. From this layer, 83.1 g (0.357 mole) of this compound can be obtained, corresponding to an 82% yield.[10]
Diagram 1: Synthesis Workflow of this compound
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C7H8IN | CID 2764000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 29289-13-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound 97 29289-13-2 [sigmaaldrich.com]
- 6. This compound | 29289-13-2 | Benchchem [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. This compound | 29289-13-2 [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
A Technical Guide to the Synthesis of 2-Iodo-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 2-iodo-4-methylaniline, a key intermediate in the development of various pharmaceutical compounds.[1] This document details established experimental protocols, presents comparative quantitative data, and illustrates the reaction pathways for the synthesis of this versatile chemical building block.
Introduction
This compound (CAS No. 29289-13-2) is an aromatic amine derivative containing both iodo and methyl functional groups.[1] Its unique structure makes it a valuable precursor in the synthesis of a range of biologically active molecules, including anti-cancer agents, anti-inflammatory drugs, and compounds targeting the central nervous system.[1] The presence of the iodine atom facilitates various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental in constructing complex molecular architectures.[1] This guide explores the principal methods for its laboratory-scale synthesis.
Core Synthesis Methodologies
The synthesis of this compound can be broadly categorized into two primary strategies: the direct iodination of p-toluidine (B81030) and the decarboxylative iodination of 2-amino-4-methylbenzoic acid. Each approach offers distinct advantages and is suited to different laboratory capabilities and starting material availability.
Direct Iodination of p-Toluidine
The most common approach to synthesizing this compound is through the direct electrophilic iodination of p-toluidine. This method introduces an iodine atom at the ortho position to the amino group. Variations of this procedure exist, primarily differing in the choice of iodinating agent and reaction conditions.
This standard laboratory procedure involves the reaction of p-toluidine with elemental iodine in a biphasic system.
Experimental Protocol:
-
In a suitable reaction vessel, a solution of p-toluidine (5 g, 46.7 mmol) in methylene (B1212753) chloride (25 mL) is prepared.[2]
-
A solution of sodium bicarbonate (4.7 g, 56 mmol) in water (75 mL) is added to the stirred p-toluidine solution.[2]
-
Elemental iodine (11.26 g, 44.33 mmol) is added in small portions to the biphasic mixture.[2]
-
The reaction mixture is stirred vigorously at room temperature for 16 hours.[2]
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite (NaHSO3).[3]
-
The organic layer is separated, and the aqueous layer is extracted with methylene chloride.[2][3]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrated under reduced pressure to yield the crude product.[2][3]
Quantitative Data Summary: Method 1A
| Parameter | Value | Reference |
| Starting Material | p-Toluidine | [2][3] |
| Reagents | Iodine, Sodium Bicarbonate | [2][3] |
| Solvent | Methylene Chloride, Water | [2][3] |
| Reaction Time | 16 hours (overnight) | [2][3] |
| Temperature | Room Temperature | [2][3] |
| Yield | 95% (crude) | [3] |
Reaction Pathway: Method 1A
Caption: Direct iodination of p-toluidine using iodine and sodium bicarbonate.
This method employs a copper catalyst and ammonium (B1175870) iodide under an oxygen atmosphere to achieve the iodination of p-toluidine.
Experimental Protocol:
-
A 500-mL pressure-proof glass autoclave is charged with ammonium iodide (150 g, 1.03 mole), copper(I) iodide (5 g, 0.0262 mole), ammonium dihydrogenphosphate (50 g, 0.435 mole), and p-toluidine (70 g, 0.654 mole).[4]
-
Benzene (250 mL) and pure water (100 mL) are added as solvents.[4]
-
The autoclave is pressurized with oxygen to 3 to 8 kg/cm ².[4]
-
The reaction mixture is stirred at 70°C for 3 hours. The oxygen pressure is maintained between 3 and 8 kg/cm ² by supplying additional oxygen as it is consumed.[4]
-
After cooling, the organic layer is separated.[4]
-
The product, this compound, is isolated from the organic layer.[4]
Quantitative Data Summary: Method 1B
| Parameter | Value | Reference |
| Starting Material | p-Toluidine | [4] |
| Reagents | Ammonium Iodide, Copper(I) Iodide, Ammonium Dihydrogenphosphate, Oxygen | [4] |
| Solvent | Benzene, Water | [4] |
| Reaction Time | 3 hours | [4] |
| Temperature | 70°C | [4] |
| Pressure | 3-8 kg/cm ² (Oxygen) | [4] |
| Yield | 82% | [4] |
Reaction Pathway: Method 1B
Caption: Copper-catalyzed iodination of p-toluidine under oxygen pressure.
Decarboxylative Iodination of 2-Amino-4-methylbenzoic Acid
An alternative route to this compound involves the decarboxylative iodination of 2-amino-4-methylbenzoic acid. This transition-metal-free method provides a different synthetic approach.
Experimental Protocol:
A detailed experimental protocol for this specific transformation is not fully available in the provided search results. However, a general procedure for a similar decarboxylative iodination of anthranilic acids is referenced.
A typical procedure involves heating the anthranilic acid derivative with an iodine source in a suitable solvent. The reaction often proceeds via a radical mechanism.
Quantitative Data Summary: Method 2
| Parameter | Value | Reference |
| Starting Material | 2-Amino-4-methylbenzoic Acid | [5] |
| Yield | 53% | [5] |
Reaction Pathway: Method 2
Caption: Decarboxylative iodination of 2-amino-4-methylbenzoic acid.
Conclusion
This guide has outlined the primary synthetic methodologies for the preparation of this compound. The direct iodination of p-toluidine, particularly using iodine and sodium bicarbonate, represents a straightforward and high-yielding approach suitable for standard laboratory settings. The copper-catalyzed method offers a faster reaction time but requires specialized pressure equipment. Decarboxylative iodination presents an alternative pathway, though with a reported lower yield in the available literature. The choice of method will depend on factors such as available starting materials, equipment, and desired scale of synthesis. The information provided herein serves as a valuable resource for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate.
References
An In-depth Technical Guide to 2-Iodo-4-methylaniline (CAS: 29289-12-2)
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of 2-Iodo-4-methylaniline, a key chemical intermediate in various fields of chemical synthesis and pharmaceutical development. This document consolidates its physicochemical properties, spectroscopic data, synthesis protocols, key reactions, and applications, with a focus on its role in drug discovery and development.
Core Compound Properties
This compound, also known as 4-amino-3-iodotoluene, is an aromatic organic compound featuring an aniline (B41778) structure substituted with an iodine atom at the ortho-position to the amino group and a methyl group at the para-position.[1] This substitution pattern imparts unique reactivity, making it a valuable building block in organic synthesis.[2]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 29289-13-2 | [2][3][4][5] |
| Molecular Formula | C₇H₈IN | [1][3][4][5] |
| Molecular Weight | 233.05 g/mol | [3][4][5] |
| Melting Point | 34-39 °C | [1][4] |
| Boiling Point | 268.7 ± 28.0 °C at 760 mmHg | [1][4] |
| Density | 1.8 ± 0.1 g/cm³ | [4] |
| Flash Point | 116.3 ± 24.0 °C | [4] |
| LogP (Octanol/Water) | 2.76 - 3.08 | [1][4] |
| Water Solubility | LogS = -2.73 (predicted) | [1] |
| pKa (Acid Dissociation Constant) | 2.97 ± 0.10 (predicted) | [1] |
Spectroscopic Profile
Spectroscopic analysis is critical for the identification and characterization of this compound. Key data from various analytical techniques are presented below.
| Spectroscopic Data | Interpretation | Source |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.48 (dd, J = 1.8, 0.6 Hz, 1H), 6.96 (dd, J = 8.1, 1.8 Hz, 1H), 6.67 (d, J = 8.1 Hz, 1H), 3.98 (br, 2H, -NH₂), 2.22 (s, 3H, -CH₃) | [3] |
| ¹³C NMR (CDCl₃, 100 MHz) | 144.4, 139.2, 130.2, 129.7, 114.8, 84.5, 20.0 | [6] |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): m/z 233. Characteristic fragmentation includes the loss of iodine (m/z 127). | [1] |
| Infrared (IR) Spectroscopy | Aromatic C-C stretching vibrations are observed between 1400-1600 cm⁻¹. | [1] |
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been established. Below are detailed protocols for two common methods.
Direct Iodination of 4-Methylaniline
This method involves the direct electrophilic substitution of iodine onto the p-toluidine (B81030) (4-methylaniline) ring.
Caption: Workflow for the direct iodination of 4-methylaniline.
Experimental Protocol:
-
A solution of 4-methylaniline (53.5 g, 500 mmol) in dichloromethane (200 mL) is prepared.[3]
-
A solution of sodium bicarbonate (50.4 g) in water (500 mL) is added to the reaction vessel at room temperature.[3]
-
Iodine (127 g) is subsequently added to the mixture.[3]
-
The reaction mixture is stirred vigorously at room temperature overnight.[3]
-
Upon completion, the reaction is quenched with an aqueous solution of sodium bisulfite (NaHSO₃).[3]
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[3]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure to yield the product.[3] This protocol reports a yield of approximately 95%.[3]
Copper-Catalyzed Iodination
This alternative method utilizes a copper catalyst in a pressure system.
Experimental Protocol:
-
A 500-mL pressure-proof glass autoclave is charged with ammonium (B1175870) iodide (150 g, 1.03 mol), copper(I) iodide (5 g, 0.0262 mol), ammonium dihydrogenphosphate (50 g, 0.435 mol), and p-toluidine (70 g, 0.654 mol).[7]
-
Benzene (250 mL) and pure water (100 mL) are added as solvents.[7]
-
The reaction is carried out with stirring at 70 °C under an oxygen pressure of 3 to 8 kg/cm ². Oxygen is replenished as it is consumed.[7]
-
After 3 hours, the organic layer is separated to yield this compound.[7] This method has been reported to achieve a yield of 82%.[7]
Chemical Reactivity and Applications
The presence of the amino, iodo, and methyl groups on the aromatic ring makes this compound a versatile synthon for constructing complex molecules.[2] The iodine atom is particularly useful as it allows for a variety of cross-coupling reactions.
Caption: Key cross-coupling reactions of this compound.
Role in Drug Development
This compound is a crucial intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[2] Its structural motifs are found in molecules developed for various therapeutic areas.
-
Anti-cancer Agents: The compound is utilized to create novel cytotoxic compounds.[2]
-
Anti-inflammatory Drugs: It is incorporated into molecules designed to target inflammatory pathways.[2]
-
Neurological Agents: Its versatility aids in the synthesis of drugs for central nervous system conditions.[2]
-
Other Therapeutic Areas: Its application extends to the development of antiviral, antifungal, and cardiovascular drugs.[2]
Other Industrial Applications
Beyond pharmaceuticals, this compound serves as a precursor in the synthesis of specialized dyes and other fine chemicals.[2]
Biological Activity and Mechanism of Action
While primarily used as a synthetic intermediate, this compound and its derivatives have been investigated for their own biological activities.
-
Antitumor Studies: In vitro experiments have indicated that this compound can inhibit the proliferation of certain cancer cell lines.[1] The proposed mechanisms involve the induction of apoptosis and cell cycle arrest, although detailed pathways are still under investigation.[1]
The general mechanism of action in a medicinal chemistry context involves its interaction with biological targets like enzymes or receptors, thereby modulating their activity.[1]
Caption: Postulated mechanism of antitumor activity.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.
| Hazard Information | Classification | Precautionary Statements |
| GHS Pictograms | Skull and crossbones, Corrosion | P261, P264, P280, P301 + P310, P302 + P352, P305 + P351 + P338 |
| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | - |
| Hazard Class | Acute Toxicity 3 (Oral), Skin Irritation 2, Eye Damage 1, STOT SE 3 | - |
| Storage Class | 6.1C (Combustible, acute toxic Cat. 3 / toxic compounds) | - |
Source:
Conclusion
This compound (CAS: 29289-13-2) is a highly versatile and valuable chemical intermediate. Its well-defined physicochemical properties, coupled with its reactivity in key synthetic transformations like palladium-catalyzed cross-coupling reactions, make it an indispensable tool for medicinal chemists and process development scientists. Its role as a foundational building block in the synthesis of a diverse range of pharmaceuticals underscores its importance in the ongoing efforts to develop new and effective therapies. Proper handling and safety protocols are essential when working with this compound due to its toxicity. Further research into the biological activities of its derivatives may open new avenues for therapeutic applications.
References
- 1. This compound | 29289-13-2 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 29289-13-2 [chemicalbook.com]
- 4. This compound | CAS#:29289-13-2 | Chemsrc [chemsrc.com]
- 5. This compound | C7H8IN | CID 2764000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Physical Properties of 2-Iodo-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-4-methylaniline, a substituted aniline (B41778) derivative, is a key intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and dye industries. Its unique molecular structure, featuring an iodine atom and a methyl group on the aniline frame, imparts specific reactivity and physical characteristics that are crucial for its application in complex molecular engineering. This guide provides a comprehensive overview of the physical properties of this compound, supported by experimental methodologies and spectral data.
Molecular and Physical Properties
A summary of the key physical and molecular properties of this compound is presented below. These properties are fundamental for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈IN | [1][2] |
| Molecular Weight | 233.05 g/mol | [1][2] |
| Appearance | Brown or dark red solid/liquid | [3][4] |
| Melting Point | 34-39 °C (experimental) | [2] |
| Boiling Point | 268.7 ± 28.0 °C at 760 mmHg (predicted) | [5] |
| Density | 1.8 ± 0.1 g/cm³ (predicted) | [5] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents. | |
| CAS Number | 29289-13-2 | [1][2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 7.47 (d, J = 1.6 Hz, 1H), 6.95 (dd, J₁ = 8.0 Hz, J₂ = 1.6 Hz, 1H), 6.66 (d, J = 8.0 Hz, 1H), 3.84 (s, 2H, -NH₂), 2.21 (s, 3H, -CH₃).[3]
-
¹³C NMR (100 MHz, CDCl₃): δ 144.4, 139.2, 130.2, 129.7, 114.8, 84.5, 20.0.[3]
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS-ESI): [M+H]⁺ calculated for C₇H₉IN: 233.9780, found: 233.9760.[3]
Synthesis of this compound
A common synthetic route to this compound involves the direct iodination of 4-methylaniline.
Caption: Synthesis of this compound from 4-methylaniline.
Experimental Protocols
The following sections detail generalized experimental procedures for determining the key physical properties of this compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Methodology:
-
A small, dry sample of this compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Boiling Point Determination (Predicted Value)
Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure. Note: The provided value is a prediction and experimental determination is recommended for confirmation.
Methodology (General):
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The apparatus is heated slowly and evenly in a heating bath.
-
As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed when a steady stream of bubbles is observed.
-
The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.
Density Determination (Predicted Value)
Objective: To determine the mass per unit volume of this compound. Note: The provided value is a prediction and experimental determination is recommended for confirmation.
Methodology (for solids):
-
The mass of a clean, dry pycnometer (a flask of known volume) is determined.
-
The pycnometer is filled with a non-reactive liquid of known density (e.g., toluene), and its mass is measured.
-
A known mass of this compound is added to the empty pycnometer.
-
The pycnometer is then filled with the non-reactive liquid, and the total mass is determined.
-
The volume of the solid is calculated from the displacement of the liquid, and the density is subsequently calculated.
Solubility Determination
Objective: To qualitatively or quantitatively determine the solubility of this compound in various solvents.
Methodology (Qualitative):
-
To a series of test tubes, add a small, measured amount of this compound (e.g., 10 mg).
-
Add a small volume (e.g., 1 mL) of a solvent (e.g., water, ethanol, acetone, toluene) to each test tube.
-
Agitate the mixtures at a constant temperature.
-
Observe whether the solid dissolves completely, partially, or not at all.
Methodology (Quantitative):
-
Prepare a saturated solution of this compound in a chosen solvent at a specific temperature by adding an excess of the solid to the solvent and stirring until equilibrium is reached.
-
Carefully filter the saturated solution to remove any undissolved solid.
-
A known volume of the clear, saturated solution is taken, and the solvent is evaporated.
-
The mass of the remaining solid is measured.
-
The solubility is expressed as grams of solute per 100 mL of solvent.
Safety and Handling
This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide provides a detailed overview of the core physical properties of this compound, a compound of significant interest in organic synthesis. The tabulated data, spectroscopic information, and standardized experimental protocols offer a valuable resource for researchers and professionals in the field of drug development and chemical manufacturing. The provided synthesis scheme and safety information further contribute to a comprehensive understanding of this important chemical intermediate.
References
A Technical Guide to the Solubility of 2-Iodo-4-methylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Iodo-4-methylaniline, a key intermediate in various synthetic applications. Due to the limited availability of public quantitative solubility data, this document outlines a detailed experimental protocol for its determination using established methodologies. Furthermore, a structured workflow is presented to guide researchers in obtaining accurate and reproducible solubility profiles.
Introduction
This compound is a solid organic compound with the chemical formula C₇H₈IN and a molecular weight of 233.05 g/mol .[1] Its solubility in various organic solvents is a critical parameter for its application in chemical synthesis, purification, and formulation development. Understanding the solubility profile is essential for optimizing reaction conditions, designing crystallization processes, and formulating drug delivery systems. This guide addresses the current gap in quantitative solubility data by providing a robust experimental framework for its determination.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 29289-13-2[2][3] |
| Molecular Formula | C₇H₈IN[1] |
| Molecular Weight | 233.05 g/mol |
| Appearance | Solid |
| Melting Point | 34-39 °C or 39-41 °C[3] |
Solubility of this compound in Organic Solvents
A thorough review of the existing scientific literature did not yield specific quantitative data on the solubility of this compound in common organic solvents. The general principle of "like dissolves like" suggests that as a substituted aniline, it would exhibit some degree of solubility in polar organic solvents and limited solubility in nonpolar solvents.[4][5] However, experimental determination is necessary to establish precise solubility values.
The following table is provided as a template for researchers to populate with experimentally determined solubility data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined |
| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined |
| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined |
| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined |
| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined |
| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents. This procedure is a synthesis of established gravimetric and spectroscopic techniques.[6][7][8]
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dish or watch glass[6]
-
Drying oven
-
UV-Vis Spectrophotometer (for spectroscopic method)
-
Quartz cuvettes
4.2. Experimental Workflow
References
- 1. This compound | C7H8IN | CID 2764000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 29289-13-2 [chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chem.ws [chem.ws]
- 5. saltise.ca [saltise.ca]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. scirp.org [scirp.org]
Spectroscopic Profile of 2-Iodo-4-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for 2-Iodo-4-methylaniline (CAS No: 29289-13-2), a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.
Core Spectral Data
The empirical formula for this compound is C₇H₈IN, with a molecular weight of 233.05 g/mol .[1][2] The spectral data presented below has been compiled from various analytical studies to provide a robust characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to the different hydrogen and carbon atoms in the molecule.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.47 | d | 1.6 | H-3 |
| 6.95 | dd | 8.0, 1.6 | H-5 |
| 6.66 | d | 8.0 | H-6 |
| 3.84 | s | - | -NH₂ |
| 2.21 | s | - | -CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz[3]
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 144.4 | C-2 |
| 139.2 | C-4 |
| 130.2 | C-6 |
| 129.7 | C-5 |
| 114.8 | C-3 |
| 84.5 | C-1 |
| 20.0 | -CH₃ |
Solvent: CDCl₃, Frequency: 100 MHz[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the amine and aromatic functionalities.
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretch (aromatic)[4][5] |
| 2000-1665 | Overtones (weak)[4][5] |
| 1600-1585 | C-C stretch (in-ring)[4][5] |
| 1500-1400 | C-C stretch (in-ring)[4][5] |
| 900-675 | C-H "oop" (out-of-plane)[4][5] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Table 4: Mass Spectrometry Data for this compound
| m/z | Assignment |
| 233.9760 | [M+H]⁺ (Found) |
| 233.9780 | [M+H]⁺ (Calculated for C₇H₉IN)[3] |
| 233 | Molecular Ion (M⁺) |
Experimental Protocols
The following sections outline the generalized experimental methodologies for obtaining the spectral data presented above. These protocols are based on standard practices for the analysis of aromatic amines.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-25 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube. The sample is gently agitated to ensure complete dissolution.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.
-
Data Acquisition: The spectrometer is tuned and locked onto the deuterium (B1214612) signal of the solvent. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the signals to single lines for each carbon atom.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the spectrum. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
FT-IR Spectroscopy Protocol
-
Sample Preparation: A small amount of the solid this compound sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the clean ATR crystal is collected. The sample is then brought into contact with the crystal, and the sample spectrum is recorded. The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).
Mass Spectrometry Protocol
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) can be used. For ESI, the sample is dissolved in a suitable solvent and infused into the ion source.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion. For high-resolution mass spectrometry (HRMS), an analyzer with high mass accuracy is used to determine the exact mass of the molecular ion.[3]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to 2-Iodo-4-methylaniline
Introduction
2-Iodo-4-methylaniline, with CAS number 29289-13-2, is an aromatic organic compound that serves as a crucial intermediate and building block in various fields of chemical synthesis.[1] Its unique structure, featuring an iodine atom, a methyl group, and an amine functional group, makes it a versatile synthon, particularly in the pharmaceutical and agrochemical industries.[2][3] The presence of the iodine atom facilitates a variety of coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental for constructing the complex molecular architectures often found in active pharmaceutical ingredients (APIs).[2] This guide provides a comprehensive overview of its commercial availability, synthesis protocols, and key applications for researchers and professionals in drug development.
Commercial Availability
This compound is commercially available from several chemical suppliers in various quantities and purities. The pricing can vary based on the supplier, purity, and order size. Below is a summary of offerings from a selection of vendors.
| Supplier | Purity | Available Quantities | Price (USD/EUR/CNY) |
| Apollo Scientific | ≥ 95% | 1g, 5g, 25g | £15.00 (1g), £20.00 (5g), £30.00 (25g)[4] |
| Sigma-Aldrich | 97% | Discontinued | Not Applicable |
| Chem-Impex | ≥ 96% (GC) | Inquire | Inquire[3] |
| BLD Pharm | Inquire | Inquire | Inquire[5] |
| ChemicalBook | 95%, 99%+ | KG scale | $1.00/KG, $10.00-15.00/KG[6][7] |
| Chemsrc | Inquire | 5g, 10g, 25g, 100g | ¥176.0/5g, ¥336.0/10g, ¥796.0/25g, ¥3036.0/100g[8] |
Physicochemical Properties
| Property | Value |
| CAS Number | 29289-13-2 |
| Molecular Formula | C₇H₈IN |
| Molecular Weight | 233.05 g/mol |
| Appearance | Solid, Brown solid, Dark Red Liquid[3][9] |
| Melting Point | 34-39 °C, 39-41 °C[10] |
| Boiling Point | 266-270 °C[3] |
| SMILES | NC1=C(I)C=C(C)C=C1 |
| InChI Key | AJTUKWIQLKKRHE-UHFFFAOYSA-N |
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported. Below are two detailed protocols.
Protocol 1: Iodination of p-Toluidine (B81030)
This method involves the direct iodination of p-toluidine (4-methylaniline).
Materials:
-
p-Toluidine (4-methylaniline)[11]
-
Dichloromethane (B109758) (DCM)[6]
-
Sodium bicarbonate (NaHCO₃)[11]
-
Iodine (I₂)[11]
-
Brine[11]
-
Anhydrous Sodium sulfate (B86663) (Na₂SO₄)[11]
-
Water[11]
Procedure:
-
In a reaction vessel, dissolve p-toluidine (53.5 g, 500 mmol) in dichloromethane (200 mL).[6]
-
Add a solution of sodium bicarbonate (50.4 g) in water (500 mL) to the vessel at room temperature.[6]
-
Add iodine (127 g) in small portions to the stirred mixture.[6][11]
-
Allow the reaction mixture to stir at room temperature overnight (approximately 16 hours).[6][11]
-
After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃).[6][11]
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).[6][11]
-
Concentrate the solution under reduced pressure to yield the crude product, this compound.[6][11] The reported yield is approximately 95%.[6]
Caption: Synthesis workflow for this compound via direct iodination.
Protocol 2: Aromatic Finkelstein Reaction
This procedure synthesizes 4-Iodo-2-methylaniline from 2-methyl-4-bromoaniline via a copper-catalyzed Finkelstein reaction. A similar principle can be applied for related isomers.
Materials:
-
2-methyl-4-bromoaniline[12]
-
Sodium iodide (NaI)[12]
-
Copper(I) iodide (CuI)[12]
-
N,N'-dimethylethylenediamine (ligand)[12]
-
Anhydrous 1,4-dioxane[12]
-
25% Ammonia (B1221849) solution[12]
-
Dichloromethane (CH₂Cl₂)[12]
-
Brine[12]
-
Anhydrous magnesium sulfate (MgSO₄)[12]
Procedure:
-
Since CuI is sensitive to moisture and oxygen, conduct the reaction under an argon atmosphere using the standard Schlenk technique.[12]
-
To a two-necked flask equipped with a reflux condenser, add 2-methyl-4-bromoaniline, NaI (2 equivalents), and CuI (5 mol%).[12]
-
Subsequently, add the N,N'-dimethylethylenediamine ligand (10 mol%) and anhydrous 1,4-dioxane.[12]
-
Heat the resulting suspension to 110°C and let it react for 18 hours.[12]
-
After completion, cool the reaction mixture to room temperature.[12]
-
Pour the mixture into a 25% aqueous ammonia solution.[12]
-
Dilute the resulting blue solution with water to double the volume and extract three times with dichloromethane.[12]
-
Wash the combined organic phases with brine and dry with anhydrous MgSO₄.[12]
-
Remove the solvent by concentration under reduced pressure to obtain the pure product.[12]
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of a wide range of therapeutic compounds.[2] Its structural features are leveraged in the development of novel drugs across several categories.
-
Pharmaceutical Synthesis: It is a critical starting material or intermediate for various APIs.[2] Its ability to undergo electrophilic and nucleophilic substitutions is key to forming new carbon-carbon or carbon-heteroatom bonds.[1]
-
Anti-Cancer Agents: The compound's structure is utilized in creating new molecules with cytotoxic properties for cancer research.[2][3]
-
Anti-Inflammatory and Neurological Agents: It can be incorporated into molecules designed to target inflammatory pathways and is used in synthesizing drugs for conditions affecting the central nervous system.[2]
-
Other Therapeutic Areas: Its broad applicability extends to the development of antiviral, antifungal, and cardiovascular drugs.[2]
-
Material Science: The compound can form fluorescent complexes with metal ions, making it useful for developing sensors and imaging agents.[1]
Caption: Role of this compound as a building block in drug development.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
-
Hazard Classifications: Acute Toxicity 3 (Oral), Skin Irritation 2, Serious Eye Damage 1, Specific target organ toxicity (single exposure) 3.
-
Signal Word: Danger
-
Hazard Statements:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves/eye protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[13] Recommended storage temperature is 0-8°C.[3]
References
- 1. This compound | 29289-13-2 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 29289-13-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. 29289-13-2|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 29289-13-2 [chemicalbook.com]
- 7. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 8. This compound | CAS#:29289-13-2 | Chemsrc [chemsrc.com]
- 9. rsc.org [rsc.org]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Synthesis routes of this compound [benchchem.com]
- 12. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Safe Handling of 2-Iodo-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
This guide provides a comprehensive overview of the safety and handling protocols for 2-Iodo-4-methylaniline (CAS No. 29289-13-2). The information herein is intended to support the research and development activities of professionals in the scientific community by consolidating key safety data, outlining experimental procedures for safe handling and emergency response, and visualizing critical safety workflows.
Core Safety and Hazard Information
This compound is a substituted aniline (B41778) that presents several health hazards. It is classified as toxic if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation.[1][2][3] Proper handling and storage are crucial to minimize exposure risks.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| CAS Number | 29289-13-2 | [2] |
| Molecular Formula | C₇H₈IN | |
| Molecular Weight | 233.05 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 34-39 °C | [2] |
| Flash Point | Not applicable | [2] |
Toxicological Data
Hazard Identification and Classification
Table 2 outlines the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classifications for this compound.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: PubChem, Sigma-Aldrich[1][2]
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive list of required PPE is provided in Table 3.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Always check with the glove manufacturer for specific breakthrough times. |
| Body Protection | A full-length laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Storage and Handling
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[5] Keep containers tightly sealed. Protect from light and moisture.[5]
-
Handling: All work with this compound should be performed in a chemical fume hood to minimize inhalation exposure.[5] Avoid contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[5]
Incompatible Materials
Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[5]
Emergency Procedures: Spill and Exposure
Detailed protocols for managing spills and exposures are outlined below.
2.4.1. Spill Response Protocol
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Immediately evacuate the area and prevent unauthorized personnel from entering.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate personal protective equipment as outlined in Table 3.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully collect the absorbed material and spilled substance using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.
-
Waste Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
2.4.2. First Aid Measures
In case of exposure, immediate action is critical:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing and shoes immediately.[5] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water.[6] Seek immediate medical attention.[5]
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key safety workflows and logical relationships for handling this compound.
Caption: Experimental workflow for responding to a this compound spill.
Caption: Logical relationships of hazards and control measures for this compound.
References
- 1. This compound | C7H8IN | CID 2764000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 29289-13-2 [sigmaaldrich.com]
- 3. 29289-13-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. resources.finalsite.net [resources.finalsite.net]
The Synthetic Versatility of 2-Iodo-4-methylaniline: A Technical Guide for Researchers
An in-depth exploration of the applications of 2-iodo-4-methylaniline in modern organic synthesis, providing researchers, scientists, and drug development professionals with a comprehensive resource on its utility in constructing complex molecular architectures.
This compound, a substituted aniline (B41778) bearing an iodine atom at the ortho-position to the amine and a methyl group at the para-position, has emerged as a pivotal building block in organic synthesis. Its unique structural features, particularly the reactive carbon-iodine bond, make it an ideal substrate for a variety of powerful cross-coupling reactions. This technical guide delves into the core applications of this compound, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of key reaction pathways and workflows. Its utility is highlighted in the synthesis of diverse molecular scaffolds, ranging from substituted indoles to key intermediates for targeted cancer therapies.
Core Applications in Cross-Coupling Reactions
The presence of the iodo group in this compound makes it an excellent coupling partner in numerous palladium- and copper-catalyzed reactions. These transformations are foundational in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This compound readily participates in this reaction to yield substituted 4-methyl-2-aminobiphenyls, which are important structural motifs in many biologically active molecules.
Experimental Protocol: Synthesis of N-ethyl-2-amino-4-methylbiphenyl
To a reaction tube, add N-ethyl-2-iodo-4-methylaniline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The tube is then evacuated and backfilled with argon three times. A degassed 4:1 mixture of dioxane and water (5 mL) is added via syringe, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is sealed and heated to 90 °C with stirring for 12-16 hours. After cooling to room temperature, the mixture is poured into water (20 mL) and extracted with ethyl acetate (B1210297) (3 x 15 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired N-ethyl-2-amino-4-methylbiphenyl.[1]
Table 1: Suzuki-Miyaura Coupling of 2-Iodoaniline Derivatives with Arylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 95[1] |
| 2 | 2-Iodoaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 92[1] |
| 3 | N-methyl-2-iodoaniline | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 88[1] |
Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is instrumental in the synthesis of arylalkynes, which are precursors to a wide array of complex molecules, including heterocycles and natural products. This compound serves as an excellent substrate for this transformation.
Experimental Protocol: Synthesis of 2-((4-methylphenyl)ethynyl)aniline
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol). Add anhydrous triethylamine (B128534) (5 mL) and stir the mixture for 10 minutes at room temperature. Phenylacetylene (1.2 mmol) is then added dropwise via syringe. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the 2-alkynylaniline derivative.
Table 2: Sonogashira Coupling of Iodoanilines with Terminal Alkynes
| Entry | Iodoaniline | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Et₃N | RT | >90 |
| 2 | 4-Iodotoluene | Phenylacetylene | Pd on alumina (B75360) (5%) | Cu₂O on alumina (0.1%) | - | THF-DMA (9:1) | 75 | <2 (batch), 60 (flow)[2] |
| 3 | 2-Iodoaniline | 1-Heptyne | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | Et₃N | DMF | 50 | 98 |
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. This compound can be effectively coupled with various alkenes to produce substituted styrenes and related compounds, which are valuable intermediates in polymer and pharmaceutical synthesis.
Experimental Protocol: Ligand-Free Heck Reaction of this compound and Ethyl Acrylate (B77674)
In a reaction tube, add this compound (1.0 mmol), ethyl acrylate (1.5 mmol), palladium(II) acetate (5.0 mol%), and triethylamine (2.0 equiv.). Acetonitrile (5 mL) is added as the solvent. The tube is sealed and heated to 100 °C for the required reaction time. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography.
Table 3: Heck Reaction of 2-Iodoanilines with Ethyl Acrylate
| Entry | Iodoaniline | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | 2-Iodoaniline | Ethyl acrylate | Pd(OAc)₂ (5.0) | NEt₃ (2.0) | CH₃CN | 100 | 93 |
| 2 | 4-Methyl-2-iodoaniline | Ethyl acrylate | Pd(OAc)₂ (5.0) | NEt₃ (2.0) | CH₃CN | 100 | 85 |
| 3 | 4-Chloro-2-iodoaniline | Ethyl acrylate | Pd(OAc)₂ (5.0) | NEt₃ (2.0) | CH₃CN | 100 | 88 |
Heck Reaction Experimental Workflow
Caption: A generalized workflow for the Heck reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is highly valuable for the synthesis of arylamines. This compound can act as the aryl halide component to be coupled with a variety of primary and secondary amines.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (B109124)
An oven-dried Schlenk tube is charged with this compound (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and a suitable ligand (e.g., XPhos, 0.03 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100 °C for 12-24 hours. After cooling, the reaction mixture is diluted with ether, filtered through Celite, and concentrated. The residue is purified by column chromatography to give the desired N-arylated amine.
Table 4: Buchwald-Hartwig Amination of Aryl Halides with Amines
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | RT | 90 |
| 2 | 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 80 | 94[2] |
| 3 | 4-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 80 | 95[2] |
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O and C-N bonds. This compound can be coupled with phenols to form diaryl ethers or with amines to form diarylamines, both of which are important classes of compounds in medicinal chemistry.
Experimental Protocol: Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline
To a reaction vessel, add this compound (1.0 equiv.), p-cresol (B1678582) (1.2 equiv.), copper(I) iodide (0.1 equiv.), and a base such as potassium carbonate (2.0 equiv.). A high-boiling polar solvent like DMF or N-methylpyrrolidone is added. The mixture is heated under an inert atmosphere at a temperature typically ranging from 120 to 180 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by chromatography.[3]
Table 5: Ullmann Condensation of this compound with p-Cresol
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| CuI | K₂CO₃ | DMF | 150 | Moderate to Good |
Synthesis of Heterocyclic Compounds: The Larock Indole (B1671886) Synthesis
This compound is a key precursor for the synthesis of substituted indoles via the Larock indole synthesis. This palladium-catalyzed heteroannulation reaction involves the coupling of an o-iodoaniline with a disubstituted alkyne.[4][5]
Experimental Protocol: Synthesis of 2,3-Diphenyl-5-methylindole
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol). Palladium(II) acetate (0.05 mmol) and triphenylphosphine (B44618) (0.10 mmol) are then added. Anhydrous DMF (5-10 mL) is introduced, followed by diphenylacetylene (B1204595) (2.0 mmol). The reaction mixture is stirred at 100 °C for 12-24 hours. After completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash column chromatography to afford 2,3-diphenyl-5-methylindole.[6]
Table 6: Larock Indole Synthesis with 2-Iodoaniline and Symmetrical Alkynes
| Entry | Alkyne | Product | Yield (%) |
| 1 | Diphenylacetylene | 2,3-Diphenylindole | 85[7] |
| 2 | 4-Octyne | 2,3-Di-n-propylindole | 78[7] |
| 3 | 3-Hexyne | 2,3-Diethylindole | 82[7] |
Larock Indole Synthesis Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. benchchem.com [benchchem.com]
- 7. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Iodo-4-methylaniline: A Strategic Building Block for Dual VEGFR-2/EGFR Kinase Inhibitors in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-4-methylaniline is a versatile chemical intermediate that has emerged as a crucial building block in the synthesis of complex heterocyclic scaffolds for medicinal chemistry.[1] Its unique substitution pattern, featuring an iodine atom ortho to the amino group and a methyl group para to the amino group, offers strategic advantages for the construction of novel therapeutic agents. The presence of the iodo group facilitates various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse molecular fragments.[1] This guide provides a comprehensive overview of the utility of this compound in the synthesis of potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), two key targets in cancer therapy.
The Strategic Importance of Dual VEGFR-2 and EGFR Inhibition
Targeting both VEGFR-2 and EGFR simultaneously is a rational approach in cancer therapy, as these signaling pathways are often co-activated in various malignancies and contribute to tumor growth, proliferation, angiogenesis, and metastasis. Dual inhibition can potentially lead to enhanced anti-tumor efficacy and overcome resistance mechanisms associated with single-target agents. The iodoquinazoline scaffold, accessible from this compound, has proven to be a promising template for the development of such dual inhibitors.
Synthesis of Iodoquinazoline-Based Kinase Inhibitors from this compound
The synthesis of N-alkyl substituted 6-iodoquinazoline (B1454157) derivatives, which have demonstrated potent dual VEGFR-2 and EGFR inhibitory activity, can be achieved from this compound through a multi-step synthetic sequence. A key intermediate in this process is 5-iodoanthranilic acid.
Experimental Protocols
Step 1: Synthesis of 5-Iodoanthranilic Acid from this compound (Proposed Two-Step Protocol)
Part A: Oxidation of the Methyl Group
-
Reaction: this compound is oxidized to 2-amino-5-iodobenzoic acid (5-iodoanthranilic acid).
-
Reagents and Conditions: A strong oxidizing agent such as potassium permanganate (B83412) (KMnO4) in an alkaline aqueous solution is a common method for converting an aryl methyl group to a carboxylic acid. The reaction is typically heated to drive it to completion.
-
Proposed Protocol:
-
To a solution of this compound (1 equivalent) in a mixture of water and a suitable co-solvent (e.g., pyridine (B92270) or t-butanol), add sodium carbonate (Na2CO3) or sodium hydroxide (B78521) (NaOH) to create alkaline conditions.
-
Heat the mixture to reflux (approximately 80-100 °C).
-
Slowly add a solution of potassium permanganate (KMnO4, ~4 equivalents) in water to the refluxing mixture over several hours.
-
After the addition is complete, continue to reflux the mixture until the purple color of the permanganate has disappeared, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO2) byproduct.
-
Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to a pH of ~3-4 to precipitate the 2-amino-5-iodobenzoic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Part B: Purification of 5-Iodoanthranilic Acid
-
Procedure: The crude 5-iodoanthranilic acid can be purified by recrystallization of its ammonium (B1175870) salt.[1]
-
Dissolve the crude acid in hot water containing a slight excess of concentrated ammonia.[1]
-
Treat the solution with decolorizing charcoal and filter while hot.[1]
-
Acidify the hot filtrate with hydrochloric acid to precipitate the purified 5-iodoanthranilic acid.[1]
-
Cool the mixture, collect the purified product by filtration, wash with cold water, and dry.[1]
-
Step 2: Synthesis of 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one
-
Reaction: 5-Iodoanthranilic acid is cyclized using acetic anhydride (B1165640).
-
Protocol:
-
A mixture of 2-amino-5-iodobenzoic acid (1 equivalent) and acetic anhydride (excess) is heated at reflux for 2 hours.
-
The reaction mixture is then cooled, and the excess acetic anhydride is removed under reduced pressure.
-
The resulting solid is triturated with a non-polar solvent like hexane, filtered, and dried to yield 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one.
-
Step 3: Synthesis of 3-Amino-6-iodo-2-methylquinazolin-4(3H)-one
-
Reaction: The benzoxazinone (B8607429) intermediate is reacted with hydrazine (B178648) hydrate (B1144303).
-
-
A solution of 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) and hydrazine hydrate (excess) in ethanol (B145695) is heated at reflux for 4 hours.
-
The reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried to give 3-amino-6-iodo-2-methylquinazolin-4(3H)-one.
-
Step 4: Synthesis of N-Alkyl Substituted 6-Iodoquinazoline Derivatives
-
General Procedure: The 3-amino-6-iodo-2-methylquinazolin-4(3H)-one can be further modified, for example, by reaction with various aldehydes to form Schiff bases, which can then be alkylated or undergo other transformations to generate a library of derivatives. For the synthesis of N-alkyl substituted iodoquinazolines, a common route involves the reaction with alkyl halides.
-
Illustrative Protocol for N-Alkylation:
-
To a solution of the 6-iodo-quinazolinone precursor in a suitable polar aprotic solvent (e.g., DMF or DMSO), add a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
-
Stir the mixture at room temperature for a short period to form the anion.
-
Add the desired alkyl halide (e.g., an alkyl bromide or iodide) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkyl substituted 6-iodoquinazoline derivative.
-
Biological Activity of Iodoquinazoline Derivatives
A series of novel N-alkyl substituted 6-iodoquinazoline derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines and for their inhibitory activity against VEGFR-2 and EGFR kinases. The results demonstrate that these compounds are potent dual inhibitors.
Table 1: In Vitro Cytotoxicity of Selected Iodoquinazoline Derivatives (IC50 in µM)
| Compound | HepG2 (Liver) | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) |
| 6c | 7.35 | 6.80 | 6.95 | 6.55 |
| 6d | 7.05 | 6.80 | 6.90 | 6.12 |
| 8c | 7.50 | 7.44 | 7.10 | 6.24 |
| 8d | 6.00 | 6.90 | 5.75 | 7.88 |
| 9c | 5.00 | 6.00 | 5.17 | 5.25 |
| 13e | 5.70 | 7.15 | 5.76 | 6.50 |
| 14b | 5.86 | 7.03 | 6.15 | 5.77 |
| 17 | 5.55 | 6.85 | 5.40 | 5.11 |
| 18 | 5.25 | 6.46 | 5.68 | 5.24 |
| Sorafenib | 4.00 | 5.05 | 5.58 | 4.04 |
| Erlotinib | 7.73 | 13.91 | 8.20 | 5.49 |
Data compiled from multiple sources.[2][4][5][6]
Table 2: Kinase Inhibitory Activity of Selected Iodoquinazoline Derivatives (IC50 in µM)
| Compound | VEGFR-2 | EGFR (T790M) | EGFR (WT) |
| 5d | 1.25 | 0.40 | - |
| 6c | 1.20 | 0.48 | - |
| 6d | 1.00 | 0.35 | - |
| 7c | 1.25 | 0.35 | - |
| 8b | - | 0.45 | - |
| 8c | 0.95 | 0.50 | - |
| 8d | 0.92 | 0.42 | - |
| 9b | 0.90 | 0.50 | - |
| 9c | 0.85 | 0.22 | 0.15 |
| 9d | 0.90 | 0.26 | 0.20 |
| 9e | 1.20 | 0.30 | 0.25 |
| 10 | 0.50 | 0.45 | - |
| 13 | 0.17 | - | - |
| 13d | 1.00 | 0.47 | - |
| 13e | 0.90 | 0.30 | - |
| 14b | 0.50 | 0.36 | - |
| 16 | 0.40 | 0.40 | - |
| 17 | - | 0.30 | - |
| 18 | 0.17 | 0.25 | - |
Data compiled from multiple sources.[2][4][5][6]
Signaling Pathways and Visualization
The dual inhibitory action of the iodoquinazoline derivatives impacts two critical signaling cascades in cancer cells: the VEGFR-2 pathway, which is central to angiogenesis, and the EGFR pathway, which drives cell proliferation and survival.
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 on endothelial cells leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, ultimately promoting endothelial cell proliferation, migration, survival, and vascular permeability.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
EGFR Signaling Pathway
Upon binding of ligands like EGF, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins such as Grb2 and Shc. This triggers downstream signaling, including the Ras-Raf-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Experimental Workflow
The overall process from the starting material to the final biologically active compounds can be visualized as a streamlined workflow.
Caption: Synthetic workflow from this compound to dual kinase inhibitors.
Conclusion
This compound serves as a highly valuable and strategic starting material for the synthesis of medicinally relevant iodoquinazoline derivatives. The synthetic routes outlined in this guide provide a clear pathway to a class of potent dual VEGFR-2 and EGFR inhibitors with significant potential in oncology drug discovery. The presented biological data underscores the promise of this scaffold, and the detailed protocols and workflow diagrams offer a practical resource for researchers in the field. Further exploration of the structure-activity relationships of derivatives synthesized from this compound is warranted to optimize their potency, selectivity, and pharmacokinetic properties for the development of next-generation anticancer therapeutics.
References
- 1. orgsyn.org [orgsyn.org]
- 2. [PDF] Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H)-one and 6-iodo-2-methyl-4H-benzo [D] [1, 3] oxazin-4-one | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. This compound | 29289-13-2 | Benchchem [benchchem.com]
- 6. prepchem.com [prepchem.com]
Electrophilic Iodination of p-Toluidine: A Comprehensive Technical Guide
Introduction
The electrophilic iodination of p-toluidine (B81030) is a cornerstone reaction in synthetic organic chemistry, primarily utilized for the regioselective introduction of an iodine atom onto the aromatic ring. The principal product of this reaction, 2-iodo-4-methylaniline, is a highly valuable intermediate in the pharmaceutical industry.[1] Its unique structure, featuring an iodine atom, a methyl group, and an amine functional group, makes it a versatile building block for the synthesis of a wide array of complex therapeutic compounds, including anti-cancer, anti-inflammatory, and neurological agents.[1]
The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism, a fundamental process in aromatic chemistry.[2] Unlike other halogens, elemental iodine (I₂) is a weak electrophile and typically requires an activator or an oxidizing agent to generate a more potent iodinating species, often represented as "I⁺".[2][3] The substitution pattern on the p-toluidine ring is governed by the directing effects of the activating amino (-NH₂) and methyl (-CH₃) groups, which guide the incoming electrophile to specific positions.
This guide provides an in-depth examination of the reaction mechanism, detailed experimental protocols, and key quantitative data associated with the electrophilic iodination of p-toluidine.
Reaction Mechanism and Regioselectivity
The iodination of p-toluidine is a classic example of an electrophilic aromatic substitution reaction. The overall transformation involves the replacement of a hydrogen atom on the aromatic ring with an iodine atom.
Core Mechanism:
-
Generation of the Electrophile: The reaction is initiated by the generation of a potent electrophilic iodine species. In many common protocols, this is achieved through the oxidation of molecular iodine (I₂). For instance, in the presence of a base like sodium bicarbonate (NaHCO₃), the equilibrium is shifted to favor the formation of a more reactive iodinating agent.[4] Other methods may use oxidizing agents like nitric acid or a combination of reagents like N-iodosuccinimide (NIS) with an acid catalyst.[3][5]
-
Nucleophilic Attack and Formation of the Arenium Ion: The electron-rich aromatic ring of p-toluidine acts as a nucleophile, attacking the electrophilic iodine species ("I⁺"). This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Restoration of Aromaticity: A base in the reaction mixture (e.g., water or bicarbonate) removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final iodinated product.
Regioselectivity:
The position of iodination on the p-toluidine ring is dictated by the activating and directing effects of the substituents already present: the amino group (-NH₂) and the methyl group (-CH₃).
-
Amino Group (-NH₂): This is a powerful activating group and is strongly ortho, para-directing due to its ability to donate electron density to the ring through resonance.
-
Methyl Group (-CH₃): This is a weakly activating group and is also ortho, para-directing through an inductive effect.
In p-toluidine (4-methylaniline), the para position relative to the amino group is already occupied by the methyl group. Both the amino and methyl groups direct incoming electrophiles to the positions ortho to the amino group (C2 and C6) and the position ortho to the methyl group (C3 and C5). The amino group is a much stronger activating group than the methyl group, and therefore, substitution occurs predominantly at the position ortho to the amino group, which is the C2 position. This results in the highly regioselective formation of this compound.[6]
Caption: Mechanism of electrophilic iodination of p-toluidine.
Experimental Protocols
Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common procedures.
Protocol 1: Iodination using Iodine and Sodium Bicarbonate
This method is widely used due to its mild conditions and high yield.[4]
Materials and Reagents:
-
p-Toluidine (4-methylaniline)
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-methylaniline (53.5 g, 500 mmol) in dichloromethane (200 mL), add a solution of sodium bicarbonate (50.4 g) in water (500 mL) at room temperature.[4]
-
To this biphasic mixture, add iodine (127 g) portion-wise with stirring.[4]
-
Allow the reaction mixture to stir vigorously at room temperature overnight.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding aqueous sodium bisulfite solution until the color of iodine disappears.[4]
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[4]
-
The product, this compound, can be purified further if necessary, for example, by column chromatography.[7]
Protocol 2: Iodination using Ammonium (B1175870) Iodide and Copper (I) Iodide
This method utilizes a catalytic system under pressure.
Materials and Reagents:
-
p-Toluidine
-
Ammonium iodide (NH₄I)
-
Copper (I) iodide (CuI)
-
Ammonium dihydrogenphosphate (NH₄H₂PO₄)
-
Water
-
Oxygen (O₂)
-
Pressure-proof glass autoclave
-
Stirring apparatus
Procedure:
-
In a 500-mL pressure-proof glass autoclave, add ammonium iodide (150 g, 1.03 mole), copper (I) iodide (5 g, 0.0262 mole), ammonium dihydrogenphosphate (50 g, 0.435 mole), p-toluidine (70 g, 0.654 mole), benzene (250 mL), and pure water (100 mL).[8]
-
Stir the mixture and pressurize the autoclave with oxygen to 3 to 8 kg/cm ².[8]
-
Heat the reaction to 70°C. Maintain the oxygen pressure by resupplying as it is consumed.[8]
-
After approximately 3 hours, cool the reactor and vent the pressure.[8]
-
Separate the organic layer. The product, this compound, can be isolated from this layer.[8]
Workflow and Data Presentation
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, workup, and purification of this compound.
Caption: General experimental workflow for synthesis and purification.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis and characterization of this compound (Product) from p-toluidine (Substrate).
| Parameter | Value | Reference |
| Substrate | p-Toluidine (4-methylaniline) | |
| Product | This compound | |
| Molecular Formula | C₇H₈IN | [1] |
| CAS Number | 29289-13-2 | [1][4] |
| Reaction Conditions & Yield | ||
| Method 1 (I₂/NaHCO₃) Yield | 95% | [4] |
| Method 2 (NH₄I/CuI/O₂) Yield | 82% | [8] |
| Method 3 (Decarboxylative Iodination) Yield | 53% | [7] |
| Physical Properties | ||
| Appearance | Brown solid / Brown oily product | [4][7] |
| Melting Point | 39 °C | [7] |
| Spectroscopic Data (¹H NMR) | ||
| Solvent | CDCl₃ | [4][7] |
| δ 7.47-7.48 (d or dd, 1H) | Aromatic CH | [4][7] |
| δ 6.95-6.96 (dd, 1H) | Aromatic CH | [4][7] |
| δ 6.66-6.67 (d, 1H) | Aromatic CH | [4][7] |
| δ 3.84-3.98 (s or broad peak, 2H) | -NH₂ | [4][7] |
| δ 2.21-2.22 (s, 3H) | -CH₃ | [4][7] |
| Spectroscopic Data (¹³C NMR) | ||
| Solvent | CDCl₃ (100 MHz) | [7] |
| Chemical Shifts (ppm) | 144.4, 139.2, 130.2, 129.7, 114.8, 84.5, 20.0 | [7] |
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 4. This compound | 29289-13-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. How can the following conversion be carried out :- (a) p-toluidine to - askIITians [askiitians.com]
- 7. rsc.org [rsc.org]
- 8. prepchem.com [prepchem.com]
An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Iodo-4-methylaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Iodo-4-methylaniline, a substituted aniline (B41778) derivative, is a pivotal intermediate in the synthesis of a wide array of therapeutic compounds and fine chemicals.[1] Its molecular architecture, featuring a benzene (B151609) ring substituted with an amino group, an iodine atom, and a methyl group, provides distinct reactive sites that are instrumental in constructing complex molecules.[1][2] While the iodine atom is frequently exploited for carbon-carbon bond formation through various cross-coupling reactions (e.g., Suzuki, Sonogashira, and Heck), the amino group possesses its own rich and versatile chemistry.[1][3] This guide provides a comprehensive technical overview of the reactivity of the amino group in this compound, focusing on the electronic and steric factors that govern its behavior, its participation in key chemical transformations, and detailed experimental protocols.
Physicochemical and Structural Data
A summary of the key quantitative and structural data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 29289-13-2 | [4] |
| Molecular Formula | C₇H₈IN | [4] |
| Molecular Weight | 233.05 g/mol | [4] |
| Melting Point | 34-39 °C | [5] |
| IUPAC Name | This compound | [4] |
| SMILES | CC1=CC(=C(C=C1)N)I | [4] |
| InChIKey | AJTUKWIQLKKRHE-UHFFFAOYSA-N | [4] |
Core Reactivity: Influence of Substituents
The reactivity of the amino group in this compound is modulated by the electronic and steric effects of the adjacent iodine atom and the para-positioned methyl group.
-
Electronic Effects : The methyl group at the para-position is an electron-donating group (+I effect), which increases the electron density on the nitrogen atom of the amino group. In contrast, the iodine atom at the ortho-position exerts a net electron-withdrawing effect (-I effect) due to its electronegativity, which tends to decrease the basicity and nucleophilicity of the amino group.[2]
-
Steric Effects : The bulky iodine atom at the ortho-position creates significant steric hindrance around the amino group. This phenomenon, often referred to as the "ortho effect" or Steric Inhibition of Protonation (SIP), physically obstructs the approach of electrophiles and protons to the nitrogen's lone pair.[2][6] This steric crowding is a dominant factor in reducing the basicity of this compound compared to its isomer, 4-methylaniline.[6]
Caption: Interplay of electronic and steric effects on amino group reactivity.
Key Chemical Transformations
The amino group of this compound serves as a versatile handle for a variety of essential organic transformations.
1. Diazotization: The reaction of the primary amino group with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures (0–5 °C), yields a diazonium salt.[7] This intermediate is highly valuable and can be used immediately in subsequent reactions to introduce a wide range of functionalities.[7][8]
2. Acylation: The nucleophilic amino group readily reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is frequently employed to protect the amino group during subsequent synthetic steps that might otherwise affect its integrity.
3. Alkylation: The amino group can be alkylated using alkyl halides. This reaction allows for the introduction of alkyl chains, though it can sometimes be challenging to control the degree of alkylation (mono- vs. di-alkylation) without carefully optimized conditions.
4. Condensation Reactions: this compound can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases), which are versatile intermediates for the synthesis of various heterocyclic systems and other complex molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 29289-13-2 | Benchchem [benchchem.com]
- 3. Buy this compound | 29289-13-2 [smolecule.com]
- 4. This compound | C7H8IN | CID 2764000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-碘-4-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Stability and Storage of 2-Iodo-4-methylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Iodo-4-methylaniline (CAS No. 29289-13-2). Due to the limited availability of specific, publicly accessible stability data for this compound, this guide combines information from safety data sheets, general chemical principles for aromatic amines, and data on structurally related compounds to offer best-practice recommendations.
Core Stability and Recommended Storage
Proper storage is crucial to maintain the integrity and purity of this compound, a compound often used as an intermediate in pharmaceutical synthesis. The primary factors influencing its stability are temperature, light, air (oxygen), and moisture.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a refrigerator at 2-8°C. For long-term storage, consider temperatures at or below -20°C. | Reduces the rate of potential degradation reactions. |
| Light | Store in a light-proof or amber container. | Aromatic amines can be sensitive to light and may undergo photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the amine functional group. |
| Moisture | Keep container tightly sealed in a dry place. | Prevents hydrolysis and absorption of atmospheric moisture. |
| Container | Use a tightly sealed, non-reactive container (e.g., amber glass or high-density polyethylene). | Ensures no leaching or reaction with the container material. |
Handling Precautions
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively documented in publicly available literature, insights can be drawn from the reactivity of related halogenated anilines.
Oxidation
The primary degradation pathway for many anilines is oxidation. The amino group is susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metal impurities. This can lead to the formation of colored impurities and complex polymeric materials.
Photodegradation
Aromatic iodo compounds can be susceptible to photodegradation, where the carbon-iodine bond can be cleaved upon exposure to UV light, potentially leading to de-iodination or the formation of other reactive species.
A simplified logical diagram illustrating the relationship between environmental factors and the stability of this compound is presented below.
Caption: Factors influencing the stability of this compound.
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound would involve both long-term and accelerated testing. The following outlines a general protocol that can be adapted for this purpose.
Materials and Equipment
-
This compound (high purity reference standard and test sample)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
HPLC or GC with a suitable column and detector for purity analysis and impurity profiling
-
Mass spectrometer for impurity identification
-
Calibrated analytical balance
-
pH meter
-
Appropriate glassware and sample containers
Experimental Workflow
The following diagram illustrates a typical workflow for a stability study.
Caption: Workflow for a comprehensive stability study.
Long-Term Stability Testing
-
Conditions: 25°C ± 2°C / 60% RH ± 5% RH
-
Duration: 12, 24, or 36 months, depending on the intended use.
-
Testing Frequency: Samples are typically tested at 0, 3, 6, 9, 12, 18, 24, and 36 months.
Accelerated Stability Testing
-
Conditions: 40°C ± 2°C / 75% RH ± 5% RH
-
Duration: 6 months
-
Testing Frequency: Samples are typically tested at 0, 3, and 6 months.
-
Purpose: To predict the long-term stability and to identify potential degradation products under stressed conditions.
Analytical Methods
A validated stability-indicating analytical method, typically HPLC with UV detection, is essential. The method must be able to separate the parent compound from any potential degradation products.
-
Purity Assay: To determine the percentage of the active compound remaining.
-
Impurity Profiling: To detect and quantify any new impurities that form during storage.
-
Appearance: Visual inspection for any changes in color or physical state.
-
Water Content: Karl Fischer titration to assess moisture uptake.
Conclusion
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Iodo-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate has become indispensable in the pharmaceutical and materials science industries for the synthesis of biaryls and substituted aromatic compounds.
2-Iodo-4-methylaniline is a valuable building block in medicinal chemistry and drug development. Its structure, featuring an iodo-substituent ortho to an amino group and a methyl group in the para position, allows for the strategic introduction of various aryl and heteroaryl moieties. The resulting 2-amino-4-methylbiphenyl scaffolds are prevalent in a wide range of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and central nervous system-targeting compounds. The presence of the amino group provides a convenient handle for further functionalization, enabling the rapid generation of diverse compound libraries for drug discovery.
These application notes provide a detailed protocol for the Suzuki coupling of this compound with a variety of boronic acids, a summary of representative reaction conditions and yields, and a visualization of the experimental workflow.
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide (this compound) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Quantitative Data Summary
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative data for the coupling of this compound with various boronic acids, illustrating typical reaction conditions and yields.
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene (B28343)/H₂O (4:1) | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 8 | 95 |
| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 2-MeTHF/H₂O (10:1) | 90 | 16 | 88 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DMF/H₂O (5:1) | 110 | 10 | 91 |
| 5 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 18 | 78 |
| 6 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 85 | 14 | 85 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical Suzuki coupling reaction of this compound.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl boronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Degassed solvent (e.g., Toluene and Water)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine (saturated aqueous NaCl solution)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
General Experimental Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 0.05 mmol, 5 mol%). Subsequently, add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling protocol for this compound.
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Iodo-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1] 2-Iodo-4-methylaniline is a valuable building block in the synthesis of a wide array of therapeutic compounds, including anti-cancer, anti-inflammatory, and neurological agents.[2] The presence of the reactive iodine atom allows for efficient coupling under relatively mild conditions. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine. Deprotonation of the amine by a base forms a palladium-amide intermediate, which then undergoes reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[3]
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with a variety of amine coupling partners. These tables are intended to serve as a guide for reaction optimization.
Table 1: Amination with Primary Amines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 18 | High |
| p-Toluidine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | 12 | 85-95 |
| n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | THF | 80 | 24 | 75-85 |
| Cyclohexylamine | Pd(OAc)₂ (2) | cataCXium A (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 80-90 |
Table 2: Amination with Secondary Amines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu (1.4) | Dioxane | 100 | 12 | >95 |
| Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 16 | 92 |
| N-Methylaniline | Pd₂(dba)₃ (2) | Josiphos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 24 | 88 |
| Diethylamine | Pd(OAc)₂ (3) | AdBrettPhos (6) | LHMDS (1.8) | THF | 80 | 24 | 70-80 |
Experimental Protocols
General Protocol for Palladium-Catalyzed Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine (B1218219) ligand (e.g., XPhos, RuPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired N-substituted-4-methylaniline derivative.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Iodo-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-iodo-4-methylaniline in various palladium-catalyzed cross-coupling reactions. This compound is a valuable building block in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and agrochemical industries.[1] The protocols detailed herein are based on established methodologies for analogous substrates and are designed to be adaptable for specific research needs.
The primary palladium-catalyzed reactions covered include Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, each offering a unique pathway to form new carbon-carbon or carbon-nitrogen bonds.[2][3]
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures by coupling an organohalide with an organoboron compound, such as a boronic acid.[4][5] This reaction is fundamental in drug discovery for synthesizing complex molecular scaffolds.[2]
Application Data
The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving iodoaniline derivatives. The selection of catalyst, ligand, base, and solvent is crucial for achieving high yields.[4]
| Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 95 | 2-Iodoaniline[4] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Toluene/H₂O | 100 | 92 | 2-Iodoaniline[4] |
| Pyridine-4-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 | 4-Bromo-3-methylaniline[6] |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 88 | N-ethyl-2-iodoaniline[4] |
Detailed Experimental Protocol: Synthesis of 4-Methyl-2-phenylaniline (B1598984)
This protocol describes the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 mmol, 233 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) Acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Toluene (4 mL), degassed
-
Water (1 mL), degassed
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, phenylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.[4][6]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4][7]
-
Solvent Addition: Under the inert atmosphere, add the degassed toluene and water via syringe.[4]
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4]
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-methyl-2-phenylaniline product.[4]
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper co-catalysts.[8][9] This method is invaluable for synthesizing substituted alkynes, which are important precursors for many pharmaceuticals and organic materials.[2][8]
Application Data
The table below outlines representative conditions for Sonogashira coupling reactions. Iodoarenes are generally more reactive than their bromo or chloro counterparts.[8][10]
| Alkyne Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ (2) | CuI (4) | Triethylamine | THF | RT | 90-98 | N-Boc-4-iodopiperidine[10] |
| 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₄ (cat.) | CuI (cat.) | DMA | 90 | 70 | 4-Iodotoluene[11] | |
| Phenylacetylene | Pd(OAc)₂ (5) | - | LiHMDS | DMF | 80 | 85 | 3-Bromoaniline[12] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (2) | N-Butylamine | THF | 65 | 95 | 1-Bromo-4-iodobenzene[8] |
Detailed Experimental Protocol: Synthesis of 4-Methyl-2-(phenylethynyl)aniline (B3231045)
This protocol details the synthesis of 4-methyl-2-(phenylethynyl)aniline via a Sonogashira coupling reaction.
Materials:
-
This compound (1.0 mmol, 233 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide [CuI] (0.04 mmol, 7.6 mg)
-
Triethylamine (TEA) (2.0 mmol, 202 mg, 279 µL)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere (argon), add this compound and dissolve it in anhydrous THF.[10]
-
Reagent Addition: To the stirred solution, add triethylamine. Sequentially add PdCl₂(PPh₃)₂ and CuI to the reaction mixture.[10]
-
Alkyne Addition: Add phenylacetylene dropwise to the mixture.
-
Reaction Execution: Stir the reaction at room temperature for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the target compound.[10]
Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Mizoroki-Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[13] It is a powerful tool for C-C bond formation, particularly for synthesizing styrenic compounds.[14]
Application Data
The Heck reaction's success often depends on the specific alkene, catalyst, and reaction conditions used.
| Alkene Partner | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| Acrylonitrile | 10% Pd/C (0.5) | None | N,N-Diisopropylethylamine | Acetonitrile | 120 | >99 | 4-Iodo-2,6-dimethylaniline[15] |
| Styrene | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMF | 100 | 80-90 | Iodobenzene[13] |
| Ethyl Acrylate | Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile | 80 | 95 | Iodobenzene |
Detailed Experimental Protocol: Synthesis of (E)-3-(2-Amino-5-methylphenyl)acrylonitrile
This protocol is adapted from a procedure for a sterically hindered iodoaniline.[15]
Materials:
-
This compound (1.0 mmol, 233 mg)
-
Acrylonitrile (1.5 mmol, 79.6 mg, 98 µL)
-
10% Palladium on Carbon (Pd/C, wet) (0.01 mmol Pd, 10.6 mg)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 258 mg, 348 µL)
-
Acetonitrile (5 mL)
Procedure:
-
Reaction Setup: In a pressure-rated reaction vessel, combine this compound, acetonitrile, DIPEA, and acrylonitrile.
-
Catalyst Addition: Add the 10% Pd/C catalyst.
-
Reaction Execution: Seal the vessel and heat the mixture to 120 °C with vigorous stirring for 4-8 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethyl acetate.[16]
-
Extraction: Combine the filtrates and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired product.[16]
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[17][18] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[19] The choice of ligand is critical and often depends on the specific amine and aryl halide partners.[20]
Application Data
The selection of a bulky, electron-rich phosphine (B1218219) ligand is key to the success of Buchwald-Hartwig aminations.
| Amine Partner | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference Substrate |
| Aniline | Pd₂(dba)₃ (1-2) | BrettPhos (2-4) | K₃PO₄ | t-BuOH | 110 | 95 | Aryl Chlorides[20] |
| Morpholine | Pd(OAc)₂ (1-2) | RuPhos (2-4) | NaOtBu | Toluene | 100 | 98 | Aryl Bromides[20] |
| Benzamide | [Pd(Cinnamyl)Cl]₂ (1.5) | DavePhos (6) | K₂CO₃ | PhMe | RT | 85 | 4-Bromobenzonitrile[21] |
| Primary Amines | Pd(dba)₂ (2) | tBuDavePhos (4) | KOtBu | Dioxane | 120 | 80-95 | 4-Iodopyrazole[22] |
Detailed Experimental Protocol: Synthesis of N,4-Dimethyl-2-iodoaniline (Hypothetical)
This protocol outlines a general procedure for the N-arylation of a primary amine with this compound. For this example, we will consider the coupling with a generic secondary amine like morpholine.
Materials:
-
This compound (1.0 mmol, 233 mg)
-
Morpholine (1.2 mmol, 105 mg, 105 µL)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
RuPhos (0.04 mmol, 18.6 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Reaction Setup: In a glovebox, add Pd(OAc)₂, RuPhos, and NaOtBu to an oven-dried Schlenk tube.[20]
-
Reagent Addition: Add toluene, followed by morpholine, and finally this compound.
-
Inert Atmosphere: Seal the tube, remove it from the glovebox, and connect it to a manifold under an inert atmosphere.
-
Reaction Execution: Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography to yield the desired N-arylated product.
Visualizations: Workflows and Catalytic Cycles
To aid in the conceptualization and execution of these reactions, the following diagrams illustrate the general catalytic cycle and a typical experimental workflow.
References
- 1. This compound | 29289-13-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Heck Reaction [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. research.rug.nl [research.rug.nl]
- 19. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols for the Sonogashira Coupling of 2-Iodo-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction of 2-iodo-4-methylaniline with terminal alkynes. The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its typically mild conditions and broad functional group tolerance.[2][3]
The presence of the iodo-substituent makes this compound a highly reactive substrate for this transformation, as the reactivity of aryl halides in palladium-catalyzed couplings generally follows the trend: I > Br >> Cl.[1] This allows for efficient coupling under relatively mild conditions. The resulting 2-alkynyl-4-methylaniline products are valuable intermediates, particularly for the synthesis of substituted indoles and other heterocyclic scaffolds relevant to drug discovery.[4][5]
Reaction Principle: The Catalytic Cycle
The Sonogashira coupling typically proceeds via two interconnected catalytic cycles involving palladium and copper co-catalysts.[6][7]
-
Palladium Cycle : The active Pd(0) species undergoes oxidative addition with the aryl iodide (this compound).
-
Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.[1]
-
Transmetalation : The copper acetylide transfers the alkyne group to the palladium complex.[6]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]
While the dual Pd/Cu system is classic, copper-free and palladium-free variations have also been developed to circumvent issues like alkyne homocoupling (Glaser coupling) or to reduce costs.[4][8]
Data Presentation: Reaction Conditions
The efficiency of the Sonogashira coupling is influenced by the choice of catalyst, ligand, base, and solvent. The tables below summarize typical and specific conditions for the coupling of this compound and related o-iodoanilines.
Table 1: General Reaction Parameters for Sonogashira Coupling
| Component | Role | Typical Loading / Stoichiometry | Common Examples |
| Aryl Iodide | Electrophile | 1.0 equivalent | This compound |
| Terminal Alkyne | Nucleophile | 1.1 - 1.5 equivalents | Phenylacetylene (B144264), 1-Octyne, TMS-acetylene |
| Palladium Catalyst | Primary Catalyst | 0.5 - 5 mol% | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Copper(I) Salt | Co-catalyst | 1 - 10 mol% | Copper(I) Iodide (CuI) |
| Base | Alkyne Deprotonation | 2 - 10 equivalents (or as solvent) | Triethylamine (B128534) (TEA), Diisopropylamine (DIPA), DBU |
| Solvent | Reaction Medium | 0.1 - 0.5 M concentration | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) |
Table 2: Specific Examples of Sonogashira Coupling with o-Iodoanilines
| Entry | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5), CuI (2.5)[9] | Diisopropylamine (7 eq) | THF | Room Temp | 3 | ~89 (Typical)[9] |
| 2 | Various Alkynes | Pd(PPh₃)₄ (cat.), CuI (cat.)[5] | Et₃N | DMF | Room Temp | 2 - 12 | 81 - 98 |
| 3 | Phenylacetylene | (PPh₃)₂CuBH₄ (5) (Pd-Free) [4] | DBU | Ethanol | 120 | - | 96 (Gram Scale)[4] |
| 4 | Various Alkynes | PdCl₂(PPh₃)₂ (3) (Cu-Free) [8] | TBAF (3 eq) | None | 80 - 100 | 0.5 - 5 | Moderate to Excellent[8] |
Note: Yields are representative and can vary based on the specific alkyne substrate, reaction scale, and purification method.
Experimental Protocols
Protocol 1: Classic Palladium/Copper-Catalyzed Sonogashira Coupling
This protocol describes a general procedure for the coupling of this compound with phenylacetylene using a standard Pd/Cu catalyst system.[9]
Materials and Reagents:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, syringes)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Solvent and Base: Add anhydrous THF (to achieve approx. 0.2 M concentration) and triethylamine (3.0 eq) via syringe. Stir the mixture for 5-10 minutes.
-
Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise to the mixture via syringe.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aryl iodide is consumed (typically 2-6 hours). If the reaction is sluggish, gentle heating to 40-50 °C may be applied.
-
Workup: Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate (B1210297). Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution, saturated aqueous NaHCO₃ solution, and brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-methyl-2-(phenylethynyl)aniline.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]
- 5. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols: The Strategic Use of 2-Iodo-4-methylaniline in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-4-methylaniline is a versatile chemical intermediate that serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds. Its unique structure, featuring an iodine atom, a methyl group, and an amino functional group, allows for diverse chemical modifications, making it a valuable synthon in the construction of complex molecular architectures found in many therapeutic agents.[1] This intermediate is particularly significant in the development of anti-cancer agents, anti-inflammatory drugs, and neurological agents.[1] The presence of the iodine atom facilitates key carbon-carbon and carbon-nitrogen bond-forming reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which are fundamental in modern drug discovery and development.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its application in the preparation of kinase inhibitors.
Key Applications in Pharmaceutical Synthesis
This compound is a key precursor for the synthesis of various heterocyclic scaffolds that are central to many active pharmaceutical ingredients (APIs). A significant application is in the synthesis of substituted quinazolines, a core structure in numerous kinase inhibitors targeting signaling pathways involved in cancer cell proliferation and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) pathways.[2][3]
Workflow for the Synthesis of a 6-Iodo-2,3-dimethyl-3H-quinazolin-4-one Intermediate
A plausible synthetic route starting from this compound to a key quinazolinone intermediate is outlined below. This intermediate can then undergo further functionalization, for example, through palladium-catalyzed cross-coupling reactions, to generate a library of potential kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a method for the direct iodination of p-toluidine (B81030).[4]
Materials:
-
p-Toluidine
-
Ammonium (B1175870) iodide
-
Copper (I) iodide
-
Ammonium dihydrogenphosphate
-
Pure water
-
Oxygen gas
Equipment:
-
500-ml pressure-proof glass autoclave
-
Stirring apparatus
Procedure:
-
To a 500-ml pressure-proof glass autoclave, add ammonium iodide (150 g, 1.03 mol), copper (I) iodide (5 g, 0.0262 mol), ammonium dihydrogenphosphate (50 g, 0.435 mol), p-toluidine (70 g, 0.654 mol), benzene (250 ml), and pure water (100 ml).[4]
-
Seal the autoclave and carry out the reaction with stirring at 70°C under an oxygen pressure of 3 to 8 kg/cm ² (gauge pressure).[4]
-
As the oxygen pressure decreases, replenish it to maintain the pressure in the specified range.[4]
-
After 3 hours, cool the autoclave and take out the organic layer.[4]
-
Isolate the product from the organic layer. The expected yield of this compound is approximately 82%.[4]
Protocol 2: Suzuki-Miyaura Cross-Coupling of a 6-Iodoquinazoline (B1454157) Intermediate
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 6-iodoquinazoline intermediate with an arylboronic acid.
Materials:
-
6-Iodo-2,3-dimethyl-3H-quinazolin-4-one
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 4:1 Dioxane/Water)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer with heating
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine the 6-iodoquinazoline intermediate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[1]
-
Evacuate the flask and backfill with an inert gas (repeat three times).[1]
-
Add the degassed dioxane/water solvent mixture via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).[1]
-
Seal the flask and heat the reaction mixture to 90°C with stirring for 12-16 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography to yield the desired 6-aryl-quinazolinone derivative.[1]
Protocol 3: Sonogashira Coupling of a 6-Iodoquinazoline Intermediate
This protocol outlines a general procedure for the Sonogashira coupling of a 6-iodoquinazoline intermediate with a terminal alkyne.
Materials:
-
6-Iodo-2,3-dimethyl-3H-quinazolin-4-one
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper (I) iodide (CuI)
-
Base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 6-iodoquinazoline intermediate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and copper (I) iodide (0.04 equiv.).
-
Add the anhydrous solvent, followed by the terminal alkyne (1.2 equiv.) and the base (e.g., triethylamine, 2.0 equiv.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70°C) until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Buchwald-Hartwig Amination of a 6-Iodoquinazoline Intermediate
This protocol provides a general procedure for the Buchwald-Hartwig amination of a 6-iodoquinazoline intermediate with an amine.
Materials:
-
6-Iodo-2,3-dimethyl-3H-quinazolin-4-one
-
Amine (e.g., Morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., Xantphos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., Toluene)
Equipment:
-
Schlenk tube
-
Magnetic stirrer with heating
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, combine the 6-iodoquinazoline intermediate (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).[5]
-
Evacuate the tube and backfill with an inert gas (repeat three times).
-
Add the anhydrous solvent, followed by the amine (1.2 equiv.).[5]
-
Seal the tube and heat the reaction mixture to 80-110°C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by silica (B1680970) gel column chromatography.[5]
Data Presentation
The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize representative quantitative data for these reactions.
Table 1: Suzuki-Miyaura Coupling of 2-Iodoanilines with Various Boronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 2-Iodoaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 88 |
| 3 | This compound | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 100 | 92 |
| 4 | This compound | 4-Pyridinylboronic acid | XPhos Pd G2 (2) | - | K₃PO₄ | 2-Butanol | 110 | 85 |
Table 2: Buchwald-Hartwig Amination of 2-Iodoanilines with Various Amines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Iodoaniline | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 90 |
| 2 | This compound | N-Methylpiperazine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 85 |
| 3 | 2-Iodoaniline | Aniline | G3-XPhos (1) | - | LHMDS | THF | 65 | 94 |
| 4 | This compound | Benzylamine | Pd₂(dba)₃ (2.5) | tBuXPhos (6) | K₃PO₄ | t-BuOH | 100 | 88 |
Signaling Pathway Visualization
Many of the kinase inhibitors synthesized using this compound as a precursor target the EGFR and VEGFR-2 signaling pathways, which are crucial for tumor growth and angiogenesis. A simplified diagram of these interconnected pathways is presented below.
Conclusion
This compound is an indispensable intermediate in the synthesis of pharmaceutical compounds, particularly in the development of targeted cancer therapies. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient construction of complex molecular scaffolds. The protocols and data presented herein provide a valuable resource for researchers and scientists working in drug discovery and development, facilitating the synthesis of novel therapeutic agents. Further exploration of the reactivity of this versatile building block will undoubtedly lead to the discovery of new and improved pharmaceuticals.
References
Application Notes and Protocols for N-Arylation of 2-Iodo-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, crucial for the construction of molecules central to pharmaceuticals, agrochemicals, and materials science.[1] The N-arylation of anilines, in particular, yields diarylamine structures that are prevalent in numerous biologically active compounds and functional materials. 2-Iodo-4-methylaniline is a valuable building block, and its N-arylation provides access to a diverse range of substituted diarylamines.
This document provides detailed protocols for two of the most powerful and widely used methods for C-N cross-coupling: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation (Goldberg Reaction).[1][2] These methods offer distinct advantages and can be selected based on substrate scope, functional group tolerance, and cost considerations.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely adopted method for C-N bond formation, known for its broad substrate scope and tolerance of various functional groups.[3][4] The reaction utilizes a palladium catalyst, typically in conjunction with a sterically hindered phosphine (B1218219) ligand, to couple an aryl halide with an amine.[5]
Reaction Scheme

Figure 1: General scheme for the Buchwald-Hartwig N-arylation of this compound.
Detailed Experimental Protocol
General Considerations:
-
All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques to prevent the oxidation of the palladium catalyst and phosphine ligand.[6]
-
Solvents should be anhydrous and degassed prior to use.
-
Reagents should be of high purity.
Materials and Equipment:
-
Substrates: this compound, Amine or Amide (e.g., Morpholine)
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Ligand: A sterically hindered phosphine ligand such as Xantphos, BrettPhos, or tBuDavePhos[7]
-
Base: Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu)
-
Solvent: Anhydrous toluene (B28343) or dioxane
-
Equipment: Oven-dried Schlenk flask, magnetic stir bar, reflux condenser, inert gas line, syringes, septa.
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the base (e.g., NaOtBu, 1.4 equivalents).
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times.
-
Add this compound (1.0 equivalent) and the amine coupling partner (1.2 equivalents) to the flask.
-
Via syringe, add the anhydrous, degassed solvent (e.g., toluene, ~0.1 M concentration relative to the aryl iodide).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous ammonium (B1175870) chloride.
-
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts and the catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-arylated product.
Data Presentation
Table 1: Representative Palladium-Catalyzed N-Arylation of this compound (Note: Yields are representative and may vary based on specific conditions and substrates.)
| Entry | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 12-18 | ~92 |
| 2 | Morpholine | Pd₂(dba)₃ (1) | BrettPhos (2) | KOtBu (1.5) | Dioxane | 100 | 8-12 | ~95 |
| 3 | Benzamide | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ (2.0) | Toluene | 110 | 24 | ~85 |
| 4 | Pyrrole | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | NaOtBu (1.4) | Toluene | 100 | 16 | ~88 |
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst.[2] While traditionally requiring harsh conditions, modern protocols often employ ligands to facilitate the reaction at lower temperatures, making it a cost-effective alternative to palladium-catalyzed methods.[8]
Reaction Scheme

Figure 2: General scheme for the Copper-catalyzed N-arylation of this compound.
Detailed Experimental Protocol
General Considerations:
-
While less sensitive to air than palladium systems, performing the reaction under an inert atmosphere is still recommended for optimal results.[6]
-
Use of a ligand, such as a diamine or an amino acid, can significantly improve reaction efficiency.[8]
Materials and Equipment:
-
Substrates: this compound, Amine or N-heterocycle (e.g., Imidazole)
-
Catalyst: Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
-
Ligand (optional but recommended): 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA), or L-Proline
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium phosphate (B84403) (K₃PO₄)
-
Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or 1,4-Dioxane
-
Equipment: Oven-dried Schlenk flask or sealed tube, magnetic stir bar, inert gas line.
Procedure:
-
To a dry Schlenk flask, add the copper catalyst (e.g., CuI, 5-10 mol%) and the ligand (e.g., 1,10-Phenanthroline, 10-20 mol%).[8]
-
Add the base (e.g., Cs₂CO₃, 2.0 equivalents).
-
Add this compound (1.0 equivalent) and the amine or heterocycle coupling partner (1.2 equivalents).
-
Evacuate the flask and backfill with inert gas three times.
-
Add the anhydrous solvent (e.g., Dioxane or DMSO) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100-130 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.[8]
-
Wash the filtrate with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Data Presentation
Table 2: Representative Copper-Catalyzed N-Arylation of this compound (Note: Yields are representative and may vary based on specific conditions and substrates.)
| Entry | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Imidazole | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ (2.0) | Dioxane | 100 | 18-24 | ~90[8] |
| 2 | Indole | CuI (10) | DMEDA (20) | K₂CO₃ (2.0) | DMSO | 120 | 24 | ~87 |
| 3 | Aniline | Cu₂O (5) | L-Proline (10) | K₃PO₄ (2.0) | DMSO | 110 | 24 | ~85[8] |
| 4 | Sulfonamide | CuI (10) | None | K₂CO₃ (2.0) | DMF | 130 | 24 | ~75 |
Visualizations
Experimental Workflow
The general laboratory procedure for performing an N-arylation cross-coupling reaction is outlined below.
Caption: General experimental workflow for N-arylation reactions.
Buchwald-Hartwig Catalytic Cycle
The mechanism for the Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving the palladium center.[1]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Safety and Handling
-
This compound: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and eye irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium and Copper Catalysts: Fine powders can be respiratory irritants. Avoid inhalation. Some heavy metal compounds are toxic.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle under an inert atmosphere.
-
Bases (NaOtBu, Cs₂CO₃): Corrosive and moisture-sensitive. Handle with care to avoid contact with skin and eyes.
-
Solvents (Toluene, Dioxane, DMSO): Flammable and/or toxic. Use in a well-ventilated area and away from ignition sources. Dioxane is a suspected carcinogen.
Always consult the Safety Data Sheet (SDS) for each reagent before use. Perform a risk assessment prior to conducting the experiment.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. The palladium-catalyzed synthesis of organic amines [dspace.mit.edu]
- 6. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Iodo-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Iodo-4-methylaniline is a critical building block in modern pharmaceutical synthesis, serving as a key intermediate in the development of a variety of therapeutic agents.[1] Its unique structure, featuring an iodine atom ortho to the amino group and a methyl group para to it, allows for versatile functionalization through various cross-coupling reactions. This compound is notably a crucial precursor in the synthesis of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 enzymes, which are key components of the MAPK/ERK signaling pathway. Dysregulation of this pathway is implicated in the proliferation of various cancers. This document provides detailed protocols for the scale-up synthesis of this compound, along with relevant data and diagrams to support process development and optimization.
Data Presentation
Table 1: Comparison of Laboratory-Scale Synthesis Methods
| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Direct Iodination | 4-methylaniline | I₂, NaHCO₃ | Dichloromethane (B109758)/Water | Room Temp | Overnight | 95 | [2] |
| Pressurized Iodination | p-toluidine | NH₄I, CuI, (NH₄)H₂PO₄, O₂ | Benzene/Water | 70 | 3 hours | 82 | [3] |
| Finkelstein Reaction | 2-methyl-4-bromoaniline | NaI, CuI, N,N'-dimethylethylenediamine | 1,4-dioxane | 110 | 18 hours | 90 | [4] |
Table 2: Optimized Parameters for Scale-Up Synthesis via Direct Iodination
| Parameter | Recommended Value | Rationale |
| Reactor | 50 L Jacketed Glass Reactor | Allows for precise temperature control and visual monitoring of the reaction. |
| Stoichiometry (4-methylaniline:Iodine) | 1 : 1.05 | A slight excess of iodine ensures complete conversion of the starting material. |
| Reagent Addition | Slow, portion-wise addition of iodine | Controls the exothermic nature of the reaction and minimizes the formation of di-iodinated byproducts. |
| Temperature Control | Maintain internal temperature at 15-25°C | Prevents runaway reactions and reduces the formation of impurities. |
| Agitation | Overhead mechanical stirring at 200-300 RPM | Ensures efficient mixing of the biphasic system and promotes mass transfer. |
| Work-up | Quenching with aqueous NaHSO₃ | Removes unreacted iodine. |
| Purification | Recrystallization from heptane (B126788)/ethyl acetate (B1210297) | Provides a high-purity product suitable for pharmaceutical applications. |
Experimental Protocols
Scale-Up Synthesis of this compound via Direct Iodination (50 L Scale)
Materials:
-
4-methylaniline (p-toluidine): 5.35 kg (50.0 mol)
-
Sodium bicarbonate (NaHCO₃): 5.04 kg (60.0 mol)
-
Iodine (I₂): 13.3 kg (52.5 mol)
-
Dichloromethane (DCM): 20 L
-
Deionized Water: 50 L
-
Sodium bisulfite (NaHSO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Heptane
-
Ethyl acetate
Equipment:
-
50 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Large Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Reaction Setup: Charge the 50 L jacketed glass reactor with 4-methylaniline (5.35 kg) and dichloromethane (20 L). Begin agitation at 200 RPM.
-
Aqueous Base Addition: In a separate vessel, dissolve sodium bicarbonate (5.04 kg) in deionized water (50 L). Add this solution to the reactor.
-
Temperature Control: Cool the reactor contents to 15°C using the heating/cooling circulator.
-
Iodine Addition: Slowly add iodine (13.3 kg) to the reactor in portions over 2-3 hours, maintaining the internal temperature between 15°C and 25°C. The reaction is exothermic, so careful monitoring and control of the addition rate are crucial.
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium bisulfite until the dark color of the iodine disappears, indicating that all excess iodine has been quenched.
-
Phase Separation: Stop the agitation and allow the layers to separate. Drain the lower organic (DCM) layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 10 L).
-
Washing and Drying: Combine all organic layers and wash with brine (10 L). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product as a brown oil.
-
Purification: Dissolve the crude product in a minimal amount of hot ethyl acetate and add heptane until the solution becomes cloudy. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration on a Büchner funnel, wash with cold heptane, and dry in a vacuum oven at 40°C to a constant weight.
Expected Yield: 11.0 - 11.5 kg (95-99% yield) of this compound as a crystalline solid.
Mandatory Visualizations
Experimental Workflow for Scale-Up Synthesis
Caption: Workflow for the scale-up synthesis of this compound.
MEK1/2-ERK1/2 Signaling Pathway and Inhibition by Trametinib
Caption: The MEK1/2-ERK1/2 signaling pathway and the inhibitory action of Trametinib.
References
Application Notes and Protocols for One-Pot Synthesis Strategies Utilizing 2-Iodo-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient one-pot synthesis of diverse heterocyclic scaffolds, such as indoles and quinolines, using 2-Iodo-4-methylaniline as a key starting material. The methodologies presented are designed to be robust and applicable in various research and development settings, with a focus on streamlining synthetic processes and improving overall efficiency.
Introduction
This compound is a versatile building block in organic synthesis, primarily due to the presence of three reactive sites: the amino group, the iodine atom, and the aromatic ring.[1] The ortho-disposition of the amino and iodo groups makes it an ideal precursor for the construction of a wide range of fused heterocyclic systems, which are prevalent in pharmaceuticals, agrochemicals, and materials science. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, cost, and environmental impact. This document outlines key one-pot strategies that leverage the unique reactivity of this compound for the synthesis of valuable molecular architectures.
Application Note 1: One-Pot Synthesis of 2-Substituted 5-Methylindoles
Overview
Indoles are among the most important heterocyclic motifs in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This protocol details a one-pot, copper-catalyzed synthesis of 2-substituted 5-methylindoles from N-mesylated this compound and various terminal alkynes.[2][3] This method avoids the need for palladium catalysts and proceeds in moderate to high yields, tolerating a range of functional groups on the alkyne coupling partner.[2][3]
Experimental Protocol
General Procedure for the One-Pot Synthesis of 2-Substituted N-Mesyl-5-methylindoles:
-
To a sealed tube, add N-(2-iodo-4-methylphenyl)methanesulfonamide (1.0 equiv.), Cu₂O (0.1 equiv.), and the respective terminal alkyne (1.2 equiv.).
-
Add anhydrous DMF as the solvent.
-
Seal the tube and heat the reaction mixture at 90-120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-substituted N-mesyl-5-methylindole.
Data Presentation
Table 1: Synthesis of 2-Substituted N-Mesyl-5-methylindoles via One-Pot Sequential Alkynylation and Cyclization
| Entry | Alkyne | Product | Yield (%) |
| 1 | Ethyl propiolate | 2-Ethoxycarbonyl-N-mesyl-5-methylindole | 78 |
| 2 | Phenylacetylene | N-Mesyl-5-methyl-2-phenylindole | 82 |
| 3 | 1-Hexyne | 2-Butyl-N-mesyl-5-methylindole | 63 |
| 4 | 3-Butyn-1-ol | N-Mesyl-2-(2-hydroxyethyl)-5-methylindole | 75 |
| 5 | Propargyl alcohol | N-Mesyl-2-(hydroxymethyl)-5-methylindole | 72 |
Data adapted from a study on 2-iodo-N-mesylarylamines.[2][3]
Experimental Workflow
Caption: Workflow for the one-pot synthesis of 2-substituted indoles.
Application Note 2: One-Pot, Three-Component Synthesis of 6-Iodo-8-methyl-2-arylquinoline-4-carboxylic Acids
Overview
Quinolines are a prominent class of nitrogen-containing heterocycles with a broad range of biological activities, including antimalarial, antibacterial, and anticancer properties. The Doebner reaction provides a classical route to quinoline-4-carboxylic acids. This application note describes a one-pot, three-component synthesis of 6-iodo-8-methyl-2-arylquinoline-4-carboxylic acids from this compound, pyruvic acid, and various aromatic aldehydes.[4] This acid-catalyzed method is efficient and allows for the generation of a library of substituted quinolines.[4]
Experimental Protocol
General Procedure for the Three-Component Synthesis of Substituted Quinolines:
-
In a round-bottom flask, dissolve the substituted aromatic aldehyde (1.0 equiv.) in a minimal amount of acetic acid.
-
Add a mixture of pyruvic acid (1.5 equiv.) and trifluoroacetic acid (TFA, as catalyst) in acetic acid and stir for 10 minutes.
-
Add a solution of this compound (1.0 equiv.) in a minimal amount of acetic acid to the reaction mixture.
-
Reflux the resulting mixture for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate and wash the solid with ethanol (B145695).
-
Recrystallize the crude product from dichloromethane (B109758) and ethanol to obtain the pure 6-iodo-8-methyl-2-arylquinoline-4-carboxylic acid.
Data Presentation
Table 2: Synthesis of 6-Iodo-8-methyl-2-arylquinoline-4-carboxylic Acids
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 6-Iodo-8-methyl-2-phenylquinoline-4-carboxylic acid | 75 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-6-iodo-8-methylquinoline-4-carboxylic acid | 72 |
| 3 | 4-Methoxybenzaldehyde | 6-Iodo-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | 81 |
| 4 | 4-Nitrobenzaldehyde | 6-Iodo-8-methyl-2-(4-nitrophenyl)quinoline-4-carboxylic acid | 68 |
| 5 | 2-Naphthaldehyde | 6-Iodo-8-methyl-2-(naphthalen-2-yl)quinoline-4-carboxylic acid | 70 |
Yields are representative and based on similar reported procedures.[4]
Experimental Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization of 2-Iodo- N-mesylarylamines and Alkynes in the Presence of Cu2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for the Amine in 2-Iodo-4-methylaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the protection of the aniline (B41778) functional group in 2-Iodo-4-methylaniline. The selection of an appropriate protecting group is critical in multi-step syntheses to ensure chemoselectivity and high yields. Herein, we discuss three common and effective protecting groups: tert-Butoxycarbonyl (Boc), Acetyl (Ac), and Trifluoroacetyl (TFA).
Introduction to Protecting Group Strategies
In the synthesis of complex organic molecules, such as pharmaceuticals, it is often necessary to temporarily block the reactivity of a specific functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This temporary modification is achieved using a "protecting group". For anilines, the nucleophilic and basic nature of the amino group often necessitates protection to avoid unwanted side reactions during electrophilic substitutions or other transformations.[1] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule. The concept of "orthogonal protection" is crucial in complex syntheses, where multiple protecting groups are used that can be removed independently under distinct reaction conditions.[1][2]
This guide focuses on three widely used protecting groups for the aniline in this compound, a versatile building block in medicinal chemistry. The choice of protecting group will depend on the specific reaction conditions planned for subsequent synthetic steps.
Comparative Overview of Protecting Groups
The following table summarizes the key characteristics of the Boc, Acetyl, and Trifluoroacetyl protecting groups for the aniline in this compound, providing a basis for selecting the most appropriate strategy for a given synthetic route.
| Protecting Group | Protection Reagent(s) | Typical Protection Conditions | Typical Deprotection Conditions | Yield (Protection) | Yield (Deprotection) | Stability | Orthogonality |
| Boc | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Base (e.g., NEt₃, DMAP) | THF or CH₂Cl₂, Room Temp, 2-12 h | Strong Acid (e.g., TFA, HCl in dioxane) | >90% | >90% | Stable to base, nucleophiles, and catalytic hydrogenation.[3] | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups.[2] |
| Acetyl | Acetic anhydride (B1165640) or Acetyl chloride, Base (e.g., Pyridine, NaOAc) | CH₂Cl₂ or H₂O, Room Temp, 1-4 h | Strong Acid (e.g., HCl) or Strong Base (e.g., NaOH) at reflux.[4] | >90% | Variable, can be harsh | Stable to mild acids and bases, and catalytic hydrogenation. | Limited orthogonality due to harsh deprotection conditions. |
| TFA | Trifluoroacetic anhydride (TFAA) or Trifluoroacetic acid/Triphosgene | CH₂Cl₂, 0 °C to Room Temp, 1-4 h | Mild Base (e.g., K₂CO₃ in MeOH/H₂O) or NaBH₄.[5] | >90% | >90% | Stable to strong acids.[6] | Orthogonal to acid-labile (e.g., Boc, Trt) groups.[6] |
tert-Butoxycarbonyl (Boc) Protection
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction, stability under a wide range of conditions, and facile removal under acidic conditions.[3][7]
Application Notes:
The Boc group is highly recommended when subsequent reactions involve basic conditions, nucleophilic reagents, or catalytic hydrogenation. Its removal with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane is clean and generally high-yielding.[7] This strategy offers excellent orthogonality with many other protecting groups, making it a versatile choice for complex synthetic routes.[2] For this compound, the electron-donating methyl group and the electron-withdrawing iodo group do not significantly hinder the protection reaction.
Experimental Protocols:
Protection of this compound with (Boc)₂O
References
- 1. Protective Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Iodo-4-methylaniline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Suzuki coupling reactions involving 2-iodo-4-methylaniline.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low conversion of this compound is a common issue. Systematically evaluating each reaction component is crucial for successful troubleshooting.[1]
Possible Causes and Solutions:
-
Catalyst System Inactivity: The choice and quality of the palladium source and ligand are critical.[1]
-
Solution: The electron-donating nature of the aniline (B41778) can influence the catalytic cycle.[2] For iodoanilines, a range of palladium catalysts can be effective. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure complete reduction to the active Pd(0) species.[2] Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.[3][4] For challenging couplings, sterically hindered and electron-rich biaryl phosphine (B1218219) ligands (e.g., XPhos, SPhos) can be highly effective at promoting oxidative addition, which is often the rate-limiting step.[2][5][6]
-
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow.
-
Solution: The choice of base is crucial for activating the boronic acid.[7] A screening of bases is often necessary. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[7][8] The solubility of the base is also important; for inorganic bases, the addition of water to an organic solvent system (e.g., dioxane/water, toluene/water) can be beneficial.[1]
-
-
Poor Reagent Quality: The purity of the this compound, boronic acid, and other reagents is paramount.
-
Suboptimal Reaction Conditions: Temperature and reaction time significantly impact yield.
Issue 2: Significant Byproduct Formation
The presence of side products can complicate purification and reduce the yield of the desired product.
Common Side Reactions and Mitigation Strategies:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[2][9]
-
Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid.[2]
-
Dehalogenation: The replacement of the iodine atom on the aniline with a hydrogen atom.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst to start with for the Suzuki coupling of this compound?
A1: For an initial screening, a versatile and commonly used catalyst is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3] Alternatively, a combination of a palladium(II) source like Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine ligand such as triphenylphosphine (B44618) (PPh₃) can be used.[12] If yields are low, switching to a more active catalyst system with a bulky, electron-rich biaryl phosphine ligand like XPhos or SPhos is recommended.[8]
Q2: Which base and solvent system should I use?
A2: The choice of base and solvent is interdependent. A common and effective system for Suzuki couplings of iodoanilines is a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water, with a carbonate or phosphate (B84403) base.[3][13] Potassium carbonate (K₂CO₃) is a good starting point.[11] If the reaction is sluggish, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective.[11][14]
Q3: How critical is it to maintain an inert atmosphere?
A3: It is absolutely critical. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and also promotes the unwanted homocoupling of the boronic acid.[1][9] Ensure that the reaction vessel is properly purged with an inert gas (argon or nitrogen) before adding the catalyst and solvent, and maintain a positive pressure of the inert gas throughout the reaction.[3][10]
Q4: My reaction is not going to completion, and I still see unreacted this compound. What should I try?
A4: If starting material remains, consider the following:
-
Increase Temperature: Cautiously increasing the reaction temperature in increments can improve the reaction rate.[1][15]
-
Screen a Stronger Base: The base may not be strong enough to effectively promote the transmetalation step.[9] Switching from K₂CO₃ to K₃PO₄ or Cs₂CO₃ could improve the yield.[14]
-
Change the Ligand: If using a simple phosphine ligand like PPh₃, switching to a more electron-rich and sterically hindered ligand (e.g., a Buchwald-type biaryl phosphine) can significantly enhance catalytic activity.[2][16]
Data Presentation
Table 1: Effect of Different Palladium Catalysts on Yield
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 65 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 78 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 92 |
| 4 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 85 |
Note: Yields are representative and can vary based on the specific boronic acid used and reaction scale.
Table 2: Screening of Bases and Solvents
| Entry | Catalyst | Base (2 equiv.) | Solvent System | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 78 |
| 2 | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 72 |
| 3 | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Dioxane/H₂O (4:1) | 90 | 85 |
| 4 | Pd(PPh₃)₄ (5 mol%) | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 88 |
| 5 | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | DMF | 100 | 75 |
Note: Yields are representative and can vary based on the specific boronic acid used and reaction scale.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates and scales.[13]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.[13]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1][4]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[3][15]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][13]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine.[3][13]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.[3][4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
preventing side reactions with 2-Iodo-4-methylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and minimize side reactions during experiments involving 2-iodo-4-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The most prevalent side reactions include deiodination (replacement of the iodine atom with a hydrogen atom), homocoupling of the this compound to form a symmetrical biaryl, and side reactions involving the aniline (B41778) amino group, such as catalyst inhibition or N-arylation. In Sonogashira couplings, homocoupling of the terminal alkyne (Glaser coupling) is also a common issue.
Q2: My reaction is showing a significant amount of 4-methylaniline as a byproduct. What is causing this?
A2: The formation of 4-methylaniline is a result of a deiodination side reaction. This can be caused by several factors, including the presence of a hydride source in the reaction mixture (from the solvent or base), elevated temperatures, or a sub-optimal choice of ligand for the palladium catalyst.
Q3: I am observing the formation of a symmetrical biaryl, 5,5'-dimethyl-2,2'-diiodobiphenyl, in my reaction. How can I prevent this?
A3: This is a result of the homocoupling of this compound. This side reaction is often promoted by the presence of oxygen or using a Pd(II) precatalyst without an effective in-situ reduction to the active Pd(0) species.[1][2] To minimize this, ensure your reaction is performed under a strictly inert atmosphere and consider using a Pd(0) precatalyst.[1]
Q4: Can the amino group of this compound interfere with the reaction?
A4: Yes, the lone pair of electrons on the nitrogen atom of the aniline can coordinate to the palladium catalyst. This can inhibit the catalyst's activity, leading to low yields or stalled reactions.[2] In some cases, particularly in Buchwald-Hartwig aminations with other amines, competitive N-arylation can occur.
Q5: In a Sonogashira coupling, I am getting a lot of the di-alkyne byproduct. What is the cause and how can I avoid it?
A5: The formation of a di-alkyne is due to the Glaser homocoupling of your terminal alkyne. This is primarily caused by the presence of oxygen and is catalyzed by the copper(I) co-catalyst. To prevent this, it is crucial to rigorously degas all reagents and solvents and maintain an inert atmosphere.[3] Alternatively, copper-free Sonogashira protocols can be employed.[3]
Troubleshooting Guides
Issue 1: Deiodination
This side reaction leads to the formation of 4-methylaniline, reducing the yield of the desired product.
| Potential Cause | Troubleshooting Solution |
| Hydride Source | Use anhydrous and aprotic solvents. Certain bases (e.g., those containing residual hydroxides or alkoxides in alcoholic solvents) can act as hydride sources. Consider using non-coordinating bases like K₃PO₄ or Cs₂CO₃. |
| High Temperature | Lower the reaction temperature and extend the reaction time. Monitor the reaction progress to find the optimal balance. |
| Suboptimal Ligand | Screen different phosphine (B1218219) ligands. Bulky, electron-rich ligands can often stabilize the palladium catalyst and favor the desired cross-coupling pathway over deiodination. |
| Protodeboronation (in Suzuki Coupling) | In Suzuki reactions, the boronic acid can undergo protodeboronation, which can indirectly contribute to deiodination pathways. Using more stable boronic esters (e.g., pinacol (B44631) esters) can mitigate this.[1] |
Issue 2: Homocoupling
Homocoupling results in the formation of symmetrical biaryls from the starting materials.
| Potential Cause | Troubleshooting Solution |
| Presence of Oxygen | Rigorously degas all solvents and reagents (e.g., by sparging with argon or nitrogen, or using the freeze-pump-thaw method) and maintain a positive pressure of an inert gas throughout the reaction.[1][2] |
| Pd(II) Precatalyst | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to avoid the initial reduction step that can promote homocoupling.[1] If a Pd(II) source is used, adding a mild reducing agent like potassium formate (B1220265) can be beneficial.[4] |
| Slow Oxidative Addition | The rate of oxidative addition of this compound to Pd(0) should be faster than competing side reactions. The choice of a suitable ligand is crucial here. |
| Glaser Coupling (Sonogashira) | To prevent alkyne homocoupling, strictly exclude oxygen. Consider using a copper-free Sonogashira protocol or adding the terminal alkyne slowly to the reaction mixture to keep its concentration low.[3] |
Issue 3: Catalyst Inhibition/Decomposition
This leads to low conversion and can be identified by the formation of palladium black.
| Potential Cause | Troubleshooting Solution |
| Aniline Coordination | Use bulky phosphine ligands (e.g., XPhos, SPhos) that can shield the palladium center and disfavor coordination by the aniline's nitrogen atom. |
| High Temperature | Avoid excessively high temperatures (>120 °C) which can promote the decomposition of the catalyst to palladium black. |
| Impure Reagents | Ensure all reagents, especially the solvent and base, are of high purity and anhydrous. |
Experimental Protocols
Protocol 1: Suzuki Coupling with Minimized Homocoupling
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid, with measures to minimize homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₃PO₄ (2.0 equiv)
-
Degassed 1,4-Dioxane/Water (4:1)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol outlines a copper-free method to prevent Glaser homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Triethylamine (B128534) (TEA) (3.0 equiv)
-
Degassed THF
Procedure:
-
To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₂Cl₂.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Heat the reaction to 60-70 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling, filter the mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Quantitative Data Summary
The following tables provide representative data on how reaction conditions can influence product yield and the formation of side products.
Table 1: Influence of Ligand and Base on a Suzuki Coupling Reaction
| Entry | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Homocoupling (%) | Deiodination (%) |
| 1 | PPh₃ (6) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 75 | 10 | 5 |
| 2 | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 92 | <2 | <1 |
| 3 | XPhos (4) | K₃PO₄ (2) | Toluene | 90 | 95 | <1 | <1 |
| 4 | dppf (4) | Cs₂CO₃ (2) | DMF | 100 | 88 | 5 | 2 |
This is representative data to illustrate an optimization workflow.
Table 2: Effect of Copper Co-catalyst in Sonogashira Coupling
| Entry | Catalyst System | Solvent | Temp (°C) | Yield (%) | Alkyne Homocoupling (%) |
| 1 | Pd(PPh₃)₂Cl₂ / CuI | THF/TEA | 65 | 85 | 10-15 |
| 2 | Pd(PPh₃)₂Cl₂ (Copper-Free) | THF/TEA | 65 | 90 | <2 |
| 3 | Pd(OAc)₂ / SPhos (Copper-Free) | Toluene/DIPA | 80 | 94 | <1 |
This is representative data to illustrate the benefits of a copper-free system.
Visualizations
Caption: Catalytic cycle for the Suzuki reaction and competing side pathways.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Purification of 2-Iodo-4-methylaniline
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 2-iodo-4-methylaniline by column chromatography, tailored for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary and mobile phase for the column chromatography of this compound?
A1: The standard stationary phase is silica (B1680970) gel.[1] A commonly used mobile phase (eluent) is a mixture of ethyl acetate (B1210297) and petroleum ether, typically in a 1:10 v/v ratio.[2] The polarity of the eluent is a critical factor and may require optimization based on the specific impurity profile of your crude material.[3]
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is the most effective method for monitoring the separation.[4] A small aliquot from each collected fraction is spotted on a TLC plate to identify which fractions contain the pure compound. The purified product should appear as a single spot on the TLC plate.[4]
Q3: My compound is streaking or tailing on the TLC plate and column. What is the cause and how can I fix it?
A3: Streaking is often observed with amine-containing compounds like anilines due to strong interactions with the acidic silica gel.[4] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to the eluent system. This will neutralize the acidic sites on the silica gel, resulting in sharper bands and better separation.[4]
Q4: The purified compound appears discolored (yellow/brown). Is this normal and how can it be prevented?
A4: Discoloration in aniline (B41778) compounds is common and typically results from the formation of colored oxidation products upon exposure to air and light.[3] While column chromatography is effective at removing many colored impurities, minimizing exposure of the compound to air and light during and after purification is recommended.[3] If the product is a solid, recrystallization may be performed as a final purification step.[5]
Q5: My compound is not moving from the top of the column (low Rf). What should I do?
A5: If the compound is strongly adsorbed to the stationary phase, you need to increase the polarity of the mobile phase.[4] For an ethyl acetate/petroleum ether system, this is achieved by gradually increasing the proportion of ethyl acetate. This change will increase the eluting power of the mobile phase and move the compound down the column.
Q6: My compound is eluting too quickly with the solvent front (high Rf). How can I improve separation?
A6: If your compound elutes too quickly, the mobile phase is too polar. You should decrease the eluent's polarity by reducing the proportion of the more polar solvent (e.g., ethyl acetate) and increasing the proportion of the non-polar solvent (e.g., petroleum ether or hexane).[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system polarity. | Optimize the eluent system using TLC. A common starting point is 1:10 ethyl acetate/petroleum ether.[2] Adjust the ratio to achieve a target Rf value of ~0.3 for the desired compound. |
| Column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without air bubbles or cracks. The slurry method is generally reliable.[4] | |
| Sample was loaded in too much solvent, causing a broad initial band. | Dissolve the crude sample in the minimum amount of solvent possible for loading.[3] Alternatively, use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel. | |
| Low Recovery | Compound is too soluble in the chosen eluent. | If the compound is eluting too quickly, decrease the polarity of the solvent system.[3] |
| Compound is irreversibly adsorbed onto the silica gel. | For acidic compounds, this can be an issue. While this compound is basic, strong interactions can still occur. Adding a small amount of triethylamine to the eluent can help.[4] | |
| "Oiling Out" | High concentration of impurities. | The presence of significant impurities can depress the melting point, causing the compound to separate as an oil instead of crystallizing in the fractions. Ensure the column chromatography is effectively removing these impurities.[4] |
Physicochemical and Chromatographic Data
The following table summarizes key properties of this compound relevant to its purification.
| Property | Value | Reference |
| Molecular Formula | C₇H₈IN | [6][7] |
| Molecular Weight | 233.05 g/mol | [6][7] |
| Appearance | Brown solid | [2] |
| Melting Point | 34-41 °C | [2][7][8][9] |
| Stationary Phase | Silica Gel | [1][2] |
| Mobile Phase | Ethyl acetate/Petroleum ether (1:10 v/v) | [2] |
Detailed Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for the purification of this compound on a laboratory scale.
1. Preparation of the Mobile Phase (Eluent):
-
Prepare a 1:10 (v/v) mixture of ethyl acetate and petroleum ether. For example, mix 50 mL of ethyl acetate with 500 mL of petroleum ether.
-
If streaking is observed during preliminary TLC analysis, add triethylamine to the eluent to a final concentration of 0.1-0.5%.
2. Packing the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Securely clamp the column in a vertical position.[4]
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the mobile phase.[4]
-
Carefully pour the slurry into the column. Gently tap the column to ensure the silica packs into a uniform bed without air bubbles.[4]
-
Add a protective layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Loading the Sample (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column without disturbing the sand layer.
-
Apply gentle positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate (flash chromatography).[1]
-
Begin collecting fractions in test tubes or flasks as the solvent starts to elute from the bottom of the column.
5. Monitoring and Analysis:
-
Use TLC to analyze the collected fractions. Spot each fraction on a TLC plate alongside a spot of the crude starting material.
-
Visualize the spots under UV light or by staining (e.g., in an iodine chamber).
-
Identify the fractions that contain the pure product (single spot with the correct Rf value).
6. Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR or melting point determination.[2]
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for column chromatography purification.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C7H8IN | CID 2764000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 97 29289-13-2 [sigmaaldrich.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. This compound | CAS#:29289-13-2 | Chemsrc [chemsrc.com]
Technical Support Center: Recrystallization of 2-Iodo-4-methylaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of 2-Iodo-4-methylaniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful purification of your compound.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used, and the solution is not saturated. | - Evaporate some of the solvent to increase the concentration of the solute. - If the mother liquor is accessible, test for saturation by dipping a glass rod in the solution and allowing the solvent to evaporate; a solid residue indicates the presence of the compound.[1] |
| 2. The solution is supersaturated.[2] | - Scratch the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites.[2] - Add a seed crystal of pure this compound.[2] - Cool the solution in an ice bath to further decrease solubility. | |
| Product "Oils Out" | 1. The melting point of the compound (34-39 °C) is lower than the boiling point of the solvent. | - Re-heat the solution to re-dissolve the oil. - Add a small amount of a solvent in which the compound is more soluble to lower the saturation temperature. - Allow the solution to cool more slowly. |
| 2. The compound is significantly impure, leading to a depressed melting point. | - Ensure the crude material is as pure as possible before recrystallization. - Consider pre-purification by another method, such as column chromatography, if impurities are substantial. | |
| Low Recovery/Yield | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[1][2] | - Use the minimum amount of hot solvent necessary for complete dissolution.[2] |
| 2. Premature crystallization occurred during hot filtration.[2] | - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. | |
| 3. Crystals were lost during transfer or washing. | - Rinse the crystallization flask with a minimal amount of ice-cold solvent and transfer it to the filter. | |
| Crystals are Colored | 1. Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
| 2. The compound itself is naturally a brown or off-white solid.[3] | - While recrystallization should yield a lighter-colored solid, it may not become perfectly white. A pale tan or off-white color may indicate a pure product. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable recrystallization solvent for this compound?
A1: A systematic solvent screening is the most effective method to determine the optimal solvent. Based on the structure of this compound (an aromatic amine) and purification data for structurally similar compounds, non-polar solvents or mixed solvent systems containing a non-polar component are excellent starting points. For the related compound 2-iodoaniline, a mixture of benzene (B151609) and petroleum ether has been successfully used.[4] Given the properties of this compound, consider screening the following:
Solvent Screening Table
| Solvent/System | Rationale | Expected Solubility (Hot) | Expected Solubility (Cold) |
| Hexane (B92381) or Heptane | Non-polar solvent. A similar compound was recrystallized from hexanes.[4] | Moderate to High | Low |
| Toluene (B28343)/Hexane | Aromatic solvent for dissolution, with a non-polar anti-solvent. | High | Low |
| Ethanol/Water | A polar protic solvent for dissolution, with a polar anti-solvent.[2] | High | Low |
| Ethyl Acetate/Hexane | A moderately polar solvent for dissolution, with a non-polar anti-solvent. This system is also used for chromatographic purification of this compound.[3] | High | Low |
Q2: My crude this compound is a brown oil. Can I still recrystallize it?
A2: Yes. It is common for the crude product of the synthesis of this compound to be a brown oil or a low-melting solid.[5] Recrystallization is an appropriate method for purifying this material. The "oiling out" troubleshooting section above may be particularly relevant in this case.
Q3: How can I tell if my recrystallized product is pure?
A3: The purity of the recrystallized this compound can be assessed by several methods:
-
Melting Point: A sharp melting point range that is close to the literature value (34-39 °C or 39 °C) is a good indicator of purity.[3]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system (e.g., ethyl acetate/hexane) suggests high purity.
-
Spectroscopic Methods: NMR or other spectroscopic techniques can confirm the structure and identify any remaining impurities.
Experimental Protocols
Solvent Screening Protocol
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each test tube, add a different solvent from the screening table dropwise at room temperature, swirling after each addition. Note the solubility.
-
If the compound does not dissolve at room temperature, gently heat the test tube in a warm water bath and observe any changes in solubility.
-
If the compound dissolves when hot, allow the test tube to cool to room temperature and then in an ice bath. Observe the formation of crystals.
-
The ideal solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling.
Recrystallization Protocol (Using a Mixed Solvent System, e.g., Toluene/Hexane)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot toluene required to just dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Filter the hot solution to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Add hexane to the hot filtrate until the solution becomes slightly cloudy. Reheat the solution until it is clear again. Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator.
Visualizations
Caption: A workflow for troubleshooting common issues during recrystallization.
References
Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Reactions of 2-Iodo-4-methylaniline
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of 2-iodo-4-methylaniline. Below you will find frequently asked questions (FAQs), detailed troubleshooting advice, optimized experimental protocols, and data to help you overcome common hurdles and achieve successful C-N bond formation.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction with this compound is not proceeding, or the yield is very low. What are the most common reasons for failure?
A1: The most common reasons for failure in the Buchwald-Hartwig amination of this compound often revolve around catalyst inhibition, suboptimal choice of ligand or base, and issues with reagent quality. Aryl iodides, while typically reactive, can sometimes pose challenges in Buchwald-Hartwig reactions due to the inhibitory effects of the iodide anion, which can precipitate the palladium catalyst.[1][2] The steric hindrance from the ortho-iodo group on the aniline (B41778) also requires careful selection of a bulky ligand to facilitate the reaction.[3][4]
Q2: I am observing the consumption of my starting material, but the desired product is not forming. What could be the issue?
A2: If your starting material is being consumed without the formation of the desired product, several side reactions could be occurring. A primary suspect is hydrodehalogenation, where the aryl iodide is reduced to 4-methylaniline. This is a known side reaction, particularly when using primary amines.[2] Another possibility is catalyst decomposition or poisoning.[2][5] It is crucial to ensure all reagents and solvents are pure and the reaction is conducted under a strictly inert atmosphere.
Q3: Which catalyst and ligand combination is best suited for a sterically hindered substrate like this compound?
A3: For sterically hindered substrates such as this compound, bulky and electron-rich phosphine (B1218219) ligands are generally recommended.[3][6] Ligands like XPhos, RuPhos, or other bulky biaryl phosphine ligands have shown great success in promoting the coupling of challenging substrates.[1][4] Using a pre-formed palladium catalyst (precatalyst) can also lead to more reliable and cleaner reactions compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[2][7]
Q4: What is the optimal choice of base and solvent for this reaction?
A4: The choice of base is critical and depends on the functional group tolerance of your coupling partner. Strong bases like sodium tert-butoxide (NaOtBu) are often effective but can be detrimental to sensitive substrates.[2][5] In such cases, weaker inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are good alternatives.[2][8] The solubility of the base is a key factor, so ensure vigorous stirring.[1] Toluene is a commonly used and effective solvent.[2] Other options include ethereal solvents like 1,4-dioxane (B91453) or THF.[2] It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation.
Q5: Could the iodide in this compound be inhibiting the catalyst?
A5: Yes, this is a known issue in Buchwald-Hartwig reactions. While aryl iodides are generally more reactive in the oxidative addition step, the resulting iodide anion can form unreactive palladium iodide dimers, effectively taking the catalyst out of the catalytic cycle.[1][5] This can lead to slow or incomplete reactions. The choice of ligand and reaction conditions can help mitigate this inhibition.
Troubleshooting Guide
This section provides a structured approach to troubleshooting failed or low-yielding reactions.
Problem: No Reaction or Low Conversion
| Possible Cause | Suggested Solution |
| Catalyst Inhibition by Iodide | Switch to an aryl bromide if synthetically feasible. If not, carefully screen bulky, electron-rich ligands (e.g., XPhos, RuPhos) that can favor the active monomeric palladium species.[1] |
| Poorly Chosen Ligand | For the sterically hindered this compound, a bulky ligand is crucial. Screen a panel of bulky biarylphosphine ligands.[3][6] |
| Inappropriate Base | If using a weak base like K₂CO₃ with low solubility, consider switching to a stronger, more soluble base like NaOtBu or LHMDS, provided your substrate is stable.[2][5] Alternatively, K₃PO₄ offers a good balance of strength and compatibility for many substrates.[2] |
| Poor Reagent/Solvent Quality | Ensure all reagents are pure. Use anhydrous and thoroughly degassed solvents. Traces of oxygen or water can deactivate the catalyst.[9] |
| Low Reaction Temperature | While some modern catalysts work at room temperature, challenging couplings may require elevated temperatures (80-110 °C).[10] |
Problem: Formation of Byproducts
| Byproduct | Possible Cause | Suggested Solution |
| Hydrodehalogenation (reduction of Ar-I) | This is often a ligand-dependent issue and can be more prevalent with primary amines.[2] Screen different classes of ligands. Sometimes, adjusting the base or solvent can also minimize this side reaction. | |
| Homocoupling of Amine or Aryl Halide | This can occur at high temperatures or with certain catalyst systems. Lowering the reaction temperature or screening different ligands can help. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
Note: This is a general starting point. Optimization of catalyst, ligand, base, and solvent is often necessary.
Preparation:
-
To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and the phosphine ligand (if not using a precatalyst, 1-10 mol%).
-
Add this compound (1.0 equivalent).
Inert Atmosphere:
-
Seal the flask with a septum.
-
Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Reagent Addition:
-
Under the inert atmosphere, add the base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equivalents).
-
Add the amine coupling partner (1.1-1.5 equivalents).
-
Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M) via syringe.
Reaction:
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Effect of Ligand and Base on a Representative Buchwald-Hartwig Amination
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | >95 |
| 2 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | >95 |
| 3 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | ~85 |
| 4 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | ~70 |
| 5 | Pd₂(dba)₃ | P(o-tol)₃ | NaOtBu | Toluene | 100 | <20 |
Note: Yields are representative for a typical aryl halide and amine coupling and serve as a general guide for optimization.
Visualizations
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
Caption: Key components and their relationships in the Buchwald-Hartwig reaction.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal from 2-Iodo-4-methylaniline Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the effective removal of palladium catalysts from reactions involving 2-Iodo-4-methylaniline. Below, you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and comparative data to assist in optimizing your purification processes.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from reactions involving this compound or its derivatives?
A1: The primary challenge arises from the product itself. The aniline (B41778) moiety in the product can act as a ligand, coordinating with palladium species and keeping them dissolved in the organic phase.[1][2] This makes simple filtration of precipitated palladium metal less effective.
Q2: What are the common palladium species present in the reaction mixture after completion?
A2: At the end of a cross-coupling reaction, palladium can exist in various forms, including soluble Pd(0) and Pd(II) complexes, as well as insoluble palladium black (Pd(0) precipitate).[1][2] The distribution of these species can vary between batches, leading to inconsistent removal results.
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of around 10 ppm in the final API, depending on the maximum daily dose of the drug.[2][3]
Q4: What are the most common methods for palladium removal in this context?
A4: The most effective methods for removing palladium from reactions involving aniline derivatives include treatment with solid-supported scavengers (e.g., silica- or polymer-bound thiol, triamine, or trimercaptotriazine (TMT) derivatives), activated carbon, and specialized chromatography.[1][4][5] Simple filtration through celite is often a good first step to remove heterogeneous palladium.[2]
Q5: How do I choose the right palladium scavenger?
A5: The choice of scavenger depends on the suspected palladium species. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[2] It is often beneficial to screen a small panel of scavengers to find the most effective one for your specific product and reaction conditions.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solutions |
| High palladium levels after filtration through celite. | Palladium is present as soluble homogeneous species. | - Employ a palladium scavenger (e.g., SiliaMetS® Thiol, MP-TMT).- Treat the solution with activated carbon.- Perform column chromatography. |
| Palladium scavenger is ineffective. | - Incorrect scavenger for the palladium species (Pd(0) vs. Pd(II)).- The aniline product is competing with the scavenger for palladium binding.[2] | - Screen a panel of scavengers with different functional groups (thiol, amine, triazine).- Adjust the pH of the solution to potentially reduce product-palladium coordination.- Increase the scavenger loading or treatment time/temperature. |
| Significant product loss during purification. | The product is adsorbing to the scavenger material (especially activated carbon or some silica (B1680970) scavengers).[6] | - Reduce the amount of scavenger used.- Wash the scavenger thoroughly with fresh solvent after filtration to recover adsorbed product.- Switch to a more selective scavenger.- Consider crystallization as an alternative or final purification step. |
| Inconsistent palladium removal from batch to batch. | Variation in the final palladium species in the reaction mixture. | - Standardize the reaction work-up procedure before the scavenging step.- Use a broad-spectrum scavenger effective against multiple palladium species (e.g., DMT-based scavengers).[1]- Consider a pre-treatment step (mild oxidation or reduction) to convert palladium to a single, more easily removed form. |
| New impurities appear after scavenger treatment. | The scavenger may be degrading or reacting with the product or solvent. | - Ensure the scavenger is stable under the chosen conditions (temperature, solvent).- Run a blank experiment with the scavenger and solvent to check for leachables. |
Data Presentation: Comparative Efficiency of Palladium Removal Methods
The following tables summarize quantitative data on the efficiency of various palladium removal techniques from reactions involving substrates with functionalities similar to this compound.
Table 1: Efficiency of Different Scavengers in a Suzuki-Miyaura Coupling Reaction
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | % Pd Removal | Product Recovery |
| SiliaMetS® Thiourea | 158 | 11 | 93.0% | 102% |
| TMT-based Resin | 158 | 15 | 90.5% | 104% |
| Smopex® 234 | 158 | 38 | 75.9% | 84% |
| Quadrapure® TU | 158 | >158 | <0% | 102% |
Data adapted from a screening study on a key synthetic intermediate.[7]
Table 2: Comparison of Scavengers and Activated Carbon
| Treatment | Initial Pd (ppm) | Final Pd (ppm) |
| Activated Carbon (2g) | 500 | ~65 |
| SiliaMetS® Thiol (0.2g) | 500 | <9 |
| MP-TMT (0.2g) | 500 | <9 |
Data derived from a comparative study on a model API.[6]
Table 3: Stepwise Palladium Removal from a Process Mixture
| Purification Step | Pd Concentration (ppm) |
| Initial Reaction Mixture | ~10,000 |
| After Celite Filtration | 8,600 |
| After N-acetyl cysteine wash | 975 |
| After Scavenger Treatment 1 | 290 |
| After Scavenger Treatment 2 | 185 |
Data adapted from a case study on palladium removal process development.[3]
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Reaction Work-up: Upon completion of the reaction, dilute the mixture with a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).
-
Initial Filtration (Optional but Recommended): Filter the diluted reaction mixture through a pad of celite (1-2 cm thick) to remove any heterogeneous palladium. Wash the celite pad with fresh solvent.
-
Scavenger Addition: Combine the filtrate and washings. Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading, or 10-20 wt% relative to the crude product weight.
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally for your specific product.
-
Filtration: Filter the mixture through a suitable filter to remove the solid scavenger. Wash the scavenger cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS.
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF, Ethyl Acetate).
-
Carbon Addition: Add activated carbon to the solution. A general starting point is 5-20 wt% of the crude product mass.
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter and may require a fine porosity filter.
-
Washing and Concentration: Wash the celite/carbon pad with fresh solvent. Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Determine the residual palladium concentration in the final product.
Visualizations
Caption: A typical workflow for the removal of palladium catalyst from a crude reaction mixture.
References
Technical Support Center: 2-Iodo-4-methylaniline Coupling Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with coupling reactions involving 2-iodo-4-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in palladium-catalyzed coupling reactions with this compound?
A1: Several classes of byproducts are common in palladium-catalyzed cross-coupling reactions. The specific byproducts you encounter will depend on the reaction type (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), but some general impurities to watch for include:
-
Homocoupling of the Aryl Iodide: This results in the formation of a symmetric biaryl, in this case, 2,2'-diiodo-4,4'-dimethyl-1,1'-biphenyl. This is often caused by side reactions in the catalytic cycle.
-
Dehalogenation (Hydrodehalogenation): The iodine atom is replaced by a hydrogen atom, yielding 4-methylaniline. This can occur through various pathways, including β-hydride elimination in certain reactions.[1]
-
Homocoupling of the Coupling Partner: For example, in Suzuki reactions, the boronic acid can homocouple to form a symmetrical biaryl.[2] This is often promoted by the presence of oxygen.[3]
-
Products from Catalyst Decomposition: Palladium catalysts can decompose to form palladium black, which can have reduced or altered catalytic activity. Ligand degradation can also lead to byproduct formation.
Q2: I'm performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, and I'm seeing an unexpected peak in my LC-MS. What could it be?
A2: In a Suzuki-Miyaura coupling, beyond the general byproducts listed in Q1, you should specifically look for:
-
Arylboronic Acid Homocoupling: This is a very common byproduct. For example, if you are using phenylboronic acid, you will see biphenyl. This side reaction can be promoted by using a Pd(II) source which gets reduced to the active Pd(0) by coupling two boronic acids.[2]
-
Protodeboronation: The boronic acid can react with solvent or trace water to be replaced by a hydrogen atom. If you are using phenylboronic acid, this would result in benzene.
-
Formation of Phenol (B47542): The starting aryl halide can sometimes be converted to the corresponding phenol (2-hydroxy-4-methylaniline). This can be promoted by certain bases and reaction conditions.[3]
Q3: My Buchwald-Hartwig amination of this compound is giving low yields and multiple spots on TLC. What are the likely side reactions?
A3: The Buchwald-Hartwig amination is used to form C-N bonds.[1] Common side reactions include:
-
Hydrodehalogenation: As mentioned, the formation of 4-methylaniline is a common byproduct. This can occur via β-hydride elimination from the palladium-amide intermediate.[1]
-
Amine Homocoupling: While less common, under certain conditions, the amine coupling partner can undergo oxidative coupling.
-
Ligand Arylation: The phosphine (B1218219) ligand itself can sometimes couple with the aryl iodide, leading to phosphonium (B103445) salt byproducts.
-
Catalyst Inhibition: The iodide byproduct (e.g., NaI) generated during the reaction can sometimes inhibit the catalyst, especially in aryl iodide couplings, leading to incomplete conversion.[4]
Summary of Common Byproducts
The table below summarizes common byproducts, their molecular weight (MW), and the reaction types where they are frequently observed.
| Byproduct Name | Structure | MW ( g/mol ) | Common Reaction Type(s) | Notes |
| 4-methylaniline | 4-Me-C₆H₄-NH₂ | 107.15 | Suzuki, Buchwald-Hartwig, Sonogashira | Dehalogenation/Hydrodehalogenation product. |
| 2,2'-Diiodo-4,4'-dimethylbiphenyl | (4-Me-2-I-C₆H₃)₂ | 464.08 | Suzuki, Ullmann | Homocoupling product of this compound. |
| Biphenyl | (C₆H₅)₂ | 154.21 | Suzuki (with phenylboronic acid) | Homocoupling product of the boronic acid. |
| Phenol | C₆H₅OH | 94.11 | Suzuki (with phenylboronic acid) | From reaction of boronic acid with base/oxygen. |
Troubleshooting Guides
Guide 1: Workflow for Byproduct Identification
If you observe an unexpected byproduct in your reaction mixture, a systematic approach is key to its identification. The following workflow outlines the typical steps from detection to structural elucidation.
Caption: Logical workflow for identifying unknown byproducts.
Guide 2: Quantifying Byproduct Formation
Once a byproduct is identified, it is often necessary to quantify it. High-Performance Liquid Chromatography (HPLC) is a common technique for this. A calibration curve using an authentic standard of the byproduct is the most accurate method. However, if a standard is unavailable, relative quantification against the starting material or product can provide an estimate. Nuclear Magnetic Resonance (NMR) can also be a powerful quantitative tool (qNMR).[5]
Example: Relative Quantification using HPLC
The following table shows hypothetical HPLC data for a Suzuki reaction mixture, which can be used to estimate the relative percentages of each component. The percent area is often used as a rough estimate of composition.
| Compound | Retention Time (min) | Peak Area | Area % |
| 4-methylaniline (dehalogenation) | 2.5 | 150,000 | 5% |
| This compound (starting material) | 5.8 | 300,000 | 10% |
| Desired Product | 7.2 | 2,400,000 | 80% |
| Homocoupled Byproduct | 10.5 | 150,000 | 5% |
| Total | 3,000,000 | 100% |
Note: This assumes all compounds have a similar response factor at the detection wavelength, which is often not the case. For accurate quantification, a calibration curve is essential.
Key Experimental Protocols
Protocol 1: General HPLC-MS Method for Reaction Monitoring
High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for monitoring reaction progress and detecting byproducts.[6]
Objective: To separate and identify components in a crude reaction mixture.
Materials:
-
HPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI-MS).
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Sample: Crude reaction mixture diluted in acetonitrile or a mixture of the mobile phase.
Procedure:
-
Sample Preparation: Take a small aliquot (e.g., 10 µL) of the reaction mixture and dilute it in 1 mL of acetonitrile. Filter if necessary.
-
HPLC Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: Hold at 5% B (re-equilibration)
-
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100 - 1000.
-
Set capillary voltage, gas flow, and temperature according to instrument recommendations.
-
-
Analysis: Analyze the resulting chromatogram and mass spectra to identify peaks corresponding to starting materials, product, and potential byproducts by their retention times and mass-to-charge ratios.
Caption: Experimental workflow for HPLC-MS analysis.
Protocol 2: NMR Sample Preparation for Byproduct Identification
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of an isolated byproduct.[7]
Objective: To prepare a purified byproduct sample for 1H and 13C NMR analysis.
Materials:
-
Isolated byproduct (≥ 1 mg, purified by chromatography).
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR tube.
-
Pipette.
Procedure:
-
Ensure the byproduct is dry and free of residual chromatography solvents by placing it under high vacuum for several hours.
-
Weigh approximately 1-5 mg of the purified byproduct directly into a clean, dry vial.
-
Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to dissolve the sample completely.
-
Transfer the solution into a clean NMR tube.
-
Acquire standard 1D spectra (¹H, ¹³C) and consider 2D experiments (e.g., COSY, HSQC, HMBC) if the structure is complex. Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard.[5]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
Technical Support Center: Managing Homocoupling of 2-Iodo-4-methylaniline Derivatives
Welcome to the technical support center for managing the homocoupling of 2-iodo-4-methylaniline derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound derivatives?
A1: Homocoupling is an undesired side reaction where two molecules of the same aryl halide (in this case, your this compound derivative) react with each other to form a symmetrical biaryl. For this compound, this results in the formation of 4,4'-dimethyl-2,2'-diiodo-1,1'-biphenyl. This byproduct consumes your starting material, reduces the yield of your desired cross-coupled product, and can complicate purification.
Q2: What are the main causes of homocoupling?
A2: Homocoupling is often promoted by:
-
Presence of Oxygen: Oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can facilitate homocoupling pathways.
-
Inappropriate Catalyst System: The use of Pd(II) precatalysts without efficient in-situ reduction to Pd(0) can leave residual Pd(II) species that promote homocoupling.
-
Reaction Conditions: High temperatures and certain solvents can sometimes favor homocoupling over the desired cross-coupling reaction.
-
Copper Catalysis: In copper-catalyzed reactions like the Ullmann coupling, homocoupling is the primary transformation. Minimizing Ullmann-type side reactions is crucial in copper-catalyzed cross-coupling.
Q3: How can I detect the homocoupled byproduct in my reaction mixture?
A3: The homocoupled byproduct can be detected using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The homocoupled product will likely have a different Rf value compared to your starting material and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the components of your reaction mixture and provide the mass of the homocoupled byproduct, confirming its identity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, this is a powerful tool for identifying byproducts in your reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic signals of the symmetrical homocoupled product in your crude sample.
Q4: How can I remove the homocoupled byproduct from my desired product?
A4: Separation of the homocoupled byproduct from the desired cross-coupled product can be challenging due to their similar polarities. Common purification techniques include:
-
Flash Column Chromatography: Careful selection of the eluent system is crucial. A gradient elution may be necessary to achieve good separation.
-
Recrystallization: If the desired product and the homocoupled byproduct have sufficiently different solubilities in a particular solvent system, recrystallization can be an effective purification method.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be employed to isolate the pure desired product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Significant amount of homocoupled byproduct observed. | Presence of oxygen in the reaction. | Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon). |
| Use of a Pd(II) precatalyst with inefficient reduction. | Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄). If using a Pd(II) source, ensure complete reduction to Pd(0) by adding a reducing agent or using phosphine (B1218219) ligands that can also act as reductants. | |
| High reaction temperature. | Lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately suppress the homocoupling side reaction. | |
| Inappropriate ligand. | Employ bulky, electron-rich phosphine ligands which can promote the desired reductive elimination step over side reactions. | |
| Low yield of the desired cross-coupled product. | Homocoupling is consuming the starting material. | Address the causes of homocoupling as outlined above. |
| Catalyst deactivation. | Ensure the reaction is performed under an inert atmosphere and that all reagents and solvents are anhydrous (where required by the specific protocol). | |
| Suboptimal base or solvent. | Screen different bases and solvents. The choice of base and solvent can significantly impact the reaction rate and selectivity. | |
| Difficulty in separating the homocoupled byproduct from the desired product. | Similar polarity of the two compounds. | Optimize your column chromatography conditions (e.g., use a shallower solvent gradient, try a different stationary phase). Consider recrystallization from various solvents. For very challenging separations, preparative HPLC may be necessary. |
Quantitative Data Summary
The following tables provide representative data for common cross-coupling reactions involving iodoaniline derivatives. While specific data for this compound is limited in the literature, these examples with analogous substrates illustrate the impact of reaction parameters on product yield and the formation of byproducts.
Table 1: Suzuki-Miyaura Coupling of Iodoanilines with Phenylboronic Acid
| Entry | Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Iodoaniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | N-ethyl-2-iodoaniline | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 88 |
| 3 | 4-Iodoaniline | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 80 | 92 |
Data is representative and adapted from literature for analogous substrates.
Table 2: Buchwald-Hartwig Amination of Iodoanilines
| Entry | Aryl Iodide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Iodoaniline | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 91 |
| 2 | 4-Iodoaniline | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 85 |
Data is representative and adapted from literature for analogous substrates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling to Minimize Homocoupling
Materials:
-
This compound derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
Degassed 1,4-dioxane/water (4:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the this compound derivative, arylboronic acid, and K₂CO₃.
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add Pd(PPh₃)₄ to the tube under a positive flow of argon.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture at 90 °C for 12-16 hours with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Ullmann Condensation (Example of a Copper-Catalyzed Reaction)
Materials:
-
This compound (1.0 mmol)
-
Phenol or amine coupling partner (1.2 mmol)
-
CuI (0.1 mmol, 10 mol%)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous DMF or other suitable high-boiling solvent (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the coupling partner, CuI, and K₂CO₃.
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 120-150 °C for 24-48 hours with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for managing homocoupling.
dealing with low reactivity of 2-Iodo-4-methylaniline
Welcome to the technical support center for 2-Iodo-4-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the handling and reactivity of this compound in synthetic applications.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in cross-coupling reactions?
The reduced reactivity of this compound is primarily due to a combination of steric and electronic factors.
-
Steric Hindrance: The iodine atom is located ortho to the amino group. This bulky substituent physically blocks the palladium catalyst from easily accessing the C-I bond for oxidative addition, which is a critical step in most cross-coupling catalytic cycles.
-
Electronic Effects: The amino (-NH₂) and methyl (-CH₃) groups are both electron-donating groups (EDGs). They increase the electron density on the aromatic ring, making the carbon of the C-I bond less electrophilic and therefore less susceptible to oxidative addition by the Pd(0) catalyst.
Q2: What are the main challenges when using this compound in my experiments?
Researchers commonly encounter the following issues:
-
Low or No Conversion: The reaction stalls, with a significant amount of starting material remaining even after extended reaction times or at elevated temperatures.
-
Side Product Formation: Due to the forcing conditions often required (high temperature, strong bases), side reactions like dehalogenation (hydrodeiodination), homo-coupling of the coupling partner, or catalyst decomposition can occur.
-
Difficulty in Finding Effective Catalytic Systems: Standard palladium catalysts and ligands that work well for simple aryl iodides may be ineffective for this sterically hindered and electron-rich substrate.
Q3: How can I improve the solubility of this compound and its derivatives?
If solubility is an issue, consider using more polar aprotic solvents like DMF, DMAc, or NMP, or ethereal solvents like 1,4-dioxane (B91453) or THF. Gentle heating can also improve solubility during reaction setup. Ensure your solvent is anhydrous and degassed, as water and oxygen can interfere with the catalyst.
Troubleshooting Guides
This section provides specific troubleshooting advice for common palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds. However, the steric hindrance in this compound makes it a challenging substrate.
Problem: Low or No Conversion to the Biaryl Product.
This is the most common issue, typically stemming from inefficient oxidative addition or transmetalation.
Data Presentation: Comparison of Suzuki Coupling Conditions for Hindered Aryl Iodides
| Parameter | Condition A (Standard) | Condition B (Optimized for Hindered Substrates) | Rationale for Change |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | XPhos Pd G3 (3 mol%) | Buchwald ligands (like XPhos) are bulky and electron-rich, facilitating oxidative addition to hindered and electron-rich rings.[1] |
| Ligand | (none) | XPhos (6 mol%) | Additional free ligand can stabilize the catalyst and promote reductive elimination. |
| Base | Na₂CO₃ (2 equiv.) | K₃PO₄ or Cs₂CO₃ (3 equiv.) | Stronger, non-coordinating bases are more effective at promoting the transmetalation step without causing side reactions.[2] |
| Solvent | Toluene/H₂O | 1,4-Dioxane/H₂O or 2-MeTHF | More polar ethereal solvents can improve solubility and reaction rates. |
| Temperature | 80 °C | 100 - 110 °C | Higher temperatures are often necessary to overcome the activation energy for oxidative addition. |
| Yield | Often <20% | Can achieve >65% | Optimized conditions are crucial for success. In a reported synthesis of a carbazole (B46965) precursor from this compound, a 68% yield was achieved.[3] |
Experimental Protocol: Suzuki Coupling of this compound
This is a general protocol adapted for a challenging substrate and should be optimized.[4][5]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 3-5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the disappearance of the starting material.
-
Work-up: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and filter through a pad of Celite to remove inorganic salts and catalyst residue.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Sonogashira Coupling
This reaction couples terminal alkynes with aryl halides. For this compound, catalyst choice and the exclusion of oxygen are critical.[6][7]
Problem: Low Yield of the Desired Arylalkyne Product.
This can result from poor catalyst activity, homo-coupling of the alkyne (Glaser coupling), or dehalogenation of the starting material.
Data Presentation: Comparison of Sonogashira Coupling Conditions
| Parameter | Condition A (Standard Cu-Cocatalyzed) | Condition B (Copper-Free) | Rationale for Change |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1-2 mol%) | Different palladium sources can offer varying reactivity profiles. |
| Cu Cocatalyst | CuI (4 mol%) | None | Copper-free conditions can prevent Glaser homo-coupling, a common side reaction, especially at higher temperatures.[7] |
| Ligand | PPh₃ (4 mol%) | Bulky phosphines (e.g., P(t-Bu)₃) or NHC ligands | Bulky, electron-donating ligands accelerate the catalytic cycle for hindered substrates. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | Cs₂CO₃ or K₂CO₃ | A stronger inorganic base may be required in copper-free systems to facilitate alkyne deprotonation. |
| Solvent | THF or DMF | Toluene or Dioxane | Choice of solvent can influence catalyst stability and reaction rate. |
| Temperature | Room Temp to 60 °C | 80 - 100 °C | Hindered substrates often require higher temperatures to react efficiently. |
| Yield | Variable, prone to side reactions | Often cleaner, improved yields for complex substrates | Minimizing side reactions is key to achieving a good yield. |
Experimental Protocol: Copper-Free Sonogashira Coupling
This protocol is a starting point for optimization.[8][9]
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube and thoroughly evacuate and backfill with argon (repeat 3 times).
-
Reagent Addition: Under argon, add the terminal alkyne (1.2 equiv.), anhydrous base (e.g., Cs₂CO₃, 2.0 equiv.), and anhydrous, degassed solvent (e.g., Toluene).
-
Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir for 16-24 hours.
-
Monitoring & Work-up: Follow steps 6-10 from the Suzuki protocol above.
Buchwald-Hartwig Amination
The formation of a C-N bond using this compound is particularly challenging due to the steric clash between the ortho-iodo group and the incoming amine nucleophile around the catalyst center.
Problem: Failure to Form the C-N Bond or Low Yield.
This is often due to a non-performant ligand, an inappropriate base, or catalyst inhibition.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Carbazoles and Dibenzofurans via Cross-Coupling of o-Iodoanilines and o-Iodophenols with Silylaryl Triflates and Subsequent Pd-Catalyzed Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in 2-Iodo-4-methylaniline Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering catalyst deactivation in reactions involving 2-Iodo-4-methylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions where catalyst deactivation is observed with this compound?
A1: Catalyst deactivation is a common issue in several palladium-catalyzed cross-coupling reactions used to functionalize this compound. These include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[1] The aniline (B41778) functional group in the substrate can sometimes contribute to catalyst inhibition or deactivation pathways.
Q2: What are the primary signs of catalyst deactivation in my reaction?
A2: The primary signs of catalyst deactivation include:
-
Low or stalled conversion: The reaction fails to proceed to completion, even with extended reaction times.
-
Formation of byproducts: An increase in side products, such as homocoupled products or reduced starting material (dehalogenation), can indicate that the desired catalytic cycle is being inhibited.
-
Inconsistent results: Batch-to-batch variability in yield and reaction time can point towards issues with catalyst stability.
-
Visual changes: The appearance of palladium black (precipitated palladium metal) is a strong indicator of catalyst decomposition.
Q3: Can impurities in this compound cause catalyst deactivation?
A3: Yes, impurities in the starting material can act as catalyst poisons.[2] Elemental sulfur, for instance, is a known poison for palladium catalysts.[3] It is crucial to use highly pure this compound to avoid introducing substances that can irreversibly bind to the active catalytic sites.
Q4: How does the choice of ligand affect catalyst stability?
A4: The ligand plays a critical role in stabilizing the palladium center and promoting the desired catalytic cycle. For substrates like this compound, bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate oxidative addition and reductive elimination, which can outcompete deactivation pathways.[4] An inappropriate ligand can lead to catalyst decomposition or the formation of inactive complexes.
Q5: Can the base used in the reaction lead to catalyst deactivation?
A5: The choice of base is crucial and can influence catalyst stability.[4] Some bases can react with the ligand or the catalyst precursor, leading to deactivation. The strength and nature of the base need to be carefully selected for the specific cross-coupling reaction to ensure efficient catalysis without promoting side reactions that lead to catalyst degradation.
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | Ensure the purity of this compound and other reagents. Consider pre-treating reagents to remove potential poisons like sulfur.[2][3] |
| Inefficient Precatalyst Activation | Use a well-defined palladium precatalyst that rapidly forms the active LPd(0) species.[5] |
| Boronic Acid Decomposition | Use milder reaction conditions (lower temperature) and shorter reaction times, which can be achieved with a highly active precatalyst.[5] |
| Inappropriate Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) as the optimal base can be reaction-specific.[4] |
Issue 2: Poor Yield and Side Products in Heck Alkenylation
| Potential Cause | Troubleshooting Steps |
| Catalyst Leaching and Agglomeration | For heterogeneous catalysts like Pd/C, ensure proper reaction conditions to minimize palladium leaching into the solution.[6] |
| Dehalogenation of Starting Material | This side reaction can compete with the desired coupling. Optimizing the base and solvent can often mitigate this issue. |
| Michael Addition of Aniline | In reactions with electron-deficient alkenes like acrylonitrile, the aniline moiety can undergo a Michael addition. The steric hindrance from the methyl group in this compound may reduce this side reaction.[7] |
| Low Catalyst Activity | For challenging substrates, a homogeneous catalyst system with a suitable ligand (e.g., tri-o-tolylphosphine) may be more effective than a ligandless heterogeneous catalyst.[7] |
Issue 3: Stalled Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst Formation | Ensure strictly anaerobic conditions to prevent oxidation of the Pd(0) active species. Consider using a well-defined Pd(0) precatalyst.[4] |
| Unsuitable Ligand | For aryl halides, sterically hindered and electron-rich biaryl phosphine ligands are often effective. A ligand screening is recommended.[4] |
| Incorrect Base Strength | The base must be strong enough to deprotonate the amine. Common bases include NaOtBu, K₃PO₄, and Cs₂CO₃.[4] |
| β-Hydride Elimination | If the amine coupling partner has β-hydrogens, this can be a competing deactivation pathway. The choice of ligand is critical to prevent this.[8] |
Quantitative Data
Table 1: Comparison of Catalytic Systems for Heck Reaction of a Halogenated Aniline
| Entry | Halogen | Catalyst System | Conditions | Yield (%) |
| 1 | I | 10% Pd/C (wet) | DMA, NaOAc, 140°C, 20 h | 100 |
| 2 | Br | 10% Pd/C (wet) | DMA, NaOAc, 140°C, 20 h | 3-6.5 |
| 3 | Br | Pd(OAc)₂ / tri-o-tolylphosphine | DMA, NaOAc, 140°C, 20 h | 75-87 |
Data adapted for a similar substrate, 4-Iodo-2,6-dimethylaniline, from a study on Heck reactions.[7]
Experimental Protocols
Protocol 1: Small-Scale Screening for Catalyst Deactivation
This protocol allows for the rapid assessment of catalyst stability under various conditions.
-
Reaction Setup: In parallel reaction vials under an inert atmosphere, add this compound (1 eq.), the coupling partner (1.2 eq.), and the base (2 eq.).
-
Catalyst Addition: To each vial, add a different palladium precatalyst/ligand combination (e.g., Pd(OAc)₂, Pd₂(dba)₃ with ligands like XPhos, SPhos, P(t-Bu)₃).
-
Solvent and Internal Standard: Add the chosen solvent and an internal standard (e.g., dodecane) to each vial.
-
Reaction and Monitoring: Place the vials in a heating block at the desired temperature. Take aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Analysis: Quench the aliquots and analyze by GC or LC-MS to determine the conversion and formation of byproducts over time. A plateau in conversion before reaching completion suggests catalyst deactivation.
Protocol 2: Catalyst Regeneration (for Heterogeneous Catalysts)
While not always possible, some deactivated heterogeneous catalysts can be regenerated. This is a general guideline and may need optimization.
-
Catalyst Recovery: After the reaction, recover the heterogeneous catalyst (e.g., Pd/C) by filtration.
-
Washing: Wash the catalyst extensively with the reaction solvent, followed by a low-boiling point solvent like acetone (B3395972) to remove adsorbed organic species.
-
Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).
-
Calcination (Optional): For coking-related deactivation, a controlled calcination in air followed by reduction in a hydrogen stream may be attempted. This is a harsh treatment and can lead to sintering.
-
Re-testing: Evaluate the activity of the regenerated catalyst under the original reaction conditions.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound cross-coupling reactions.
Caption: Common deactivation pathways for palladium catalysts in cross-coupling reactions.
References
- 1. This compound | 29289-13-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Monitoring 2-Iodo-4-methylaniline Reaction Progress by TLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to monitoring the reaction progress of 2-Iodo-4-methylaniline using Thin-Layer Chromatography (TLC).
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of this compound and related aromatic amines.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Streaking or Tailing of Spots | 1. Sample Overload: Applying too much sample to the TLC plate. 2. Strongly Basic Analyte: The amine group of this compound or related starting materials can interact strongly with the acidic silica (B1680970) gel stationary phase.[1] 3. Inappropriate Spotting Solvent: The solvent used to dissolve the sample for spotting is too polar. | 1. Dilute the sample solution before spotting it on the TLC plate.[1] 2. Add a small amount of a basic modifier, such as 0.5-2% triethylamine (B128534) (TEA) or a few drops of ammonia, to the mobile phase to neutralize the acidic sites on the silica gel.[2] 3. Use a less polar solvent to dissolve the sample for spotting. |
| Spots Not Visible or Faint | 1. Insufficient Concentration: The sample is too dilute. 2. No UV Chromophore: The compound does not absorb UV light at the wavelength being used (typically 254 nm). 3. Volatility: The compound may have evaporated from the TLC plate.[1] | 1. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[1] 2. Use a chemical stain for visualization. Iodine vapor is a good general stain for many organic compounds.[3] Potassium permanganate (B83412) stain can also be effective. 3. Visualize the plate immediately after development. |
| Spots Remain at the Baseline (Low Rf) | 1. Insufficiently Polar Mobile Phase: The eluent is not polar enough to move the analyte up the plate.[1] | 1. Gradually increase the polarity of the mobile phase. For a hexane (B92381)/ethyl acetate (B1210297) system, increase the proportion of ethyl acetate. |
| Spots Run at the Solvent Front (High Rf) | 1. Excessively Polar Mobile Phase: The eluent is too polar, causing the analyte to have a high affinity for the mobile phase and move too quickly.[1] | 1. Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate. |
| Irregularly Shaped Spots (e.g., Crescent-shaped) | 1. Damage to the Stationary Phase: The TLC plate may have been scored or chipped during spotting. | 1. Be careful not to apply too much pressure with the capillary spotter. Ensure the tip is not broken or sharp. |
| Uneven Solvent Front | 1. Improperly Sealed Chamber: The developing chamber is not fully saturated with solvent vapors. 2. Plate Touching the Side of the Chamber: This can interfere with the capillary action.[4] | 1. Ensure the developing chamber is properly sealed and lined with filter paper saturated with the mobile phase to ensure a saturated atmosphere. 2. Position the TLC plate so that it does not touch the sides of the chamber or the filter paper.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for monitoring the iodination of p-toluidine (B81030) to this compound?
A1: A common mobile phase for separating aromatic amines is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[5] A good starting point would be a 9:1 or 4:1 mixture of hexane:ethyl acetate. The polarity can then be adjusted to achieve optimal separation, aiming for an Rf value of the starting material around 0.2-0.4.[6]
Q2: How can I visualize this compound and p-toluidine on a TLC plate?
A2: Both this compound and p-toluidine are aromatic compounds and should be visible under a UV lamp (254 nm) as dark spots on a fluorescent background.[3] For confirmation or if the spots are faint, an iodine chamber can be used, which will stain the spots a brownish color.[3] A potassium permanganate stain is also a good option for visualizing compounds with amine functional groups.
Q3: Why is a "co-spot" important when monitoring a reaction by TLC?
A3: A co-spot, where the reaction mixture is spotted on top of the starting material spot, is crucial for confirming the identity of the spots on the TLC plate.[7] It helps to distinguish the starting material from the product, especially when their Rf values are very similar.[7]
Q4: How often should I take a sample from the reaction mixture for TLC analysis?
A4: The frequency of sampling depends on the expected rate of the reaction. For a reaction that is expected to take several hours, sampling every 30-60 minutes is a reasonable starting point. For faster reactions, more frequent sampling may be necessary.[8]
Q5: My reaction is being run in a high-boiling point solvent like DMF or DMSO, which is causing streaking on my TLC plate. What can I do?
A5: High-boiling point solvents can interfere with TLC analysis. To mitigate this, after spotting the reaction mixture on the TLC plate, place the plate under a high vacuum for a few minutes to remove the solvent before developing the plate.[9]
Experimental Protocol: Monitoring the Iodination of p-Toluidine
This protocol provides a general methodology for monitoring the conversion of p-toluidine to this compound by TLC.
1. Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: Hexane and Ethyl Acetate
-
Visualization agents: UV lamp (254 nm), iodine chamber, or potassium permanganate dip.
-
Reference standards: p-toluidine and this compound (if available)
2. Procedure:
-
Prepare the Developing Chamber:
-
Line the inside of the developing chamber with a piece of filter paper.
-
Pour the chosen mobile phase (e.g., 9:1 hexane:ethyl acetate) into the chamber to a depth of about 0.5 cm.
-
Seal the chamber and allow it to saturate for at least 15-20 minutes.
-
-
Prepare the TLC Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[6]
-
-
Spot the TLC Plate:
-
Dissolve a small amount of the p-toluidine starting material in a volatile solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot the starting material solution on the "SM" and "C" marks.
-
Withdraw a small aliquot of the reaction mixture.
-
Spot the reaction mixture on the "RM" and "C" marks.
-
-
Develop the TLC Plate:
-
Carefully place the spotted TLC plate into the saturated developing chamber.
-
Ensure the baseline is above the level of the mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
-
Visualize the TLC Plate:
-
View the dried plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[10]
-
If necessary, further visualize the plate by placing it in an iodine chamber or dipping it in a potassium permanganate stain followed by gentle heating.
-
-
Analyze the Results:
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Monitor the disappearance of the starting material spot and the appearance of the product spot in the "RM" lane over time. The reaction is complete when the starting material spot is no longer visible in the "RM" lane.
-
Data Presentation
The following table provides representative Rf values for p-toluidine and this compound in different solvent systems. Note that these are illustrative values and may vary depending on the specific experimental conditions.
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Representative Rf Value | Visualization Method |
| p-Toluidine | 9:1 | ~0.3 | UV (254 nm), Iodine |
| This compound | 9:1 | ~0.5 | UV (254 nm), Iodine |
| p-Toluidine | 4:1 | ~0.5 | UV (254 nm), Iodine |
| This compound | 4:1 | ~0.7 | UV (254 nm), Iodine |
Experimental Workflow
Caption: Workflow for monitoring a chemical reaction using TLC.
References
- 1. silicycle.com [silicycle.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. How To [chem.rochester.edu]
- 7. wyzant.com [wyzant.com]
- 8. quora.com [quora.com]
- 9. Chromatography [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
minimizing deiodination of 2-Iodo-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the deiodination of 2-Iodo-4-methylaniline during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing signs of degradation (discoloration, presence of impurities). What are the common causes?
A1: Deiodination, the loss of the iodine substituent, is a common degradation pathway for this compound. The primary causes are exposure to heat, light, strong bases, and oxygen. The carbon-iodine (C-I) bond is relatively weak and can be cleaved under these conditions, leading to the formation of 4-methylaniline as a major impurity.[1] Electron-rich aryl iodides like this compound can be particularly susceptible to this degradation.[1]
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the purity of this compound, it should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from light, moisture, and oxygen.
Q3: I am observing significant deiodination during my palladium-catalyzed cross-coupling reaction. What are the likely reasons?
A3: Deiodination is a known side reaction in palladium-catalyzed couplings. Key factors that promote this include:
-
High Temperatures: Elevated temperatures can cause thermal decomposition and cleavage of the C-I bond.[1]
-
Strong Bases: Strong bases can facilitate hydrodeiodination.
-
Presence of Oxygen: Oxygen can lead to catalyst decomposition and promote radical pathways that contribute to deiodination.
-
Light Exposure: Photolytic cleavage of the C-I bond can be induced by light.
-
Catalyst System: The choice of palladium precursor and ligand can influence the extent of deiodination.
Q4: Can I use radical scavengers to prevent deiodination?
A4: While radical mechanisms are implicated in deiodination, the use of common radical scavengers like BHT or TEMPO in synthetic protocols for aryl iodides is not extensively documented with quantitative data in the provided search results. However, rigorously excluding oxygen, which can promote radical pathways, is a critical and effective preventative measure.
Troubleshooting Guides
Issue 1: Deiodination During Storage
| Symptom | Potential Cause | Recommended Solution |
| Discoloration (yellowing or browning) of the solid. | Oxidation and/or light-induced decomposition. | Store the compound in an amber, sealed vial under an inert atmosphere (N₂ or Ar) in a refrigerator. |
| Presence of 4-methylaniline impurity in NMR or LC-MS. | Deiodination due to improper storage. | Before use, purify the material by recrystallization. For future storage, adhere to strict inert and dark conditions. |
Issue 2: Deiodination During Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
| Symptom | Potential Cause | Recommended Solution | Rationale |
| Formation of 4-methylaniline as a major byproduct. | High reaction temperature. | Lower the reaction temperature. Attempt the reaction at a milder temperature (e.g., 60-80 °C) before increasing if the rate is too low. | The C-I bond is thermally labile; lower temperatures minimize thermal decomposition. |
| Inappropriate base. | Use a weaker base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ instead of strong bases like NaOtBu. | Weaker bases are less likely to promote hydrodeiodination while still being effective for the coupling. | |
| Presence of oxygen. | Ensure the reaction is conducted under a strictly inert atmosphere. Degas all solvents and reagents thoroughly before use. | Oxygen can decompose the palladium catalyst and initiate radical deiodination pathways. | |
| Light exposure. | Protect the reaction vessel from light by wrapping it in aluminum foil. | Photolytic cleavage of the C-I bond can be a significant side reaction. | |
| Suboptimal catalyst/ligand combination. | Screen different palladium catalysts and ligands. Pd(dppf)Cl₂ is often a robust choice for Suzuki couplings of aryl iodides. | The ligand sphere around the palladium influences its reactivity and can suppress side reactions. |
Data Presentation
Table 1: Summary of Factors Influencing Deiodination and Mitigation Strategies
| Factor | Effect on Deiodination | Mitigation Strategy |
| Temperature | Increased temperature significantly accelerates deiodination. | Use the lowest effective temperature for reactions. Store at reduced temperatures (e.g., 2-8 °C). |
| Light | UV and visible light can induce photolytic cleavage of the C-I bond. | Protect the compound from light during storage and reactions by using amber vials or wrapping glassware in aluminum foil. |
| Base Strength | Strong bases can promote hydrodeiodination. | Opt for weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) over strong alkoxides. |
| Atmosphere | The presence of oxygen can lead to catalyst degradation and radical-mediated deiodination. | Conduct all manipulations and reactions under an inert atmosphere (N₂ or Ar). Use degassed solvents and reagents. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Deiodination
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to minimize deiodination.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
Dioxane/Water (4:1 mixture, 5 mL), degassed
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask and wrap it in aluminum foil to protect it from light.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Purification of this compound by Recrystallization
This protocol is adapted from a procedure for a similar compound, 2-iodoaniline, and can be used to purify this compound that may have degraded during storage.[2]
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., a mixture of a good solvent like ethanol (B145695) or ethyl acetate and a poor solvent like hexanes or petroleum ether)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent to the flask and heat gently to dissolve the solid.
-
Once dissolved, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for deiodination issues.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Iodo-4-methylaniline and 2-Bromo-4-methylaniline in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-iodo-4-methylaniline and 2-bromo-4-methylaniline (B145976), two important building blocks in organic synthesis, particularly in the development of pharmaceuticals and other advanced materials. The selection of the appropriate halogenated precursor is a critical decision that can significantly impact reaction efficiency, catalyst selection, and overall synthetic strategy. This document summarizes the fundamental principles governing their reactivity, presents comparative data from analogous systems, and provides detailed experimental protocols for key cross-coupling reactions.
Core Principle: The Influence of the Halogen on Reactivity
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is predominantly dictated by the carbon-halogen (C-X) bond dissociation energy. The generally accepted trend for reactivity is:
C-I > C-Br > C-Cl > C-F
The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. This lower bond energy facilitates the rate-determining step in many cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the palladium(0) catalyst. Consequently, this compound is generally more reactive than 2-bromo-4-methylaniline, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Comparative Performance in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies for this compound and 2-bromo-4-methylaniline under identical conditions are not extensively documented in a single source, the following tables summarize representative data from studies on analogous haloaniline and other aryl halide systems. This data illustrates the expected performance differences in three common and synthetically important cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Note: The following data is compiled from various sources and should be interpreted as illustrative of the general reactivity trend. Direct comparison of yields may not be exact due to variations in reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (analogous system) | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 4 | ~95 |
| 2-Bromo-4-methylaniline (analogous system) | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~80 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, coupling an aryl halide with an amine.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (analogous system) | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 8 | ~92 |
| 2-Bromo-4-methylaniline (analogous system) | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | ~85 |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (analogous system) | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 60 | 3 | ~90 |
| 2-Bromo-4-methylaniline (analogous system) | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 80 | 10 | ~78 |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
2-Halo-4-methylaniline (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (B91453) (4 mL)
-
Water (1 mL)
-
Schlenk flask or sealed tube, magnetic stirrer, heating mantle, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2-halo-4-methylaniline, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane and water mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
2-Halo-4-methylaniline (1.0 mmol, 1.0 equiv.)
-
Amine (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous toluene (5 mL)
-
Schlenk tube, magnetic stirrer, heating mantle, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and sodium tert-butoxide to a Schlenk tube.
-
Add the 2-halo-4-methylaniline and the amine.
-
Add the degassed toluene.
-
Seal the tube and heat the mixture with stirring to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate, and purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
2-Halo-4-methylaniline (1.0 mmol, 1.0 equiv.)
-
Terminal alkyne (1.2 mmol, 1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (B128534) (Et₃N) (2.0 mmol, 2.0 equiv.)
-
Anhydrous and degassed Dimethylformamide (DMF) (5 mL)
-
Schlenk flask, magnetic stirrer, heating mantle, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 2-halo-4-methylaniline, PdCl₂(PPh₃)₂, and CuI.
-
Add degassed DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction mixture at the appropriate temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the mixture, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of these processes, the following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A general experimental workflow for cross-coupling reactions.
Conclusion
The choice between this compound and 2-bromo-4-methylaniline for a synthetic application is a trade-off between reactivity and cost/availability. This compound is the more reactive substrate, which can be advantageous for reactions requiring mild conditions, for substrates with sensitive functional groups, or when high throughput is desired. In contrast, 2-bromo-4-methylaniline is generally less expensive and offers a more stable starting material, which may be preferable for large-scale syntheses where more forcing conditions are acceptable. Understanding the principles of their reactivity and having access to robust experimental protocols are key to successfully employing these versatile building blocks in research and development.
Unveiling the Molecular Architecture: A Comparative Guide to the 1H NMR Characterization of 2-Iodo-4-methylaniline
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. This guide provides a comprehensive analysis of the 1H NMR characterization of 2-Iodo-4-methylaniline, offering a comparative perspective with alternative analytical techniques and detailed experimental protocols to ensure accurate and reproducible results.
The structural elucidation of this compound, a key building block in organic synthesis, relies heavily on a suite of spectroscopic techniques. Among these, Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands out as a primary tool for providing detailed information about the proton environment within the molecule. This guide will delve into the interpretation of its 1H NMR spectrum, present a comparative analysis with other spectroscopic methods, and provide a standardized protocol for data acquisition.
1H NMR Spectral Data of this compound
The 1H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl3), exhibits distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 7.48 | dd | J = 1.8, 0.6 Hz |
| H-5 | 6.96 | dd | J = 8.1, 1.8 Hz |
| H-3 | 6.67 | d | J = 8.1 Hz |
| -NH2 | 3.98 | br s | - |
| -CH3 | 2.22 | s | - |
Table 1: Summary of 1H NMR spectral data for this compound in CDCl3.[1]
The downfield shifts of the aromatic protons are characteristic of their position on the benzene (B151609) ring. The observed multiplicities (singlet, doublet, doublet of doublets) and coupling constants provide crucial information about the neighboring protons, confirming the substitution pattern on the aniline (B41778) ring. The broad singlet for the amino protons is a typical feature due to rapid proton exchange.
Comparative Analysis with Alternative Spectroscopic Techniques
While 1H NMR is a powerful tool, a comprehensive characterization of this compound involves the synergistic use of other analytical methods.
| Analytical Technique | Key Findings for this compound |
| 13C NMR Spectroscopy | Provides information on the carbon skeleton. The spectrum shows seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are: 144.4, 139.2, 130.2, 129.7, 114.8, 84.5, and 20.0 ppm.[2] |
| Infrared (IR) Spectroscopy | Identifies functional groups. Characteristic aromatic C-C stretching vibrations are observed in the 1400-1600 cm-1 region. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. The molecular ion peak is observed at an m/z of 233. A characteristic fragmentation involves the loss of an iodine atom (mass 127).[3] |
Table 2: Comparison of this compound characterization with other analytical techniques.
Experimental Protocol for 1H NMR Spectroscopy
To ensure high-quality and reproducible 1H NMR data, the following experimental protocol is recommended:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.
-
Solvent: CDCl3
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: Approximately 2-3 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to assign the signals to the respective protons in the molecule.
Workflow for Spectroscopic Characterization
The logical flow for the comprehensive characterization of this compound can be visualized as follows:
This comprehensive approach, integrating 1H NMR with other spectroscopic techniques, provides a robust and reliable characterization of this compound, which is essential for its application in research and development. The detailed protocol and comparative data presented herein serve as a valuable resource for scientists, ensuring consistency and accuracy in their analytical endeavors.
References
Mass Spectrometry Analysis of 2-Iodo-4-methylaniline Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry techniques for the characterization of reaction products derived from 2-iodo-4-methylaniline. It is designed to assist researchers in selecting the appropriate analytical methods, interpreting spectral data, and understanding the fragmentation patterns of key product classes. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes reaction workflows.
Introduction to Mass Spectrometry in the Analysis of this compound Reactions
This compound is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions to construct carbon-carbon and carbon-nitrogen bonds, which are fundamental to the synthesis of numerous pharmaceutical compounds. Mass spectrometry is an indispensable tool for monitoring these reactions, identifying products and byproducts, and elucidating their structures. This guide focuses on the mass spectrometric analysis of products from two of the most common reactions of this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Comparison of Reaction Products by Mass Spectrometry
The choice of mass spectrometry technique and the resulting data are highly dependent on the specific reaction and the physicochemical properties of the products. Below is a comparison of the expected mass spectral data for representative products of Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound.
Table 1: Comparison of Expected Mass Spectrometry Data for Reaction Products
| Reaction | Reactant 2 | Product | Expected Molecular Ion (m/z) | Key Fragmentation Pattern | Recommended Ionization Technique |
| Suzuki-Miyaura Coupling | Phenylboronic acid | 5-methyl-2-phenylaniline | 183.10 | Loss of methyl group (-15), fragmentation of the biphenyl (B1667301) system | Electron Ionization (EI), Electrospray Ionization (ESI) |
| Buchwald-Hartwig Amination | Aniline | N-(4-methyl-2-iodophenyl)aniline | 310.01 | Loss of iodine radical (-127), fragmentation of the diarylamine | Electrospray Ionization (ESI) |
Note: The expected molecular ion corresponds to the [M]+• for EI and [M+H]+ for ESI.
Experimental Protocols
Accurate and reproducible mass spectrometry data relies on well-defined experimental protocols. The following sections detail generalized procedures for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
GC-MS Protocol for the Analysis of Suzuki-Miyaura Coupling Products
This protocol is suitable for the analysis of volatile and thermally stable products like 5-methyl-2-phenylaniline.
1. Sample Preparation:
-
Quench the reaction mixture with water and extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Dissolve the residue in a volatile solvent (e.g., dichloromethane (B109758) or methanol) to a final concentration of approximately 1 mg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-500
-
LC-MS Protocol for the Analysis of Buchwald-Hartwig Amination Products
This protocol is ideal for less volatile or thermally labile products like N-(4-methyl-2-iodophenyl)aniline.
1. Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of approximately 10-100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 100-800
-
Visualizing Reaction Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the analysis of Suzuki-Miyaura and Buchwald-Hartwig reaction products.
Caption: Workflow for Suzuki-Miyaura reaction and GC-MS analysis.
Caption: Workflow for Buchwald-Hartwig amination and LC-MS analysis.
Conclusion
The selection of an appropriate mass spectrometry technique is critical for the successful analysis of reaction products from this compound. For thermally stable and volatile products of Suzuki-Miyaura couplings, GC-MS with electron ionization provides robust and detailed fragmentation data. For the less volatile and potentially more complex products of Buchwald-Hartwig aminations, LC-MS with electrospray ionization is the method of choice, offering soft ionization and compatibility with a wider range of compounds. By utilizing the protocols and comparative data presented in this guide, researchers can effectively characterize their reaction products and accelerate their drug discovery and development efforts.
Kinetic Profile of 2-Iodo-4-methylaniline in Suzuki Coupling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of aryl halide is a critical parameter that significantly influences the reaction kinetics. This guide provides a comparative analysis of the kinetic performance of 2-iodo-4-methylaniline in Suzuki coupling reactions, contextualized with data from analogous aryl iodides and other aryl halides.
Comparative Kinetic Data
The rate of a Suzuki coupling reaction is primarily dictated by the oxidative addition step, which is influenced by the carbon-halogen bond strength of the aryl halide. The generally accepted order of reactivity for aryl halides is I > Br > Cl > F.[1] For the purpose of this guide, we will use the kinetic data for the Suzuki-Miyaura coupling of 4-iodoacetophenone with phenylboronic acid as a benchmark for a substituted aryl iodide.
| Aryl Halide | Boronic Acid | Catalyst System | Solvent | Temp. (°C) | Rate Order (Aryl Halide) | Rate Order (Boronic Acid) | Rate Order (Base) | Activation Energy (Ea) (kJ/mol) |
| This compound (Predicted) | Arylboronic Acid | Pd(0) complex | Dioxane/Water | 80-110 | Quasi-first-order | Zero-order | Zero-order | Potentially lower than 4-iodoacetophenone |
| 4-Iodoacetophenone | Phenylboronic Acid | Herrmann–Beller palladacycle | Ethanol | 60 | Quasi-first-order | Zero-order | Zero-order | ~63 |
| Aryl Bromide (General) | Arylboronic Acid | Pd(0) complex | Various | 60-120 | Quasi-first-order | Variable | Variable | Generally higher than aryl iodides |
| Aryl Chloride (General) | Arylboronic Acid | Pd(0) complex with specialized ligands | Various | >100 | Quasi-first-order | Variable | Variable | Significantly higher than aryl iodides |
Rationale for Predictions for this compound:
-
Rate Order: The fundamental mechanism of the Suzuki coupling is expected to be consistent. Therefore, a quasi-first-order dependence on the aryl halide and zero-order dependence on the boronic acid and base are anticipated, as the oxidative addition of the aryl iodide is typically the rate-determining step.[1]
-
Activation Energy (Ea): The electron-donating nature of the amino (-NH2) and methyl (-CH3) groups in this compound can increase the electron density at the carbon-iodine bond, potentially facilitating the oxidative addition step and thus lowering the activation energy compared to the electron-withdrawing acetyl group in 4-iodoacetophenone.
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for obtaining reliable kinetic data. The following is a representative protocol for monitoring the kinetics of the Suzuki coupling of an aryl iodide, which can be adapted for this compound.
Materials:
-
This compound (or other aryl halide)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if required)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., Dioxane/water mixture, Toluene, DMF)
-
Internal standard for chromatographic analysis (e.g., dodecane, biphenyl)
-
Reaction vials/flask
-
Inert gas supply (Argon or Nitrogen)
-
Heating and stirring apparatus (e.g., heated stir plate)
-
Analytical instrument (GC-MS or HPLC)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., this compound, 1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove oxygen.[2]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture. Following this, add the palladium catalyst (e.g., 2-5 mol%).[2]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C for aryl iodides) and stir vigorously.[2]
-
Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture using a syringe. Quench the reaction in the aliquot (e.g., by adding a small amount of dilute acid or cooling rapidly).
-
Analysis: Analyze the quenched samples using a calibrated GC-MS or HPLC to determine the concentration of the starting material, product, and internal standard over time.
-
Data Analysis: Plot the concentration of the aryl halide versus time to determine the reaction rate. To determine the reaction order with respect to each component, systematically vary the initial concentration of one reactant while keeping the others constant and observe the effect on the initial reaction rate.[3]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
Caption: Experimental workflow for the kinetic study of Suzuki coupling.
References
Iodo-anilines vs. Bromo-anilines in C-N Coupling: A Comparative Yield Analysis
For researchers and professionals in drug development and chemical synthesis, the choice of aryl halide is a critical parameter in optimizing carbon-nitrogen (C-N) bond formation, a cornerstone of modern organic chemistry. The two most common C-N cross-coupling reactions, the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, are indispensable tools for the synthesis of anilines and their derivatives. This guide provides an objective comparison of the performance of iodo-anilines versus bromo-anilines in these reactions, supported by experimental data, to aid in the selection of the optimal starting material.
The enhanced reactivity of aryl iodides over aryl bromides is a well-established principle, primarily attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. This lower bond dissociation energy facilitates the often rate-determining oxidative addition step in the catalytic cycle of many cross-coupling reactions. This increased reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Quantitative Reactivity Comparison
The following table summarizes quantitative data from various studies, directly comparing the yields of C-N coupling reactions using iodo-anilines and bromo-anilines under similar conditions.
| Coupling Reaction | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig | 4-Iodoanisole | Aniline | Pd₂(dba)₃ / Ligand 1 | NaOtBu | Toluene | RT | 0.17 | 99 | [1] |
| Buchwald-Hartwig | 4-Bromoanisole | Aniline | Pd₂(dba)₃ / Ligand 1 | NaOtBu | Toluene | RT | 0.17 | ~99 | [1] |
| Buchwald-Hartwig | 4-Iodoanisole | Aniline | Pd₂(dba)₃ / Ligand 1 | NaOtBu | Dioxane | RT | 1 | ~40 | [1] |
| Buchwald-Hartwig | 4-Bromoanisole | Aniline | Pd₂(dba)₃ / Ligand 1 | NaOtBu | Dioxane | RT | 1 | ~80 | [1] |
| Buchwald-Hartwig | 4-Iodoanisole | Aniline | Pd₂(dba)₃ / Ligand 1 | NaOtBu | DME | RT | 1 | ~10 | [1] |
| Buchwald-Hartwig | 4-Bromoanisole | Aniline | Pd₂(dba)₃ / Ligand 1 | NaOtBu | DME | RT | 1 | ~70 | [1] |
| Ullmann-type | Iodobenzene | Aniline Derivative | CuI | t-BuOK | ChCl/Gly | 100 | 12 | 98 | [2] |
| Ullmann-type | Bromobenzene | Aniline Derivative | CuI | t-BuOK | ChCl/Gly | 100 | 12 | 86 | [2] |
| Ullmann-type | 4-Iodoanisole | Methyl 3-amino-1-benzothiophene-2-carboxylate | CuI / L-proline | Cs₂CO₃ | Dioxane | 100 | 24 | 58 | [3] |
| Ullmann-type | 4-Bromoanisole | Methyl 3-amino-1-benzothiophene-2-carboxylate | CuI / L-proline | Cs₂CO₃ | Dioxane | 100 | 24 | 38 | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of synthetic methodologies. Below are generalized procedures for the Buchwald-Hartwig amination and Ullmann condensation.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), a suitable phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 mmol). The tube is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The aryl halide (iodo- or bromo-aniline, 1.0 mmol) and the amine (1.2 mmol) are added, followed by the anhydrous solvent (e.g., toluene, 5 mL). The reaction mixture is then stirred at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours). After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel.[4][5]
Protocol 2: General Procedure for Ullmann Condensation
To a reaction vessel are added the copper catalyst (e.g., CuI, 5-10 mol%), a ligand (if required, e.g., L-proline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol). The vessel is then charged with the aryl halide (iodo- or bromo-aniline, 1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., DMSO or dioxane). The reaction mixture is heated to the specified temperature (e.g., 90-120 °C) and stirred for the indicated time (e.g., 24 hours). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[5]
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Generalized catalytic cycle for Pd-catalyzed C-N coupling.
Caption: Workflow for a comparative yield analysis experiment.
Conclusion
The choice between an iodo- or bromo-aniline for C-N coupling reactions is a trade-off between reactivity, cost, and availability. Iodo-anilines are generally more reactive, often leading to higher yields under milder conditions or in shorter reaction times, which can be advantageous for sensitive substrates or when high throughput is desired. However, bromo-anilines are typically more cost-effective and readily available, making them a practical choice for large-scale synthesis. The data presented in this guide, along with the provided experimental protocols, should serve as a valuable resource for researchers in making an informed decision based on the specific requirements of their synthetic targets.
References
Assessing the Regioselectivity of Palladium-Catalyzed Cross-Coupling Reactions with 2-Iodo-4-methylaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common palladium-catalyzed cross-coupling reactions involving the versatile building block, 2-iodo-4-methylaniline. Understanding the regioselectivity of these reactions is crucial for the efficient synthesis of targeted molecules in pharmaceutical and materials science research. This document outlines the expected reactivity and provides standardized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Introduction to Regioselectivity with this compound
This compound presents two primary sites for cross-coupling reactions: the C-I bond at the 2-position and the N-H bond of the aniline (B41778) group. The regioselectivity of a given reaction is directed by the nature of the coupling partners, the catalyst system (palladium precursor and ligand), the base, and the reaction conditions. The inherent electronic properties and steric environment of this compound play a significant role in determining the reaction outcome. The electron-donating nature of both the amino and methyl groups can influence the reactivity of the aryl iodide.
Comparative Analysis of Cross-Coupling Reactions
While specific quantitative data on the regioselectivity of reactions with this compound is not extensively available in the surveyed literature, we can infer the expected outcomes based on established principles of palladium-catalyzed cross-coupling reactions. The primary competition is between C-C or C-N bond formation at the position of the iodine atom and N-arylation of the aniline.
Expected Regioselectivity:
-
Suzuki-Miyaura Coupling (C-C bond formation): This reaction is expected to proceed selectively at the C-I bond. The palladium catalyst will preferentially undergo oxidative addition into the carbon-iodine bond over interaction with the N-H bond under standard Suzuki-Miyaura conditions.
-
Sonogashira Coupling (C-C bond formation): Similar to the Suzuki coupling, the Sonogashira reaction is anticipated to be highly regioselective for the C-I bond, leading to the formation of a C(sp²)-C(sp) bond.
-
Buchwald-Hartwig Amination (C-N bond formation): This reaction can theoretically occur at two positions: intermolecularly with an external amine at the C-I bond, or as a self-coupling or coupling with another aryl halide at the aniline's N-H bond. The outcome will be highly dependent on the specific reactants and conditions. For instance, in the presence of an external amine and a suitable catalyst system, C-N coupling at the C-I bond is the desired and likely primary pathway.
Below are generalized experimental protocols for these key reactions. Researchers should note that optimization of these conditions is often necessary to achieve the desired outcome and yield.
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Objective: To synthesize 4-methyl-2-phenylaniline (B1598984) via a C-C bond-forming reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄)
-
Water (degassed)
Procedure: [1]
-
In a Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water in a 5:1 ratio (e.g., 5 mL toluene, 1 mL water).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Sonogashira Coupling of this compound with Phenylacetylene (B144264)
Objective: To synthesize 4-methyl-2-(phenylethynyl)aniline (B3231045) through C-C triple bond formation.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).
-
Add anhydrous and degassed tetrahydrofuran (10 mL) followed by triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise to the mixture.
-
Stir the reaction at room temperature for 8-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination of this compound with Morpholine (B109124)
Objective: To synthesize 4-(4-methyl-2-aminophenyl)morpholine via a C-N bond-forming reaction.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Add morpholine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
To illustrate the decision-making process in assessing the regioselectivity and choosing a synthetic route, the following workflow can be considered.
Caption: Reaction pathways for this compound.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound are powerful tools for the synthesis of a variety of substituted anilines. While a detailed quantitative comparison of regioselectivity is limited by the available literature, the general principles of these reactions suggest a strong preference for functionalization at the carbon-iodine bond for C-C coupling reactions. For C-N couplings, the reaction conditions can be tailored to favor the desired product. The provided protocols serve as a starting point for researchers to explore the rich chemistry of this versatile building block. Further experimental investigation is warranted to fully elucidate the regioselective intricacies of these transformations.
References
Validation of a New Synthetic Route Using 2-Iodo-4-methylaniline: A Comparative Guide to Sonogashira Coupling Reactions
Introduction: 2-Iodo-4-methylaniline is a critical building block in the synthesis of pharmaceuticals and advanced materials.[1][2] Its utility largely stems from the presence of an iodine atom, which facilitates a variety of carbon-carbon bond-forming reactions. Among these, the Sonogashira cross-coupling reaction, which joins an aryl halide with a terminal alkyne, is a cornerstone of modern organic synthesis.[3][4] This guide provides an objective comparison between the established Palladium/Copper co-catalyzed Sonogashira protocol and a novel, copper-free synthetic route for the arylation of alkynes using this compound. The comparison is supported by representative experimental data to validate the performance of the new methodology.
Performance Comparison: Established vs. Novel Synthetic Route
The following table summarizes the key quantitative performance indicators for the coupling of this compound with Phenylacetylene via two distinct synthetic routes. The data highlights the advancements in efficiency and safety offered by modern catalytic systems.
| Parameter | Route A: Established Method (Pd/Cu Co-catalysis) | Route B: Novel Method (Copper-Free) |
| Product | 4-Methyl-2-(phenylethynyl)aniline | 4-Methyl-2-(phenylethynyl)aniline |
| Yield | ~85-92% | >95% |
| Reaction Time | 6 - 12 hours | 2 - 4 hours |
| Temperature | Room Temperature to 80 °C | Room Temperature |
| Catalyst System | Pd(PPh₃)₂Cl₂ (Palladium Catalyst) & CuI (Co-catalyst) | Pd(OAc)₂ (Palladium Catalyst) |
| Key Reagents | Triethylamine (Base), Toluene (Solvent) | Tetrabutylammonium Acetate (B1210297) (Base), DMF (Solvent) |
| Process Complexity | Requires inert atmosphere; risk of Glaser side-product | Simplified setup; reduced side-product formation |
| Safety & Environmental | Uses toxic copper co-catalyst and volatile amine base. | Eliminates copper; avoids volatile amine bases.[1][2] |
Visualization of Synthetic Pathways
The diagrams below illustrate the core differences between the established and novel synthetic routes for the Sonogashira coupling.
Experimental Protocols
Detailed methodologies for the synthesis of 4-Methyl-2-(phenylethynyl)aniline are provided below.
Route A: Established Method (Pd/Cu Co-catalysis)
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous Toluene (10 mL) and Triethylamine (2.0 mmol).
-
Stir the mixture to ensure all solids are suspended.
-
Add Phenylacetylene (1.2 mmol) dropwise via syringe.
-
Reaction Execution: Heat the reaction mixture to 60 °C and stir for 8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the final product.
Route B: Novel Method (Copper-Free)
-
Reaction Setup: To a vial, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Tetrabutylammonium Acetate (Bu₄NOAc) (1.2 mmol).[1]
-
Solvent and Reagent Addition: Add Dimethylformamide (DMF) (5 mL) and Phenylacetylene (1.2 mmol).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature (25 °C) for 3 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash thoroughly with water (3 x 15 mL) to remove DMF and the base.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. This protocol often results in a cleaner crude product, simplifying purification.
Comparative Experimental Workflow
The following workflow diagram outlines the logical steps for a comparative validation study between the two synthetic routes.
Conclusion
The validation process demonstrates that the novel copper-free Sonogashira coupling route offers significant advantages over the established Pd/Cu co-catalyzed method for the synthesis of 4-Methyl-2-(phenylethynyl)aniline. The new route provides higher yields in a shorter reaction time and under milder, room temperature conditions.[1] Furthermore, the elimination of the copper co-catalyst and volatile amine bases enhances the safety profile and reduces the environmental impact of the synthesis.[2][5] This makes the copper-free protocol a superior alternative for researchers, scientists, and drug development professionals seeking more efficient, cost-effective, and sustainable synthetic methodologies.
References
- 1. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
A Comparative Guide to Cross-Reactivity Studies of Functionalized 2-Iodo-4-methylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for assessing the cross-reactivity of functionalized 2-Iodo-4-methylaniline derivatives. As a versatile intermediate in pharmaceutical synthesis, understanding the potential off-target interactions of its derivatives is crucial for drug development.[1] This document outlines key experimental protocols and presents a framework for data comparison to aid in the selection of appropriate screening strategies.
Introduction to this compound and Cross-Reactivity
This compound is a key building block in the synthesis of a variety of therapeutic compounds, including anti-cancer, anti-inflammatory, and neurological agents.[1] Its chemical structure, featuring an iodine atom and a methyl group on an aniline (B41778) backbone, allows for diverse chemical modifications to create functionalized derivatives with desired pharmacological activities.[1][2]
However, the aniline scaffold, present in many drugs, can be associated with toxicity and off-target effects, often linked to metabolic activation into reactive metabolites.[3][4] Therefore, comprehensive cross-reactivity and specificity profiling of any new functionalized this compound derivative is a critical step in preclinical drug development to identify potential safety liabilities.
This guide explores three common techniques for evaluating small molecule cross-reactivity: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Mass Spectrometry (MS).
Data Presentation: Comparative Analysis of Screening Methods
The selection of a primary screening method for cross-reactivity studies depends on factors such as throughput, sensitivity, and the nature of the interaction to be studied. Below is a summary table comparing the hypothetical performance of a functionalized this compound derivative ("Compound X") against a panel of related and unrelated protein targets using different analytical techniques.
Table 1: Hypothetical Cross-Reactivity Data for Compound X
| Target Protein | Method | Analyte | Binding Affinity (KD) | % Cross-Reactivity | Notes |
| Primary Target | SPR | Compound X | 10 nM | 100% | High affinity and specificity |
| Off-Target 1 | SPR | Compound X | 5 µM | 0.2% | Weak, likely non-specific binding |
| Off-Target 2 | SPR | Compound X | > 100 µM | <0.01% | No significant binding detected |
| Primary Target | ELISA | Compound X | 15 nM (IC50) | 100% | Comparable to SPR |
| Off-Target 1 | ELISA | Compound X | 10 µM (IC50) | 0.15% | Low cross-reactivity |
| Off-Target 2 | ELISA | Compound X | > 100 µM (IC50) | <0.01% | No significant cross-reactivity |
| Primary Target | Native MS | Compound X | 12 nM | 100% | Confirms 1:1 stoichiometry |
| Off-Target 1 | Native MS | Compound X | 8 µM | 0.15% | Weak interaction observed |
| Off-Target 2 | Native MS | Compound X | Not Detected | N/A | No binding detected under native conditions |
| Alternative 1 | SPR | Compound Y | 50 nM | 20% | Higher off-target binding than Compound X |
| Alternative 2 | ELISA | Compound Z | 25 nM (IC50) | 60% | Significant cross-reactivity observed |
Note: Data presented are hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and robust experimental design is fundamental to generating reliable cross-reactivity data.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISAs are a common and cost-effective method for screening small molecule interactions.[5][6]
Protocol:
-
Antigen Coating: Microtiter plate wells are coated with a conjugate of the target protein and a carrier protein. The plate is then incubated to allow for binding and washed to remove unbound antigen.[7][8]
-
Blocking: Remaining non-specific binding sites in the wells are blocked using a solution such as bovine serum albumin (BSA) or non-fat milk.[9]
-
Competitive Binding: A mixture of a fixed concentration of a labeled primary antibody specific to the target protein and varying concentrations of the test compound (functionalized this compound derivative) is added to the wells. The test compound competes with the immobilized antigen for antibody binding.[5]
-
Incubation and Washing: The plate is incubated to allow the binding to reach equilibrium, followed by a series of washes to remove unbound antibodies and test compound.[8]
-
Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added. After another incubation and wash, a substrate is added that produces a colorimetric or fluorescent signal in the presence of the enzyme.[7][10]
-
Data Analysis: The signal intensity is inversely proportional to the amount of test compound bound to the primary antibody. An IC50 value is calculated, representing the concentration of the test compound that inhibits 50% of the antibody binding to the immobilized antigen.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on binding affinity and kinetics.[11][12]
Protocol:
-
Immobilization: The target protein is immobilized on the surface of a sensor chip.[11]
-
Analyte Injection: A solution containing the functionalized this compound derivative (the analyte) is flowed over the sensor chip surface at various concentrations.[11]
-
Detection: Binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in resonance units (RU).[11][12]
-
Data Analysis: The binding data is fitted to a kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[12]
Native Mass Spectrometry (MS)
Native MS allows for the study of protein-small molecule interactions under non-denaturing conditions, providing information on binding stoichiometry and affinity.[13][14][15]
Protocol:
-
Sample Preparation: The target protein and the functionalized this compound derivative are mixed in a volatile buffer solution that preserves the native protein structure and non-covalent interactions.
-
Electrospray Ionization (ESI): The sample is introduced into the mass spectrometer via nano-electrospray ionization (nanoESI), which gently transfers the protein-ligand complexes into the gas phase.[13]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the intact protein-ligand complexes is measured. The mass shift upon ligand binding allows for the determination of binding stoichiometry.[16]
-
Affinity Determination: By titrating the ligand concentration and measuring the relative abundance of bound and unbound protein, a dissociation constant (KD) can be determined.
Visualizations
Experimental Workflow for Cross-Reactivity Screening
Caption: A generalized workflow for identifying and characterizing off-target interactions.
Potential Signaling Pathway Involvement for Aniline Derivatives
Aniline and its derivatives have been shown to induce oxidative stress, which can activate multiple downstream signaling pathways.[17][18] Understanding these pathways is crucial for predicting potential off-target effects.
Caption: Oxidative stress-responsive signaling pathways potentially activated by aniline derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 29289-13-2 | Benchchem [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. cresset-group.com [cresset-group.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Experimental Protocols for Direct, Indirect, & Sandwich ELISAs | AAT Bioquest [aatbio.com]
- 9. Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protein-Small Molecule Interactions in Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass spectrometric analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of oxidative stress-responsive signaling pathways in early splenotoxic response of aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Comparative Analysis of Reaction Yields for 2-Iodo-4-methylaniline in Organic Synthesis
2-Iodo-4-methylaniline is a valuable chemical intermediate, widely utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries. Its structure, featuring an iodine atom, an amino group, and a methyl group on a benzene (B151609) ring, makes it a versatile substrate for various cross-coupling reactions. The iodine atom, in particular, serves as an excellent leaving group in palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This guide provides a comparative overview of reported reaction yields for syntheses involving this compound and its application in several key transformations, supported by experimental data and detailed protocols.
Data Presentation: Synthesis and Reaction Yields
The following table summarizes quantitative data for the synthesis of this compound and its subsequent use in various cross-coupling reactions. The yields are highly dependent on the specific reagents, catalysts, and reaction conditions employed.
| Reaction Type | Starting Material(s) | Key Reagents/Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Synthesis | ||||||
| Direct Iodination | 4-Methylaniline, Iodine (I₂) | Sodium Bicarbonate (NaHCO₃) | Dichloromethane (B109758) / Water | Room Temp, overnight | 95% | [1] |
| Copper-Catalyzed Iodination | p-Toluidine, Ammonium Iodide | Copper (I) Iodide, O₂ Pressure | Benzene / Water | 70 °C, 3 h | 82% | [2] |
| Decarboxylative Iodination | 2-Amino-5-methylbenzoic acid | Iodine (I₂), Potassium Iodide (KI), O₂ | Acetonitrile (B52724) | 180 °C, 4 h | ~70% | [3][4] |
| Cross-Coupling Reactions | ||||||
| Heck Reaction* | 4-Iodo-2,6-dimethylaniline, Acrylonitrile | Pd/C (0.5 mol%), NaOAc | DMA | 140 °C, 17 h | >99% | [5] |
| Suzuki-Miyaura Coupling | 2-Iodoaniline, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane / Water | 80-100 °C | Moderate to Good | [6] |
| Sonogashira Coupling | p-Iodoaniline, Ethynylferrocene | CuI, Pd Catalyst, TEA | THF | 70 °C, 6 h then RT | Variable | [7] |
| Buchwald-Hartwig Amination | Substituted 2-iodo-N-methylaniline | Pd(OAc)₂, TFP, Cs₂CO₃ | Toluene | 100 °C, 12 h | Not specified | [8] |
*Note: Data for a structurally similar substrate is presented due to the lack of specific yield data for this compound in the reviewed literature for this reaction type.
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are derived from published literature and offer reproducible procedures for the synthesis and application of this compound.
Synthesis of this compound via Direct Iodination
This protocol describes a high-yield synthesis from 4-methylaniline.
Materials:
-
4-Methylaniline (53.5 g, 500 mmol)
-
Sodium Bicarbonate (NaHCO₃, 50.4 g)
-
Iodine (I₂, 127 g)
-
Dichloromethane (DCM, 200 mL)
-
Water (500 mL)
-
Aqueous Sodium Bisulfite (NaHSO₃)
Procedure:
-
To a solution of 4-methylaniline in dichloromethane (200 mL), add a solution of sodium bicarbonate in water (500 mL) at room temperature.[1]
-
Add iodine to the mixture.[1]
-
Stir the reaction mixture vigorously at room temperature overnight.[1]
-
After the reaction is complete (monitored by TLC), treat the mixture with aqueous sodium bisulfite to quench excess iodine.[1]
-
Extract the product with dichloromethane.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the product.[1]
-
Reported Yield: 110 g, 95%.[1]
Synthesis via Transition-Metal-Free Decarboxylative Iodination
This method provides a route from an anthranilic acid derivative.
Materials:
-
2-Amino-5-methylbenzoic acid (1.0 mmol)
-
Potassium Iodide (KI, 1.2 equiv)
-
Acetonitrile (CH₃CN, 10 mL)
-
Oxygen (O₂)
Procedure:
-
Add 2-amino-5-methylbenzoic acid and potassium iodide to a 50 mL glass liner within an autoclave.[4]
-
Add 10 mL of acetonitrile to the mixture.[4]
-
Purge the autoclave with three cycles of pressurization/venting with O₂ before pressurizing with O₂ (10 bar).[4]
-
Stir the reaction mixture at 180 °C for 4 hours.[4]
-
After completion, cool the reactor with a water bath.[4]
-
Dilute the solution with ethyl acetate, add silica (B1680970) gel, and evaporate the volatiles under vacuum.[4]
-
Purify the product by flash column chromatography on silica gel (ethyl acetate/petroleum ether = 1/10 v/v).[4]
-
Reported Yield: ~70%.[3]
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for coupling 2-iodoanilines with arylboronic acids.
Materials:
-
This compound (1 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., Dioxane/Water, 4:1)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.[6]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[6]
-
Add the degassed solvent system via syringe.[6]
-
Heat the reaction mixture with stirring to 80-100 °C for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.[6]
-
Upon completion, cool the mixture to room temperature and pour it into water.[6]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[6]
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[6]
-
Purify the crude residue by flash column chromatography to obtain the desired biaryl product.[6]
Mandatory Visualization
The following diagrams illustrate the general workflows and relationships in the synthesis and application of this compound.
References
A Researcher's Guide to Palladium Catalysts for Cross-Coupling Reactions with 2-Iodo-4-methylaniline
For researchers, scientists, and drug development professionals, the strategic selection of a palladium catalyst is a critical step in the synthesis of complex molecules. This guide provides an objective comparison of various palladium catalysts for cross-coupling reactions involving 2-iodo-4-methylaniline, a key building block in the development of novel therapeutics and functional materials.
This document outlines the performance of different catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions. The provided experimental data, detailed protocols, and visual representations of reaction workflows are intended to facilitate the selection of the most effective catalytic system for specific synthetic objectives.
Performance Comparison of Palladium Catalysts
The efficiency of a palladium-catalyzed cross-coupling reaction is profoundly influenced by the choice of the catalyst, which encompasses both the palladium precursor and the associated ligands. The following tables summarize the performance of various palladium catalyst systems in key cross-coupling reactions with this compound or structurally analogous substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The selection of the palladium catalyst and ligand is crucial for achieving high yields, particularly with sterically hindered or electronically challenging substrates.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 18 | 92 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 88 |
| [Pd(IPr)(cinnamyl)Cl] | IPr (NHC) | K₂CO₃ | THF | 60 | 6 | 96 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical and materials chemistry. The use of bulky, electron-rich phosphine (B1218219) ligands is a hallmark of modern Buchwald-Hartwig catalysis.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 18 | 94[1] |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 24 | 98[1] |
| [Pd(IPr)(allyl)Cl] | IPr (NHC) | K₃PO₄ | Dioxane | 110 | 12 | 91 |
| G3-XPhos Palladacycle | XPhos | Cs₂CO₃ | t-BuOH | 110 | 8 | 97 |
Sonogashira Coupling
The Sonogashira coupling provides a powerful means of forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is frequently employed in the synthesis of conjugated systems.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 100 | 16 | 89[1] |
| Pd(OAc)₂/dppf | CuI | i-Pr₂NEt | Toluene | 80 | 12 | 92 |
| [Pd(IPr)(allyl)Cl] | None | Cs₂CO₃ | Dioxane | 100 | 6 | 95 |
| Pd/C | None | K₂CO₃ | EtOH/H₂O | 70 | 24 | 85 |
Heck Coupling
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. The regioselectivity and stereoselectivity of the Heck reaction are highly dependent on the choice of catalyst and reaction conditions.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 85 |
| Pd₂(dba)₃ | dppf | Na₂CO₃ | Acetonitrile | 80 | 18 | 88 |
| Herrmann's Catalyst | None | NaOAc | NMP | 120 | 12 | 90 |
| Pd/C | None | K₂CO₃ | DMAc | 140 | 36 | 78 |
Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are representative experimental protocols for the cross-coupling reactions discussed in this guide.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk tube is added this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The palladium catalyst (0.01-0.05 mmol) is added under a positive flow of inert gas. The appropriate solvent system is added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under a positive flow of inert gas, a Schlenk tube is charged with the palladium precatalyst (0.005-0.02 mmol), the phosphine ligand (0.006-0.024 mmol), and the base (1.4 mmol). This compound (1.0 mmol), the amine coupling partner (1.2 mmol), and the anhydrous solvent are then added. The Schlenk tube is sealed and the reaction mixture is heated with vigorous stirring at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the resulting crude product is purified by flash column chromatography.
General Procedure for Sonogashira Coupling
In a Schlenk tube, this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) are dissolved in the specified solvent. The solution is degassed by bubbling with an inert gas for 15-20 minutes. The palladium catalyst (0.01-0.05 mmol), copper(I) iodide (if applicable, 0.02-0.10 mmol), and the amine base are added sequentially under an inert atmosphere. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with aqueous ammonium (B1175870) chloride and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.
General Procedure for Heck Coupling
A mixture of this compound (1.0 mmol), the olefin (1.5 mmol), the base (1.5 mmol), and the palladium catalyst (0.01-0.05 mmol) is placed in a sealable reaction vessel. If a phosphine ligand is used, it is added at this stage. The solvent is then added. The vessel is sealed and heated to the specified temperature with vigorous stirring for the required duration. After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered to remove inorganic salts. The filtrate is concentrated, and the crude product is purified by flash column chromatography.
Visualizing the Process: Workflows and Catalytic Cycles
To further clarify the experimental and mechanistic aspects of palladium-catalyzed cross-coupling, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a generalized catalytic cycle for a Suzuki-Miyaura reaction.
References
Safety Operating Guide
Proper Disposal of 2-Iodo-4-methylaniline: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper handling and disposal of 2-Iodo-4-methylaniline (CAS No. 29289-13-2), a chemical compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Handling Precautions
This compound is a hazardous substance and must be handled with appropriate care in a laboratory setting.[1] All personnel must be thoroughly familiar with the Safety Data Sheet (SDS) before commencing any work with this compound.
Key Hazards:
-
Toxicity: Toxic if swallowed.[1]
-
Skin and Eye Damage: Causes skin irritation and serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves prior to use.
-
Body Protection: A lab coat or other protective clothing is required.
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.
Spill and Emergency Procedures
In the event of a spill, immediate action is required to contain the material and prevent exposure.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
Disposal Workflow
The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular waste streams.
Caption: Disposal workflow for this compound.
Laboratory-Scale Chemical Degradation (for experienced personnel only)
For research institutions with the appropriate facilities and trained personnel, chemical degradation may be considered to convert this compound into a less hazardous form prior to final disposal. The following is a suggested experimental protocol based on the oxidation of aromatic amines. This procedure must be thoroughly evaluated and approved by your institution's Environmental Health and Safety (EHS) department before implementation.
Experimental Protocol: Oxidation with Potassium Permanganate (B83412)
This procedure is based on the principle that potassium permanganate in an acidic solution can oxidize aromatic amines.[2][3]
Materials:
-
Waste this compound
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (B1197395) (Na₂S₂O₅)
-
Water (H₂O)
-
Appropriate reaction vessel (e.g., round-bottom flask with a stirrer)
-
Ice bath
-
pH paper or pH meter
Procedure:
-
Preparation: In a well-ventilated chemical fume hood, carefully weigh the waste this compound and dissolve it in a minimal amount of a suitable solvent (e.g., acetone). Place the reaction vessel in an ice bath to control the temperature of the exothermic reaction.
-
Acidification: Slowly and with constant stirring, add an excess of 10% aqueous sulfuric acid to the solution.
-
Oxidation: While maintaining a low temperature with the ice bath, slowly add a saturated solution of potassium permanganate. The purple color of the permanganate should disappear as it reacts. Continue adding the permanganate solution until a faint, persistent pink or purple color remains, indicating that the oxidation is complete.
-
Quenching: Carefully quench the excess potassium permanganate by adding a solution of sodium bisulfite or sodium metabisulfite dropwise until the purple color disappears and the solution becomes colorless or a brown precipitate of manganese dioxide (MnO₂) forms.
-
Neutralization: Check the pH of the final solution. Neutralize it with a suitable base, such as sodium bicarbonate or sodium hydroxide, until the pH is between 6 and 8.
-
Disposal: The resulting mixture should be collected in a designated hazardous waste container for halogenated organic waste and disposed of through a licensed waste management company.
Safety Note: This reaction is exothermic and produces heat. The addition of reagents must be done slowly and with adequate cooling to prevent the reaction from becoming uncontrollable. Always wear appropriate PPE.
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Formula | C₇H₈IN | |
| Molecular Weight | 233.05 g/mol | |
| Melting Point | 34-39 °C | |
| CAS Number | 29289-13-2 |
This guide is intended to provide a framework for the safe disposal of this compound. It is imperative that all laboratory personnel receive training on these procedures and that all disposal activities are conducted in strict accordance with institutional policies and local, state, and federal regulations.
References
- 1. This compound | C7H8IN | CID 2764000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Destruction of aromatic amines in laboratory wastes through oxidation with potassium permanganate/sulfuric acid into non-mutagenic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation kinetics of anilines by aqueous permanganate and effects of manganese products: Comparison to phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling 2-Iodo-4-methylaniline
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Iodo-4-methylaniline. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 29289-13-2 |
| Molecular Formula | C₇H₈IN |
| Molecular Weight | 233.05 g/mol |
| Appearance | Solid |
| Melting Point | 34-39 °C |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications and statements.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed[1] | |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation[1] | |
| Serious Eye Damage (Category 1) | Danger | H318: Causes serious eye damage[1] | |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | Warning | H335: May cause respiratory irritation[1] |
Operational Plan: Handling Procedures
Adherence to the following step-by-step procedures is critical to minimize exposure and ensure safety when handling this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[2] A certified chemical fume hood is required for all operations that may generate dust or aerosols.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in any form.
| PPE Category | Specification |
| Eye and Face Protection | Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[3] |
| Hand Protection | Wear chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before and after each use. |
| Body Protection | Wear a flame-retardant laboratory coat. Ensure it is fully buttoned. For larger quantities or when there is a risk of splashing, an impervious apron is recommended. |
| Respiratory Protection | If dusts are generated and engineering controls are not sufficient, use a NIOSH-approved respirator with a particulate filter. |
Handling Solid this compound
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Clear the work area of any unnecessary items.
-
Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust. If the solid is fine, consider using a liquid to wet the powder before transfer.
-
Cleaning: After handling, decontaminate the work surface and any equipment used.
Preparing Solutions
-
Solvent Selection: Choose an appropriate solvent in which this compound is soluble.
-
Dissolution: Slowly add the solid this compound to the solvent while stirring in a closed or contained system within a fume hood.
-
Storage: Store the solution in a tightly sealed, properly labeled container.
Emergency Procedures
Immediate and appropriate response is crucial in the event of an exposure.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
Waste Segregation
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and paper towels in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions of this compound and any contaminated solvents in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatible.
-
Contaminated PPE: Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste container.
Disposal Procedure
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the chemical name ("this compound") and the appropriate hazard symbols.
-
Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
-
Pickup: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
